Product packaging for D-Allose(Cat. No.:CAS No. 2595-97-3)

D-Allose

Katalognummer: B117823
CAS-Nummer: 2595-97-3
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: WQZGKKKJIJFFOK-IVMDWMLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-allopyranose is the D-enantiomer of allopyranose. It has a role as an antioxidant. It is a D-allose and an allopyranose. It is an enantiomer of a L-allopyranose.
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-allopyranose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B117823 D-Allose CAS No. 2595-97-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

2595-97-3

Molekularformel

C6H12O6

Molekulargewicht

180.16 g/mol

IUPAC-Name

(3R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1

InChI-Schlüssel

WQZGKKKJIJFFOK-IVMDWMLBSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@H]([C@H](C(O1)O)O)O)O)O

Kanonische SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Andere CAS-Nummern

6038-51-3
2595-97-3

Synonyme

allose
allose, (D)-isomer
allose, (L)-isome

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose is a rare aldohexose monosaccharide, existing as a C-3 epimer of D-glucose.[1][2] While found in limited quantities in nature, notably in the leaves of the African shrub Protea rubropilosa and the fresh-water alga Ochromas malhamensis, its unique biological activities have garnered significant interest in the scientific community.[2] this compound exhibits a range of promising physiological functions, including anti-proliferative effects on cancer cells, anti-inflammatory properties, and antioxidant activity.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details on experimental methodologies for their determination, and a summary of its known biological signaling pathways.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₆H₁₂O₆[4]
Molecular Weight 180.16 g/mol [4]
CAS Number 2595-97-3[5]
Appearance White crystalline solid[1]
Melting Point 148-150 °C[5]
Boiling Point 410.8 °C (Predicted)
Density 1.732 g/cm³ (Predicted)
Table 2: Solubility and Optical Properties of this compound
PropertyValueConditionsReferences
Solubility in Water Soluble---[1]
Solubility in Methanol Practically insoluble---
Optical Rotation [α] +14.41° (final value)c=5 in H₂O, 20°C
pKa 12.45 (Predicted)---

Key Biological Signaling Pathways

This compound has been demonstrated to exert significant biological effects, particularly in the context of cancer cell proliferation. Its mechanisms of action are multifaceted, involving the regulation of reactive oxygen species (ROS), induction of cell cycle arrest, and initiation of apoptosis.[3]

Anti-Cancer Signaling Pathway via TXNIP Upregulation

A primary mechanism for the anti-proliferative effects of this compound in cancer cells is through the upregulation of Thioredoxin-Interacting Protein (TXNIP).[6][7] this compound treatment leads to a significant increase in TXNIP expression.[6][7] Elevated levels of TXNIP competitively inhibit the binding of Jab1 to the cell cycle regulator p27kip1, leading to the stabilization and nuclear localization of p27kip1.[6] This stabilization of p27kip1 ultimately results in G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6][7] Furthermore, increased TXNIP expression has been linked to the downregulation of glucose transporter 1 (GLUT1), leading to reduced glucose uptake in cancer cells.[8][9] this compound has also been shown to induce the production of intracellular reactive oxygen species (ROS) in bladder cancer cells, contributing to its anti-tumor effects.[10] In some cancer cell lines, this compound can induce apoptosis through the modulation of the Bcl-2/Bax ratio, leading to the release of cytochrome C and activation of caspase-3.[11]

D_Allose_Anticancer_Pathway D_Allose This compound TXNIP TXNIP Upregulation D_Allose->TXNIP induces ROS Increased Intracellular ROS D_Allose->ROS induces Jab1_p27 Jab1-p27kip1 Interaction TXNIP->Jab1_p27 competitively inhibits Jab1 binding to p27kip1 GLUT1 GLUT1 Downregulation TXNIP->GLUT1 leads to p27_stabilization p27kip1 Stabilization & Nuclear Localization Jab1_p27->p27_stabilization G1_arrest G1 Cell Cycle Arrest p27_stabilization->G1_arrest leads to Proliferation_inhibition Inhibition of Cancer Cell Proliferation G1_arrest->Proliferation_inhibition Apoptosis Apoptosis Induction ROS->Apoptosis contributes to Apoptosis->Proliferation_inhibition Glucose_uptake Reduced Glucose Uptake GLUT1->Glucose_uptake Glucose_uptake->Proliferation_inhibition Izumoring_Pathway cluster_enzymes D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose:e->D_Fructose:w Isomerization D_Psicose D-Psicose (D-Allulose) D_Fructose:e->D_Psicose:w Epimerization D_Allose This compound D_Psicose:e->D_Allose:w Isomerization DGI D-Glucose Isomerase (DGI) DAE D-Allulose 3-Epimerase (DAE) RPI Ribose-5-Phosphate Isomerase (RPI)

References

A Technical Guide to the Natural Sources, Abundance, and Biological Interactions of D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide with significant potential in the pharmaceutical and food industries due to its unique physiological functions, including anti-cancer, anti-hypertensive, and anti-inflammatory properties.[1][2][3] Despite its promising applications, the limited availability of this compound in nature presents a considerable challenge for research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance, detailed methodologies for its extraction and quantification, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to harness the therapeutic potential of this rare sugar.

Natural Sources and Abundance of this compound

This compound is found in minute quantities in a variety of natural sources, ranging from terrestrial plants to marine organisms. Its rarity is a defining characteristic, making its extraction from these sources often impractical for large-scale production.[2][4] However, understanding its natural distribution is crucial for exploring its physiological roles and potential biotechnological production pathways.

Table 1: Natural Sources and Reported Abundance of this compound

Natural SourceOrganism TypeReported Abundance/YieldReference(s)
Protea rubropilosa (Transvaal mountain sugarbush)Plant (Shrub)Occurs as a 6-O-cinnamyl glycoside in leaves. Quantitative data not specified.[5]
Halodule pinifoliaPlant (Indian Seaweed)Approximately 3.7% of the plant's composition.[6][7]
Acalypha hispida (Chenille plant)Plant (Shrub)Extraction from leaves yields less than 5%.[4]
Slender speedwell (Veronica filiformis)Plant (Herb)Presence confirmed, but quantitative data is not specified.[4]
Golden bartoniaPlant (Herb)Presence confirmed, but quantitative data is not specified.[4]
Potato leaves (Solanum tuberosum)Plant (Herb)Presence confirmed, but quantitative data is not specified.[4]
Tamarindus indica (Tamarind)Plant (Tree)Detected in the aqueous extract of the pulp. Quantitative data not specified.[6][7]
Crataeva nurvalaPlant (Tree)Presence confirmed in this medicinal herb. Quantitative data not specified.[6][7]
Ochromonas malhamensisFreshwater AlgaPresence of an allose isomer of unknown absolute configuration has been reported.[5]
Human Cord Blood and Female SeraHumanDetected at low levels.[1][8]

Experimental Protocols for Identification and Quantification

The accurate detection and quantification of this compound in natural sources are paramount for research and quality control. Due to its low abundance and the presence of other isomeric sugars, sophisticated analytical techniques are required. Below are detailed methodologies for the extraction and analysis of this compound from plant tissues, based on established protocols for sugar analysis.

Sample Preparation and Extraction from Plant Tissues

This protocol is a synthesized procedure for the extraction of soluble sugars from plant material, adapted for the analysis of this compound.

Objective: To extract soluble sugars, including this compound, from plant tissues for subsequent quantification.

Materials:

  • Fresh or freeze-dried plant tissue (e.g., leaves, pulp)

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) ethanol

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Water bath or heating block

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for cleanup (optional)

Procedure:

  • Sample Homogenization:

    • Weigh approximately 100 mg of fresh or 20 mg of freeze-dried plant tissue.

    • Immediately freeze the fresh tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of 80% (v/v) ethanol.

    • Vortex thoroughly for 1 minute to ensure complete mixing.

    • Incubate the mixture in a water bath at 80°C for 1 hour, with occasional vortexing, to facilitate the extraction of soluble sugars.

  • Clarification:

    • After incubation, centrifuge the sample at 10,000 x g for 15 minutes to pellet insoluble debris.

    • Carefully decant the supernatant, which contains the soluble sugars, into a new tube.

    • To maximize yield, the pellet can be re-extracted with another 5 mL of 80% ethanol, and the supernatants can be pooled.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the ethanol from the supernatant under a stream of nitrogen or using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in a known volume (e.g., 1-2 mL) of deionized water.

  • Sample Cleanup (Optional):

    • For samples with high levels of interfering compounds (e.g., pigments, lipids), a solid-phase extraction (SPE) step can be employed.

    • Pass the reconstituted extract through a C18 SPE cartridge to remove non-polar impurities.

    • Collect the aqueous eluate containing the sugars.

  • Final Preparation:

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol outlines a method for the quantification of this compound using HPLC-RID, a common technique for sugar analysis.

Objective: To separate and quantify this compound in the prepared plant extract.

Instrumentation and Columns:

  • HPLC system equipped with a refractive index detector (RID).

  • A carbohydrate analysis column (e.g., a ligand-exchange column with a calcium or lead counter-ion, or an amine-bonded silica column).

Reagents:

  • This compound standard (high purity)

  • Deionized water (HPLC grade)

  • Acetonitrile (HPLC grade, if using an amine-bonded column)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

  • Chromatographic Conditions (Example for a Ligand-Exchange Column):

    • Mobile Phase: HPLC-grade deionized water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 80-85°C.

    • Detector Temperature: 35-40°C.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the prepared plant extracts.

    • Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the this compound standard.

    • Quantify the amount of this compound in the samples by interpolating the peak area from the standard curve.

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the analysis of this compound using GC-MS after derivatization, which is necessary to make the sugars volatile.

Objective: To identify and quantify this compound in plant extracts with high sensitivity and specificity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

Reagents:

  • Pyridine

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal standard (e.g., sorbitol or phenyl β-D-glucopyranoside)

Procedure:

  • Sample Preparation:

    • Take a known aliquot (e.g., 100 µL) of the aqueous plant extract and add a known amount of the internal standard.

    • Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization (Two-Step):

    • Oximation: Add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine to the dried sample. Incubate at 90°C for 30 minutes to convert the aldehyde and ketone groups to oximes. This step prevents the formation of multiple sugar isomers in the GC.

    • Silylation: After cooling, add 100 µL of BSTFA with 1% TMCS (or MSTFA). Incubate at 60°C for 30 minutes to replace the hydroxyl protons with trimethylsilyl (TMS) groups, making the sugar volatile.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 50 to 600.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the TMS-derivatized this compound peak by its retention time and mass spectrum, comparing it to a derivatized this compound standard.

    • Quantify this compound by comparing its peak area to that of the internal standard and using a calibration curve generated from standards.

This compound and its Interaction with Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which underpins its potential therapeutic effects. The following sections detail two of the most well-characterized pathways.

This compound-Induced Reactive Oxygen Species (ROS) Generation in Plant Defense

In rice (Oryza sativa), this compound acts as a signaling molecule that triggers a defense response against pathogens, such as the bacterium Xanthomonas oryzae pv. oryzae. This response is mediated by the generation of reactive oxygen species (ROS).

The signaling cascade begins with the phosphorylation of this compound to this compound-6-phosphate by hexokinase. This phosphorylated form of this compound then activates NADPH oxidase, a key enzyme responsible for producing superoxide radicals (O₂⁻), a type of ROS. The activity of NADPH oxidase is dependent on a supply of its substrate, NADPH, which is generated by the pentose phosphate pathway, specifically through the action of glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in ROS levels initiates downstream defense responses, including the expression of pathogenesis-related (PR) proteins, leading to enhanced disease resistance.

D_Allose_ROS_Pathway This compound Induced ROS Generation in Plant Defense cluster_extracellular Extracellular cluster_intracellular Intracellular D_Allose_ext This compound D_Allose_int This compound D_Allose_ext->D_Allose_int Transport Hexokinase Hexokinase D_Allose_int->Hexokinase D_Allose_6P This compound-6-Phosphate Hexokinase->D_Allose_6P Phosphorylation NADPH_Oxidase NADPH Oxidase D_Allose_6P->NADPH_Oxidase Activates ROS ROS (O₂⁻) NADPH_Oxidase->ROS Generates G6PDH G6PDH NADPH NADPH G6PDH->NADPH Produces NADPH->NADPH_Oxidase Substrate Defense_Response Defense Response (e.g., PR protein expression) ROS->Defense_Response Induces

This compound induced ROS generation pathway in plants.
This compound-Mediated Lifespan Extension in Caenorhabditis elegans

In the nematode Caenorhabditis elegans, this compound has been demonstrated to extend lifespan through a mechanism that is dependent on the insulin/IGF-1 signaling (IIS) pathway and the sirtuin SIR-2.1.[9][10] The IIS pathway is a highly conserved regulator of aging and metabolism.

While the precise molecular interaction between this compound and the upstream components of this pathway are still under investigation, it is known that the lifespan-extending effects of this compound are abolished in worms with mutations in daf-16 and sir-2.1. daf-16 encodes a FOXO transcription factor that, when activated, promotes stress resistance and longevity. sir-2.1 encodes a NAD⁺-dependent deacetylase (a sirtuin) that also plays a crucial role in longevity. The dependence on both DAF-16 and SIR-2.1 suggests that this compound may act to either inhibit the insulin receptor DAF-2, leading to the activation of DAF-16, and/or it may independently activate SIR-2.1, which can also positively influence DAF-16 activity.

D_Allose_Celegans_Lifespan This compound and Lifespan Regulation in C. elegans D_Allose This compound DAF2 DAF-2 (Insulin Receptor) D_Allose->DAF2 Inhibits? SIR21 SIR-2.1 (Sirtuin) D_Allose->SIR21 Activates? AGE1 AGE-1 (PI3K) DAF2->AGE1 AKT AKT-1/2 AGE1->AKT DAF16 DAF-16 (FOXO) AKT->DAF16 Inhibits nuclear localization Lifespan_Extension Lifespan Extension & Stress Resistance DAF16->Lifespan_Extension Promotes SIR21->DAF16 Activates

This compound's putative role in C. elegans lifespan extension.

Conclusion and Future Perspectives

This compound remains a molecule of significant interest due to its rarity and its potent biological activities. This guide has summarized the current knowledge on its natural occurrence and provided detailed, practical methodologies for its analysis. The elucidation of its roles in signaling pathways, such as those involved in plant defense and aging, opens up new avenues for its application in agriculture and medicine.

Future research should focus on several key areas. Firstly, a more extensive screening of natural sources, particularly from unique ecological niches, may reveal organisms that produce this compound in higher quantities. Secondly, the development of more sensitive and high-throughput analytical methods will be crucial for accelerating research. Finally, a deeper understanding of the molecular mechanisms underlying the physiological effects of this compound, including the identification of its direct cellular targets, will be essential for the rational design of novel therapeutics and other applications. The continued exploration of this rare sugar holds the promise of unlocking new solutions for human health and sustainable agriculture.

References

D-Allose: A Stereoisomeric Analogue of D-Glucose with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar, is a C-3 epimer of D-glucose, meaning it differs from the ubiquitous D-glucose only in the orientation of the hydroxyl group at the third carbon atom.[1] This subtle stereochemical difference imparts this compound with unique biochemical properties and a range of physiological effects that are of significant interest to the scientific and pharmaceutical communities.[2] While D-glucose is a primary source of energy for most living organisms, this compound is characterized by its low caloric value and is not readily metabolized.[3][4] It has demonstrated a variety of promising biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[5] This technical guide provides a comprehensive overview of this compound as a stereoisomer of D-glucose, detailing its comparative physicochemical properties, its influence on key signaling pathways, and protocols for relevant experimental studies.

Physicochemical Properties: this compound vs. D-Glucose

A clear understanding of the fundamental physicochemical differences between this compound and D-Glucose is crucial for interpreting their distinct biological activities. The following table summarizes key quantitative data for these two monosaccharides.

PropertyThis compoundD-GlucoseReferences
Molecular Formula C₆H₁₂O₆C₆H₁₂O₆[6][7]
Molecular Weight 180.16 g/mol 180.16 g/mol [6][7]
Melting Point 148-150 °C146 °C (α-form), 150 °C (β-form)[8][9]
Sweetness (relative to Sucrose=100) ~80~74[3][10]
Caloric Value ~0.4 kcal/g~4 kcal/g[11][12]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. These interactions are central to its potential therapeutic applications.

Insulin/Sirtuin Signaling Pathway in C. elegans

In the nematode Caenorhabditis elegans, this compound has been observed to extend lifespan. This effect is mediated through the insulin and sirtuin signaling pathways. This compound treatment activates the Forkhead box O (FOXO) transcription factor DAF-16 and the sirtuin SIR-2.1, both of which are critical regulators of longevity.

G D_Allose This compound DAF_16 DAF-16 (FOXO) D_Allose->DAF_16 activates SIR_2_1 SIR-2.1 (Sirtuin) D_Allose->SIR_2_1 activates Longevity Lifespan Extension DAF_16->Longevity SIR_2_1->Longevity

This compound mediated lifespan extension in C. elegans.
Galectin-3/TLR4/PI3K/AKT Signaling Pathway

This compound has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is implicated in inflammatory responses. By inhibiting this cascade, this compound can attenuate inflammation.

G D_Allose This compound Gal_3 Galectin-3 D_Allose->Gal_3 inhibits TLR4 TLR4 Gal_3->TLR4 PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT Inflammation Inflammation AKT->Inflammation

Inhibition of the Gal-3/TLR4/PI3K/AKT pathway by this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for the production of this compound is through enzymatic isomerization, often referred to as the "Izumoring strategy". This process typically involves multiple enzymatic steps starting from a more abundant sugar like D-fructose. A one-pot enzymatic process has been developed for the production of this compound from D-fructose using D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).

Materials:

  • Recombinant D-psicose 3-epimerase (DPE) from Ruminococcus sp.

  • Recombinant L-rhamnose isomerase (L-RhI) from Bacillus subtilis

  • Anion exchange resin and amino resin for enzyme immobilization

  • D-fructose substrate

  • Reaction buffer (e.g., phosphate buffer, pH 7.5)

  • Incubator/shaker

Procedure:

  • Enzyme Immobilization:

    • Immobilize the purified recombinant DPE and L-RhI on their respective resins according to standard protocols. This allows for enzyme reusability.

  • One-Pot Reaction Setup:

    • Prepare a solution of D-fructose in the reaction buffer at a desired concentration.

    • Add the immobilized DPE and L-RhI to the fructose solution in a reaction vessel.

  • Reaction Conditions:

    • Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation for a set period (e.g., 5 hours).

  • Monitoring and Analysis:

    • At regular intervals, take aliquots from the reaction mixture.

    • Analyze the composition of sugars (D-fructose, D-psicose, and this compound) using High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • After the reaction reaches equilibrium, separate the immobilized enzymes from the sugar solution.

    • Purify this compound from the reaction mixture using chromatographic techniques.

C. elegans Lifespan Assay

This protocol outlines the procedure for assessing the effect of this compound on the lifespan of the nematode C. elegans.

Materials:

  • Wild-type C. elegans N2 strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source)

  • This compound

  • M9 buffer

  • Fluorodeoxyuridine (FUDR) solution (to prevent progeny production)

  • Platinum wire worm pick

  • Stereomicroscope

  • Incubator at 20°C

Procedure:

  • Preparation of Plates:

    • Prepare NGM agar plates and seed them with a lawn of E. coli OP50.

    • Prepare experimental plates by adding this compound to the molten NGM agar to achieve the desired final concentrations. Control plates will not contain this compound.

    • Add FUDR to all plates to prevent the growth of progeny, which can confound the lifespan analysis.

  • Synchronization of Worms:

    • Synchronize a population of C. elegans to obtain a cohort of age-matched worms. This can be achieved by allowing gravid adult worms to lay eggs on a plate for a few hours and then removing the adults.

  • Initiation of Lifespan Assay:

    • Once the synchronized eggs have developed into young adult worms, transfer a specific number of worms (e.g., 50-100) to each control and experimental plate.

  • Scoring and Data Collection:

    • Incubate the plates at 20°C.

    • Starting from day 1 of adulthood, score the number of living and dead worms every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Transfer the surviving worms to fresh plates every few days to avoid contamination and ensure a consistent food supply.

  • Data Analysis:

    • Construct survival curves using the collected data.

    • Perform statistical analysis (e.g., log-rank test) to determine if there is a significant difference in lifespan between the control and this compound-treated groups.

Analysis of Gene Expression Changes

This protocol describes a general workflow for analyzing changes in gene expression in response to this compound treatment using quantitative real-time PCR (qRT-PCR).

Materials:

  • Cell culture or model organism of interest

  • This compound treatment solution

  • Control medium/solution

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes and a reference (housekeeping) gene

  • Real-time PCR instrument

Procedure:

  • Experimental Treatment:

    • Expose the cells or organisms to the desired concentration of this compound for a specific duration. A control group should be treated with the vehicle solution.

  • RNA Extraction:

    • At the end of the treatment period, harvest the cells or tissues and extract total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using spectrophotometry or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This step converts the RNA into a more stable form for subsequent analysis.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mixtures containing the cDNA template, qPCR master mix, and specific primers for the target genes and a reference gene.

    • Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the amplification of the target DNA in real-time.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in both the control and this compound-treated samples.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene to account for variations in RNA input and reverse transcription efficiency.

    • Calculate the relative fold change in gene expression in the this compound-treated group compared to the control group using a method such as the 2-ΔΔCt method.

Conclusion

This compound presents a compelling case for further investigation as a potential therapeutic agent. Its unique stereochemistry, which distinguishes it from D-glucose, underpins its distinct metabolic fate and diverse biological activities. The ability of this compound to modulate key signaling pathways involved in processes such as aging and inflammation highlights its potential in drug development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this rare sugar. As research continues to unravel the mechanisms of action of this compound, its applications in medicine and nutrition are likely to expand, offering new avenues for addressing a range of health conditions.

References

D-Allose: A Comprehensive Technical Guide to its Biological Functions and Physiological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare aldohexose sugar, has emerged as a molecule of significant interest in the scientific community due to its diverse and potent biological activities. Unlike its abundant stereoisomer, D-glucose, this compound is not readily metabolized, yet it exerts profound physiological effects, including anti-cancer, anti-inflammatory, anti-hyperglycemic, and neuroprotective properties. This technical guide provides an in-depth exploration of the biological functions and physiological effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this unique rare sugar.

Introduction

This compound is a C3 epimer of D-glucose and is found in nature in very small quantities.[1] Its limited availability historically hindered extensive research into its biological properties. However, advancements in production methods have made this compound more accessible for scientific investigation, unveiling a wide array of promising physiological effects.[2] This guide synthesizes the current understanding of this compound's mechanisms of action and its potential applications in medicine.

Biological Functions and Physiological Effects

Anti-Cancer Effects

This compound has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines. Its anti-cancer activity is attributed to several mechanisms, including the induction of reactive oxygen species (ROS), inhibition of glycolysis, and modulation of key signaling pathways involved in cell growth and survival.[3]

Quantitative Data on Anti-Cancer Effects

Cell LineCancer TypeParameterValueReference
MOLT-4FHuman LeukemiaGI501300 µM[4]
RT112Bladder CancerCell Viability (50mM this compound, 24h)68.4 ± 1.9% of control[5]
253JBladder CancerCell Viability (50mM this compound, 24h)68.2 ± 2.2% of control[5]
J82Bladder CancerCell Viability (50mM this compound, 24h)60.9 ± 3.4% of control[5]
HSC-3Head and Neck CancerTumor Volume Reduction (in vivo)Reduced to 61% of control (Day 15)[6]
Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating the production of inflammatory cytokines and reducing the infiltration of inflammatory cells.[7][8] Studies in animal models of cerebral ischemia and in vitro models using immune cells have highlighted its ability to suppress key inflammatory mediators.[1]

Quantitative Data on Anti-Inflammatory Effects

ModelParameterTreatmentResultReference
Rat Model of Cerebral Ischemia/ReperfusionInfarct VolumeThis compound (300 mg/kg)90.9 ± 13.5 mm³ (vs. 114.9 ± 15.3 mm³ in vehicle)
Mouse Water Intoxication ModelBrain TNF-α levelThis compound (400 mg/kg)Significant reduction compared to edema group[2]
Mouse Water Intoxication ModelBrain IL-6 levelThis compound (400 mg/kg)Significant reduction compared to edema group[2]
Murine Plasmacytoid Dendritic CellsIFN-α production (stimulated with ssRNA)This compoundSeverely decreased[1][3]
Murine Plasmacytoid Dendritic CellsIL-12p40 production (stimulated with ssRNA)This compoundSeverely decreased[1][3]
Anti-Hyperglycemic Effects

This compound has been shown to improve glucose tolerance and modulate insulin response, suggesting its potential as a therapeutic agent for managing hyperglycemia.[9] While much of the clinical data focuses on the related rare sugar D-allulose, the findings provide strong evidence for the anti-hyperglycemic potential of this class of monosaccharides.

Quantitative Data on Anti-Hyperglycemic Effects (D-allulose as a reference)

Study PopulationTreatmentParameterResultReference
Healthy Adults7.5g D-allulose with sucrose loadPlasma Glucose at 30 minMean difference of 11 mg/dL lower than placebo (p=0.005)[1]
Healthy Adults10g D-allulose with sucrose loadPlasma Glucose at 30 minMean difference of 12 mg/dL lower than placebo (p=0.002)[1]
Healthy Adults10g D-allulose with sucrose loadPlasma Insulin at 30 minMean difference of 14 µU/mL lower than placebo (p=0.006)[1]
Type 1 Diabetic Mice with Islet TransplantThis compound infusionCasual Blood Glucose (Day 14)100.44 ± 5.58 mg/dl (vs. 232.7 ± 55.32 mg/dl in control)[9]
Neuroprotective Effects

The neuroprotective properties of this compound are closely linked to its anti-inflammatory and anti-oxidative effects.[8] In animal models of stroke, this compound has been shown to reduce brain damage and improve neurological outcomes.

Quantitative Data on Neuroprotective Effects

ModelTreatmentParameterResultReference
Rat Model of Focal Cerebral IschemiaThis compound (400 mg/kg)Brain Damage (Infarction and Atrophy Volume)Significantly decreased compared to vehicle[8]
Rat Model of Focal Cerebral IschemiaThis compound (400 mg/kg)Behavioral DeficitsSignificantly decreased compared to vehicle[8]
Gerbil Model of Transient Forebrain IschemiaThis compound (400 mg/kg)Ischemia-induced cytokine productionReduced
Gerbil Model of Transient Forebrain IschemiaThis compound (400 mg/kg)Oxidative StressReduced

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The PI3K/Akt and AMPK/mTOR pathways are central to its mechanism of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to inhibit this pathway in cancer cells, contributing to its anti-proliferative effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes D_Allose This compound D_Allose->PI3K Inhibits AMPK_mTOR_Pathway cluster_cytoplasm Cytoplasm D_Allose This compound Energy_Stress Cellular Energy Stress D_Allose->Energy_Stress Induces AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Energy_Stress->AMPK Activates MTT_Workflow node_start Start node_seed Seed cells in 96-well plate node_start->node_seed node_incubate1 Incubate for 24h node_seed->node_incubate1 node_treat Treat with this compound node_incubate1->node_treat node_incubate2 Incubate for 24-72h node_treat->node_incubate2 node_add_mtt Add MTT solution node_incubate2->node_add_mtt node_incubate3 Incubate for 2-4h node_add_mtt->node_incubate3 node_solubilize Solubilize formazan with DMSO node_incubate3->node_solubilize node_read Read absorbance at 570 nm node_solubilize->node_read node_analyze Analyze data node_read->node_analyze node_end End node_analyze->node_end

References

The Emergence of a Rare Sugar: A Technical Guide to the Discovery and History of D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, stands out as a rare monosaccharide with significant potential in the pharmaceutical and nutraceutical industries.[1] Once a mere curiosity due to its scarcity in nature, this compound has emerged as a focal point of research owing to its remarkable physiological functions, including potent anti-cancer, anti-inflammatory, and antioxidant properties.[2] This technical guide provides a comprehensive overview of the discovery, history, and production of this compound, with a detailed focus on the enzymatic methodologies that have enabled its availability for scientific investigation. Furthermore, this document elucidates the key signaling pathways through which this compound exerts its biological effects, offering valuable insights for researchers and professionals in drug development.

Discovery and Early History

The journey of this compound from obscurity to a subject of intense scientific interest is a testament to the advancements in carbohydrate chemistry and biotechnology. While the fundamental structures of monosaccharides were elucidated around 1890 by the pioneering work of Emil Fischer and his contemporaries, this compound remained largely inaccessible for decades.[3]

Its natural occurrence is exceptionally limited, having been identified in trace amounts as a 6-O-cinnamyl glycoside in the leaves of the African shrub Protea rubropilosa and in the freshwater alga Ochromas malhamensis.[4] However, these natural sources were insufficient for any meaningful research or application.

A pivotal moment in the history of rare sugars, including this compound, came in 1991 with the work of Professor Ken Izumori at Kagawa University in Japan. His discovery of a microbial enzyme capable of converting the abundant monosaccharide D-fructose into the rare sugar D-psicose (also known as D-allulose) was a watershed moment. This breakthrough laid the foundation for the "Izumoring" strategy, a systematic approach to produce various rare sugars through enzymatic conversions. Subsequently, Professor Izumori's group successfully demonstrated the enzymatic production of this compound from D-psicose, a process that remains the cornerstone of its modern production.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and product development.

PropertyValueReference
Molecular Formula C6H12O6[5]
Molecular Weight 180.16 g/mol [5]
Melting Point 128-128.5 °C[3]
Specific Rotation ([α]D20) Shows mutarotation: +0.58° (4 min) → +3.26° (10 min) → +14.41° (final value, 20 hr; c = 5 in water)[3]
Solubility Soluble in water; Practically insoluble in alcohol.[3][4]
Appearance White crystalline powder[6]
Sweetness Approximately 80% of the sweetness of sucrose[2]

Enzymatic Production of this compound: A Detailed Protocol

The biotechnological production of this compound primarily relies on the enzymatic isomerization of D-psicose. The most effective and commonly used enzyme for this conversion is L-rhamnose isomerase (L-RI).[7] The following provides a generalized yet detailed protocol for the enzymatic synthesis of this compound.

Materials and Reagents
  • D-psicose (substrate)

  • Recombinant L-rhamnose isomerase (e.g., from Clostridium stercorarium or Bacillus subtilis)[7][8]

  • Buffer solution (e.g., 50 mM EPPS buffer, pH 7.0-8.0)[9]

  • Metal ion cofactor (e.g., 1 mM MnCl2)[7]

  • Reaction vessel with temperature control

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Procedure
  • Enzyme Preparation: The L-rhamnose isomerase is typically a recombinant protein expressed in a suitable host like E. coli. The enzyme can be used as a crude extract, purified protein, or in an immobilized form to enhance stability and reusability.[10]

  • Reaction Setup:

    • Prepare a solution of D-psicose in the appropriate buffer. Concentrations can range from 100 g/L to as high as 600 g/L.[7][9]

    • Add the metal ion cofactor to the substrate solution.

    • Pre-heat the substrate solution to the optimal reaction temperature, which is typically between 60°C and 75°C.[7][9]

  • Enzymatic Conversion:

    • Initiate the reaction by adding the L-rhamnose isomerase to the pre-heated substrate solution. The enzyme concentration will depend on its specific activity.

    • Maintain the reaction mixture at the optimal pH and temperature with gentle agitation.

    • The reaction is allowed to proceed for a set duration, typically ranging from a few hours to over 20 days for continuous production systems.[7][9] The reaction progress is monitored by taking samples at regular intervals.

  • Reaction Termination and Analysis:

    • The enzymatic reaction can be terminated by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

    • The composition of the reaction mixture (D-psicose and this compound) is analyzed by HPLC.

  • Purification of this compound:

    • The resulting mixture of monosaccharides requires purification to isolate this compound.[1]

    • Chromatographic techniques are commonly employed for this purpose. Early methods used baker's yeast to remove unreacted D-fructose (a precursor to D-psicose), followed by pseudo-mobile bed chromatography.[11]

Quantitative Outcomes of Enzymatic Production

The efficiency of this compound production can vary depending on the specific enzyme and reaction conditions.

Enzyme SourceSubstrate ConcentrationTemperaturepHConversion Yield (%)ProductivityReference
L-rhamnose isomerase (Clostridium stercorarium)600 g/L D-psicose70°C7.03379.6 g/L/h[7]
Immobilized Glucose Isomerase (Sweetzyme IT)500 g/L D-psicose60°C8.03036 g/L/h (continuous)[9]
L-rhamnose isomerase (Bacillus subtilis)D-psicose60°C-37.51-[8]
Immobilized D-psicose 3-epimerase and L-rhamnose isomerase (one-pot from D-fructose)D-fructose--D-fructose:D-psicose:this compound ratio of 6.6:2.4:1.0-[10]

Biological Activity and Signaling Pathways

This compound has garnered significant attention for its diverse biological activities, with its anti-cancer effects being particularly well-studied.

Anti-Cancer Mechanism: Upregulation of TXNIP and ROS Induction

A key mechanism underlying the anti-proliferative effect of this compound on cancer cells is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[12][13] TXNIP is a tumor suppressor that is often downregulated in various cancers.[14]

This compound treatment leads to a dose-dependent increase in TXNIP expression at both the mRNA and protein levels.[14][15] This increase in TXNIP has several downstream effects:

  • Induction of Reactive Oxygen Species (ROS): Upregulated TXNIP can lead to an increase in intracellular ROS levels, which can induce oxidative stress and promote cancer cell death.[12]

  • Cell Cycle Arrest: this compound has been shown to induce G1 cell cycle arrest in cancer cells. This is mediated by the stabilization of the cell cycle inhibitor p27kip1, a process in which TXNIP is involved.[13]

The following diagram illustrates the proposed signaling pathway for the anti-cancer effects of this compound.

G This compound Anti-Cancer Signaling Pathway cluster_0 Intracellular Events D_Allose This compound TXNIP_Gene TXNIP Gene Expression (Upregulation) D_Allose->TXNIP_Gene Induces Cell_Membrane Cell Membrane TXNIP_Protein TXNIP Protein TXNIP_Gene->TXNIP_Protein Leads to ROS_Production Increased Intracellular ROS Production TXNIP_Protein->ROS_Production Promotes p27kip1_Stabilization p27kip1 Stabilization TXNIP_Protein->p27kip1_Stabilization Leads to Cancer_Cell_Proliferation Inhibition of Cancer Cell Proliferation ROS_Production->Cancer_Cell_Proliferation Cell_Cycle_Arrest G1 Cell Cycle Arrest p27kip1_Stabilization->Cell_Cycle_Arrest Cell_Cycle_Arrest->Cancer_Cell_Proliferation

Caption: this compound upregulates TXNIP, leading to increased ROS and cell cycle arrest.

Experimental Workflow: From Substrate to Purified Product

The overall process of producing this compound enzymatically can be visualized as a multi-step workflow. The following diagram outlines the key stages, from the initial substrate to the final purified this compound.

G Experimental Workflow for Enzymatic this compound Production Start Start: D-psicose (or D-fructose for two-step) Reaction_Setup Reaction Setup - Substrate Solution - Buffer (pH 7-8) - Metal Cofactor (Mn2+) - Optimal Temperature (60-75°C) Start->Reaction_Setup Enzymatic_Conversion Enzymatic Conversion - Addition of L-rhamnose isomerase - Incubation with Agitation Reaction_Setup->Enzymatic_Conversion Monitoring Reaction Monitoring (HPLC Analysis) Enzymatic_Conversion->Monitoring Termination Reaction Termination (Heat Inactivation) Enzymatic_Conversion->Termination Monitoring->Enzymatic_Conversion Continue reaction Purification Purification (Chromatography) Termination->Purification Final_Product End: Purified this compound Purification->Final_Product

Caption: Workflow for the enzymatic production of this compound from D-psicose.

Conclusion and Future Perspectives

The journey of this compound from a rare, almost inaccessible sugar to a promising therapeutic agent is a remarkable story of scientific innovation. The development of efficient enzymatic production methods has been instrumental in unlocking its potential. The well-documented anti-cancer properties of this compound, mediated through the TXNIP signaling pathway, present exciting opportunities for the development of novel cancer therapies.

Future research should focus on optimizing the production of this compound to make it more cost-effective for large-scale applications. This includes the exploration of novel and more robust enzymes, the development of more efficient purification techniques, and the engineering of microbial cell factories for direct fermentation of this compound from simple sugars.[16] As our understanding of the multifaceted biological activities of this compound continues to grow, so too will its potential to contribute to human health and medicine.

References

D-Allose: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare monosaccharide, has emerged as a molecule of significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in various biological systems. It consolidates current research findings on its anti-cancer, anti-inflammatory, and antioxidant properties. This document details the signaling pathways modulated by this compound, presents quantitative data from key studies in structured tables, and offers comprehensive experimental protocols for the cited assays. Furthermore, it includes visualizations of critical pathways and experimental workflows to facilitate a deeper understanding of this compound's mode of action, aiming to support further research and its potential therapeutic development.

Introduction

This compound is a C-3 epimer of D-glucose, existing in nature in limited quantities. Its unique stereochemistry confers distinct biological properties that differentiate it from common sugars. Extensive research has highlighted its potential as a therapeutic agent, demonstrating anti-proliferative effects in various cancer cell lines, significant anti-inflammatory activity, and the ability to mitigate oxidative stress. This guide serves as a technical resource, compiling and elucidating the multifaceted mechanisms through which this compound exerts its biological effects.

Anti-Cancer Mechanisms of Action

This compound exhibits potent anti-cancer activity across a range of malignancies, including but not limited to, bladder, ovarian, and hepatocellular carcinomas, as well as glioblastoma and leukemia.[1][2][3][4][5] Its primary mechanisms of action in cancer cells involve the induction of cell cycle arrest, apoptosis, and the modulation of key signaling pathways that govern cellular metabolism and survival.

Induction of Thioredoxin-Interacting Protein (TXNIP) and Regulation of Glucose Metabolism

A central mechanism of this compound's anti-cancer effect is its ability to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP).[4][6][7] TXNIP is a crucial tumor suppressor that plays a pivotal role in cellular redox balance and glucose metabolism.

  • Inhibition of Glucose Uptake: this compound-induced TXNIP leads to the downregulation of Glucose Transporter 1 (GLUT1), a key transporter responsible for glucose uptake in cancer cells.[6][7][8] This inhibition of glucose import starves cancer cells of their primary energy source, a phenomenon particularly effective against tumors exhibiting the Warburg effect.

  • Induction of Oxidative Stress: By binding to and inhibiting the antioxidant protein thioredoxin, TXNIP promotes the accumulation of reactive oxygen species (ROS) within cancer cells.[9] This increase in oxidative stress can trigger apoptotic cell death.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at different phases in various cancer cell lines. In hepatocellular carcinoma cells, it causes a G1 phase arrest, while in ovarian cancer cells, a moderate G2/M arrest is observed.[2][4] This cell cycle blockade is often mediated by the stabilization of cyclin-dependent kinase inhibitors such as p27kip1.[4]

Induction of Apoptosis

This compound can trigger programmed cell death, or apoptosis, in cancer cells. This is often characterized by an altered Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[10] However, the induction of apoptosis by this compound can be cell-type dependent, with some studies reporting minimal apoptotic effects in certain cancer cell lines.[3]

Autophagy

Recent studies have indicated that this compound can induce autophagy in cancer cells. While autophagy can sometimes promote cell survival, in the context of this compound treatment, it appears to contribute to cell death, particularly when combined with autophagy inhibitors like hydroxychloroquine.[11]

Anti-Inflammatory and Antioxidant Mechanisms

Beyond its anti-cancer properties, this compound exhibits significant anti-inflammatory and antioxidant effects.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to suppress the production of pro-inflammatory cytokines. The precise signaling pathways involved are still under investigation but are thought to involve the modulation of transcription factors that regulate inflammatory responses.

Antioxidant Effects

This compound demonstrates antioxidant activity primarily by suppressing the production of mitochondrial reactive oxygen species (ROS). It is believed to compete with D-glucose for cellular uptake and metabolism, thereby reducing the metabolic flux that leads to ROS generation.[12] While it does not directly scavenge all types of free radicals, it can eliminate hydroxyl radicals to a similar extent as D-glucose.[12]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound Concentration (mM)Treatment DurationViability Reduction (%)Reference
RT112Bladder Cancer5024 h31.6[1]
253JBladder Cancer5024 h31.8[1]
J82Bladder Cancer5024 h39.1[1]
OVCAR-3Ovarian Carcinoma505 daysSignificant inhibition[2]
HuH-7Hepatocellular CarcinomaNot specified48 h40[4]
U251MGGlioblastoma3-50Not specifiedDose-dependent[3]
U87MGGlioblastoma3-50Not specifiedDose-dependent[3]
MOLT-4FLeukemia1.3 (GI50)Not specified50[13]

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell LineThis compound Concentration (mM)Treatment DurationIncrease in ROS Levels (%)Reference
RT112501 h260.2[9]
253J501 h103.8[9]
J82501 h44[9]

Table 3: Effect of this compound on Cell Cycle Distribution in OVCAR-3 Cells

TreatmentG2/M Phase (%)Reference
Control12.6[2]
50 mM this compound24.6[2]

Table 4: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | this compound Dose | Treatment Duration | Tumor Volume Reduction (%) | Reference | | :--- | :--- | :--- | :--- | | Bladder Cancer Xenograft (RT112) | 400 mg/kg (oral) | 15 days | Significant |[1] | | Head and Neck Cancer Xenograft (HSC-3) | Not specified | 15 days | 39 |[14] | | Glioblastoma Xenograft (U87MG) | 100 mg/kg (intraperitoneal) | 28 days | 39.1 |[3] | | Lewis Lung Carcinoma Xenograft | 9 g/kg (with HCQ) | 14 days | Significant |[11] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

D_Allose_Anticancer_Mechanism D_Allose This compound Cell Cancer Cell D_Allose->Cell TXNIP TXNIP Expression ↑ Cell->TXNIP Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest GLUT1 GLUT1 Expression ↓ TXNIP->GLUT1 ROS ROS Production ↑ TXNIP->ROS Glucose_Uptake Glucose Uptake ↓ GLUT1->Glucose_Uptake Glycolysis Glycolysis ↓ Glucose_Uptake->Glycolysis Energy_Depletion Energy Depletion Glycolysis->Energy_Depletion Cell_Growth_Inhibition Cell Growth Inhibition Energy_Depletion->Cell_Growth_Inhibition Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Cell_Growth_Inhibition Cell_Cycle_Arrest->Cell_Growth_Inhibition

Caption: this compound anticancer signaling pathway.

Experimental_Workflow_Cell_Viability Start Seed Cancer Cells Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Solubilization Solubilize Formazan MTT_Assay->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability (%) Absorbance_Measurement->Data_Analysis

Caption: MTT assay workflow for cell viability.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[1][2][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 mM). Include a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This protocol is based on methods used to quantify intracellular ROS levels following this compound treatment.[9][16]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the cell viability assay.

  • DCF-DA Staining: After treatment, wash the cells with PBS and incubate them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity of dichlorofluorescein (DCF) using a flow cytometer with excitation at 488 nm and emission at 525 nm.

  • Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[2][17][18][19]

  • Cell Seeding and Treatment: Culture and treat cells with this compound as previously described.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for TXNIP and GLUT1

This protocol is for the detection and quantification of protein expression levels.[6][20]

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in an animal model.[1][3][14][21][22][23]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups.

  • This compound Administration: Administer this compound via an appropriate route (e.g., oral gavage at 400 mg/kg or intraperitoneal injection at 100 mg/kg) daily or on a specified schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth curves and final tumor weights to determine the efficacy of this compound.

Conclusion

This compound demonstrates a remarkable range of biological activities, with its mechanism of action centered on the modulation of fundamental cellular processes. Its ability to induce the tumor suppressor TXNIP, thereby disrupting cancer cell metabolism and promoting oxidative stress, positions it as a promising candidate for anti-cancer therapy. Furthermore, its anti-inflammatory and antioxidant properties suggest broader therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this unique rare sugar. Continued research is warranted to fully elucidate its complex signaling networks and to translate these preclinical findings into clinical applications.

References

The Role of D-Allose in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare hexose and a C-3 epimer of D-glucose, has emerged as a molecule of significant interest in cellular metabolism, demonstrating a range of biological activities including anti-cancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on metabolic pathways, enzyme interactions, and cellular signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.

Introduction

This compound is a monosaccharide found in minute quantities in nature.[1] Its unique stereochemistry confers distinct biological properties that differentiate it from its abundant epimer, D-glucose. While not readily metabolized by most cells, this compound exerts significant influence over fundamental cellular processes, making it a compelling candidate for therapeutic development, particularly in oncology and inflammatory diseases.[2][3] This guide will explore the core mechanisms through which this compound modulates cellular metabolism.

Core Mechanisms of this compound Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to induce the expression of Thioredoxin-Interacting Protein (TXNIP), modulate key signaling pathways, and impact cellular energetics.

Induction of Thioredoxin-Interacting Protein (TXNIP)

A pivotal aspect of this compound's mechanism of action is the robust upregulation of TXNIP.[4][5] TXNIP is a crucial regulator of cellular redox status and glucose metabolism. By binding to and inhibiting the antioxidant protein thioredoxin, TXNIP promotes an oxidative intracellular environment.[6] In the context of cancer cells, this increase in reactive oxygen species (ROS) can trigger apoptosis.[7] Furthermore, TXNIP is known to inhibit glucose uptake by promoting the internalization of glucose transporter 1 (GLUT1), a protein often overexpressed in cancer cells.[3]

Modulation of Signaling Pathways

This compound has been shown to activate key stress-responsive signaling pathways, including the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and AMP-Activated Protein Kinase (AMPK) pathways.[8][9]

  • p38 MAPK Pathway: Activation of p38 MAPK is an early cellular response to this compound treatment.[8] This pathway is involved in cellular stress responses, inflammation, and apoptosis. The phosphorylation of p38 MAPK appears to be a critical upstream event leading to some of this compound's downstream effects.[10]

  • AMPK Pathway: this compound treatment leads to the prolonged activation of AMPK, a master regulator of cellular energy homeostasis.[8][9] AMPK activation typically occurs in response to a low cellular energy state (high AMP:ATP ratio). Activated AMPK shifts metabolism from anabolic to catabolic processes to restore energy balance.[11] In the context of this compound, AMPK activation contributes to the inhibition of glycolysis and is linked to the upregulation of TXNIP.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Cell Viability

Cell LineThis compound ConcentrationTreatment DurationViability Reduction (%)Reference(s)
HuH-7 (Hepatocellular Carcinoma)50 mM48 hours~40%[4][5]
HuH-750 mM7 days~66%[3]
MDA-MB-231 (Breast Adenocarcinoma)50 mM7 days~53%[3]
SH-SY5Y (Neuroblastoma)50 mM7 days~53%[3]
OVCAR-3 (Ovarian Carcinoma)50 mM5 daysSignificant inhibition[2]
RT112 (Bladder Cancer)50 mM24 hours~31.6%[12]
253J (Bladder Cancer)50 mM24 hours~31.8%[12]
J82 (Bladder Cancer)50 mM24 hours~39.1%[12]
U251MG (Glioblastoma)10 mMNot Specified~6%[13]
U251MG30 mMNot Specified~28%[13]
U251MG50 mMNot Specified~38%[13]
U87MG (Glioblastoma)10 mMNot Specified~6%[13]
U87MG30 mMNot Specified~13%[13]
U87MG50 mMNot Specified~20%[13]

Table 2: Effect of this compound on Gene and Protein Expression

TargetCell LineThis compound ConcentrationTreatment DurationFold Change/EffectReference(s)
TXNIP mRNAHuH-750 mM48 hours~30-fold increase[5]
TXNIP ProteinHuH-750 mM6-96 hoursSignificant increase[5]
GLUT1 ProteinHuH-7, MDA-MB-231, SH-SY5Y12.5-50 mM7 daysDose-dependent decrease[3]
p21 ProteinOVCAR-350 mM5 daysIncreased expression[8]
p27 ProteinOVCAR-350 mM5 daysIncreased expression[8]

Table 3: Effect of this compound on Metabolic Parameters

ParameterCell Line/ModelThis compound ConcentrationTreatment DurationEffectReference(s)
Glucose UptakeHuH-750 mM7 daysDecrease from 7.81 to 5.33 pmol/min/mg protein[3]
Intracellular ATPNeonatal Rat Cardiomyocytes25 mMNot SpecifiedSelective reduction in glycolytic ATP[9]
GlycolysisNeonatal Rat Cardiomyocytes25 mMNot SpecifiedRemarkable inhibition[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cellular metabolism.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[2][14]

  • Cell Seeding: Seed cancer cells (e.g., HuH-7, OVCAR-3, RT112) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in sterile PBS or culture medium. Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 mM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium with PBS).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for TXNIP and GLUT1

This protocol is based on studies examining protein expression changes induced by this compound.[3][15]

  • Cell Lysis: After treating cells with this compound for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP (e.g., rabbit polyclonal), GLUT1 (e.g., rabbit polyclonal), and a loading control like β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for TXNIP mRNA

This protocol is derived from studies measuring this compound-induced gene expression.[5][15]

  • RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for TXNIP and a housekeeping gene (e.g., GAPDH). A representative primer set for human TXNIP could be:

    • Forward: 5'-GCTGCCACATCCAGCCAAT-3'

    • Reverse: 5'-TGGCCACACACTGCTTGTTG-3'

  • Data Analysis: Calculate the relative expression of TXNIP mRNA using the ΔΔCt method, normalizing to the housekeeping gene.

Glucose Uptake Assay

This protocol is based on methods used to assess the impact of this compound on glucose transport.[3]

  • Cell Culture and Treatment: Culture cells (e.g., HuH-7) in 6-well plates and treat with this compound (e.g., 50 mM) for the desired duration (e.g., 7 days).

  • Glucose Starvation: Wash the cells with glucose-free Krebs-Ringer-HEPES (KRH) buffer and incubate in the same buffer for 30 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 1 µCi/mL of 2-deoxy-D-[³H]glucose and 10 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH and measure the radioactivity in the lysates using a liquid scintillation counter.

  • Data Normalization: Normalize the counts per minute (CPM) to the total protein content of each sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for investigating its cellular effects.

D_Allose_Signaling D_Allose This compound p38_MAPK p38 MAPK D_Allose->p38_MAPK Activates AMPK AMPK D_Allose->AMPK Activates Cell_Membrane p_p38_MAPK p-p38 MAPK (Active) p38_MAPK->p_p38_MAPK TXNIP_Gene TXNIP Gene p_p38_MAPK->TXNIP_Gene Induces Transcription p_AMPK p-AMPK (Active) AMPK->p_AMPK p_AMPK->TXNIP_Gene Induces Transcription Glycolysis Glycolysis p_AMPK->Glycolysis Inhibits TXNIP_mRNA TXNIP mRNA TXNIP_Gene->TXNIP_mRNA TXNIP_Protein TXNIP Protein TXNIP_mRNA->TXNIP_Protein GLUT1 GLUT1 TXNIP_Protein->GLUT1 Inhibits Expression & Promotes Internalization ROS ROS TXNIP_Protein->ROS Increases Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Glucose_Uptake->Glycolysis Cell_Growth Cancer Cell Growth ROS->Cell_Growth Inhibits Glycolysis->Cell_Growth

Caption: this compound signaling cascade in cancer cells.

Experimental_Workflow start Start: Hypothesis This compound inhibits cancer cell growth cell_culture Cell Culture (e.g., HuH-7, OVCAR-3) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay mol_analysis Molecular Analysis treatment->mol_analysis metabolic_assay Metabolic Assays treatment->metabolic_assay data_analysis Data Analysis & Interpretation viability_assay->data_analysis western_blot Western Blot (TXNIP, GLUT1, p-p38, p-AMPK) mol_analysis->western_blot rt_pcr Real-Time PCR (TXNIP mRNA) mol_analysis->rt_pcr western_blot->data_analysis rt_pcr->data_analysis glucose_uptake Glucose Uptake Assay metabolic_assay->glucose_uptake atp_assay ATP Production Assay metabolic_assay->atp_assay glucose_uptake->data_analysis atp_assay->data_analysis conclusion Conclusion: Elucidation of this compound's mechanism of action data_analysis->conclusion

Caption: Experimental workflow for this compound research.

Logical_Relationship D_Allose This compound Administration Cellular_Stress Induction of Cellular Stress D_Allose->Cellular_Stress p38_AMPK_Activation Activation of p38 MAPK & AMPK Cellular_Stress->p38_AMPK_Activation TXNIP_Upregulation Upregulation of TXNIP p38_AMPK_Activation->TXNIP_Upregulation Metabolic_Shift Metabolic Reprogramming TXNIP_Upregulation->Metabolic_Shift Glycolysis_Inhibition Inhibition of Glycolysis Metabolic_Shift->Glycolysis_Inhibition Glucose_Uptake_Inhibition Inhibition of Glucose Uptake Metabolic_Shift->Glucose_Uptake_Inhibition ROS_Induction Induction of ROS Metabolic_Shift->ROS_Induction Anticancer_Effects Anti-cancer Effects (Growth Inhibition, Apoptosis) Glycolysis_Inhibition->Anticancer_Effects Glucose_Uptake_Inhibition->Anticancer_Effects ROS_Induction->Anticancer_Effects

Caption: Logical flow of this compound's anti-cancer effects.

Conclusion

This compound represents a promising therapeutic agent with a unique mechanism of action centered on the modulation of cellular metabolism. Its ability to induce TXNIP, activate stress-related signaling pathways, and inhibit glycolysis provides a multi-pronged approach to targeting diseases characterized by metabolic dysregulation, such as cancer. This technical guide consolidates the current knowledge on this compound, offering a valuable resource for researchers and drug development professionals. Further investigation into the precise molecular interactions and the in vivo efficacy and safety of this compound will be crucial for its translation into clinical applications.

References

D-Allose as an Antioxidant: An In-Depth Technical Guide to In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare aldohexose, is a C-3 epimer of D-glucose. While its presence in nature is scarce, emerging research has highlighted its potential therapeutic applications, including anti-inflammatory, cryoprotective, and anticancer effects.[1] This technical guide focuses on the in vitro antioxidant properties of this compound, providing a comprehensive overview of the current scientific literature. The guide details its known radical scavenging capabilities, explores its unique mechanism of action in reducing mitochondrial reactive oxygen species (ROS), and discusses its contrasting pro-oxidant effects in cancer cells. This document is intended to serve as a resource for researchers and professionals in drug development interested in the nuanced antioxidant profile of this compound.

Direct Radical Scavenging Properties

In vitro studies have demonstrated that this compound exhibits a selective capacity for scavenging certain types of free radicals. The primary evidence for its direct antioxidant activity comes from studies on its interaction with hydroxyl radicals.

Qualitative Data on Radical Scavenging
Reactive SpeciesScavenging Activity of this compoundComparison with D-GlucoseReference
Hydroxyl Radical (•OH) EffectiveScavenged to the same extent as D-glucose.[2][3]
Superoxide Anion (O₂⁻) IneffectiveNo scavenging activity observed.[2]
Hydrogen Peroxide (H₂O₂) IneffectiveNo scavenging activity observed.[2]

Table 1: Summary of In Vitro Radical Scavenging Activity of this compound

Experimental Protocol: Hydroxyl Radical Scavenging Assay

The hydroxyl radical scavenging activity of this compound was assessed using an electron spin resonance (ESR) spectroscopy method.

  • Principle: The assay is based on the detection of the spin adduct DMPO-OH, which is formed by the reaction of the spin trapping agent DMPO (5,5-dimethyl-1-pyrroline N-oxide) with hydroxyl radicals generated by the Fenton reaction (FeSO₄ + H₂O₂). The ability of an antioxidant to scavenge the hydroxyl radicals results in a decrease in the ESR signal intensity of the DMPO-OH adduct.

  • Reagents:

    • DMPO (5,5-dimethyl-1-pyrroline N-oxide)

    • FeSO₄ (Iron(II) sulfate)

    • H₂O₂ (Hydrogen peroxide)

    • This compound or D-Glucose solution

    • Phosphate buffer

  • Procedure:

    • A solution containing DMPO, FeSO₄, and H₂O₂ in a phosphate buffer is prepared to generate hydroxyl radicals.

    • This compound or D-Glucose is added to the reaction mixture at various concentrations.

    • The mixture is then transferred to a quartz flat cell for ESR measurement.

    • The ESR spectrum of the DMPO-OH adduct is recorded.

    • The scavenging activity is determined by the reduction in the ESR signal intensity in the presence of this compound or D-Glucose compared to a control without the sugar.

Mechanism of Action: Reduction of Mitochondrial ROS

Beyond direct radical scavenging, this compound demonstrates a significant antioxidant effect by reducing the production of reactive oxygen species in mitochondria. This is not achieved by enhancing antioxidant enzyme activity but through a competitive mechanism with D-glucose.

Competition with D-Glucose

In vitro studies using mouse neuroblastoma Neuro2A cells have shown that this compound can attenuate the generation of ROS induced by rotenone, an inhibitor of mitochondrial complex I.[2] The key findings are:

  • In the presence of D-glucose, rotenone treatment leads to a significant increase in mitochondrial ROS production.

  • When D-glucose is replaced with this compound, rotenone treatment does not increase ROS levels.[2][3]

  • Furthermore, in the presence of both D-glucose and this compound, this compound suppresses the D-glucose-dependent ROS generation induced by rotenone.[2][3]

  • This suppressive effect is diminished as the concentration of D-glucose is increased, indicating a competitive interaction between the two sugars.[3]

Impact on ATP Synthesis

The competition between this compound and D-glucose also affects cellular energy metabolism.

  • D-glucose treatment enhances intracellular ATP synthesis.

  • This compound is less effective at producing intracellular ATP compared to D-glucose.[2][3]

  • When co-administered, this compound inhibits the ATP synthesis stimulated by D-glucose.[2][3]

These results suggest that this compound competes with D-glucose for cellular uptake and/or glycolysis. By slowing down the metabolic flux through the glycolytic pathway and the subsequent electron transport chain, this compound reduces the generation of mitochondrial ROS.

Experimental Workflow and Proposed Mechanism

The following diagram illustrates the experimental workflow and the proposed mechanism by which this compound reduces mitochondrial ROS production.

G cluster_experiment Experimental Setup in Neuro2A Cells cluster_mechanism Proposed Mechanism of this compound Action cluster_cell Glucose D-Glucose Mitochondrion Mitochondrion Glucose->Mitochondrion Metabolism Allose This compound Allose->Mitochondrion Reduced Metabolism Rotenone Rotenone Rotenone->Mitochondrion Inhibits Complex I ROS ROS Mitochondrion->ROS Increased Production (with Glucose + Rotenone) ATP ATP Mitochondrion->ATP Synthesis Cell Cell Membrane Glucose_in Extracellular D-Glucose Glucose_transporter Glucose Transporter Glucose_in->Glucose_transporter Allose_in Extracellular This compound Allose_in->Glucose_transporter Competes Glycolysis Glycolysis Glucose_transporter->Glycolysis Mito_mech Mitochondrion ROS_mech Reduced ROS Production Mito_mech->ROS_mech ATP_mech Reduced ATP Synthesis Mito_mech->ATP_mech Glycolysis->Mito_mech

This compound competes with D-glucose, reducing mitochondrial ROS.

Contrasting Pro-Oxidant Effects in Cancer Cells

Interestingly, in the context of cancer biology, this compound has been shown to exert a pro-oxidant effect, leading to increased intracellular ROS levels and subsequent apoptosis in bladder cancer cell lines.[4] This highlights the context-dependent nature of this compound's effects on cellular redox status.

Signaling Pathway: p38-MAPK Activation

In cancer cells, this compound administration leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38-MAPK).[4] This is part of a signaling cascade that ultimately results in an increase in intracellular ROS.

The proposed signaling pathway is as follows:

G D_Allose This compound p38_MAPK p38-MAPK D_Allose->p38_MAPK Activates AMPK AMPK p38_MAPK->AMPK Activates TXNIP TXNIP (Thioredoxin-interacting protein) AMPK->TXNIP Upregulates Thioredoxin Thioredoxin (Antioxidant) TXNIP->Thioredoxin Inhibits ROS Increased ROS Thioredoxin->ROS Reduces (Inhibition is blocked) Apoptosis Apoptosis ROS->Apoptosis

References

Methodological & Application

Biotechnological Production of D-Allose from D-Fructose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biotechnological production of the rare sugar D-Allose from D-fructose. This compound is a C-3 epimer of D-glucose and has garnered significant attention for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and cryoprotective properties.[1][2] The biotechnological routes presented here offer a more specific and environmentally friendly alternative to traditional chemical synthesis.

The primary method for producing this compound from D-fructose is a two-step enzymatic process. The first step involves the epimerization of D-fructose to D-psicose (also known as D-allulose), catalyzed by D-psicose 3-epimerase (DPE) or a related enzyme.[1][3][4] The second step is the isomerization of D-psicose to this compound, which can be achieved using enzymes such as L-rhamnose isomerase (L-RhI), ribose-5-phosphate isomerase (RPI), or galactose-6-phosphate isomerase.[2][5]

I. Enzymatic Production of this compound: Key Enzymes and Reactions

The core of the biotechnological production of this compound from D-fructose lies in a two-step enzymatic cascade.

Step 1: Epimerization of D-Fructose to D-Psicose

The initial conversion of D-fructose to its C-3 epimer, D-psicose, is a critical step. This reaction is catalyzed by D-psicose 3-epimerase (DPE, EC 5.1.3.30) or D-tagatose 3-epimerase (DTE).[3][6] These enzymes are found in various microorganisms.

Step 2: Isomerization of D-Psicose to this compound

D-psicose is then converted to this compound through an isomerization reaction. Several enzymes can catalyze this step, with L-rhamnose isomerase (L-RhI, EC 5.3.1.14) being one of the most commonly used.[1][7] Other enzymes like ribose-5-phosphate isomerase (RPI) and galactose-6-phosphate isomerase have also been shown to be effective.[2][5]

Below is a diagram illustrating the two-step enzymatic conversion pathway.

Enzymatic_Pathway D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-Psicose 3-Epimerase (DPE) This compound This compound D-Psicose->this compound L-Rhamnose Isomerase (L-RhI)

Two-step enzymatic conversion of D-fructose to this compound.

II. Data Presentation: Comparison of Production Parameters

The efficiency of this compound production can vary significantly based on the enzymes used, their sources, and the reaction conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Enzymatic Conversion of D-Fructose to D-Psicose

Enzyme SourceBiocatalyst TypeSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Rate (%)Volumetric Productivity (g/L/h)Optimal pHOptimal Temp. (°C)Ref.
Clostridium scindens ATCC 35704Spore-displayed DPEase5008517-7.5-8.055[8]
Flavonifractor plautiiPermeabilized recombinant C. glutamicum750235313537.565[9]
Arthrobacter globiformis M30Recombinant E. coli--33.91---[10]
Clostridium cellulolyticum H10Purified DPE--27.34---[1]

Table 2: Enzymatic Conversion of D-Psicose to this compound

Enzyme SourceBiocatalyst TypeSubstrate Conc. (g/L)Product Conc. (g/L)Conversion Rate (%)Volumetric Productivity (g/L/h)Optimal pHOptimal Temp. (°C)Ref.
Commercial Glucose IsomeraseImmobilized50015030368.060[11]
Caldicoprobacter stercorariumL-RhI6001993379.67.070
Bacillus subtilis 168Purified L-RhI--34.64---[1]

Table 3: One-Pot Conversion of D-Fructose to this compound

Enzyme SourcesBiocatalyst TypeInitial D-Fructose Conc.Final Product Ratio (Fructose:Psicose:Allose)Reaction Time (h)Ref.
Ruminococcus sp. (DPE) & B. subtilis (L-RhI)Immobilized enzymes-6.6:2.4:1.05[12]

III. Experimental Protocols

This section provides detailed methodologies for the key experiments in the biotechnological production of this compound.

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol outlines the separate enzymatic reactions for the conversion of D-fructose to D-psicose, followed by the conversion of D-psicose to this compound.

Materials:

  • D-Fructose

  • D-Psicose (for the second step)

  • Purified D-Psicose 3-Epimerase (DPE)

  • Purified L-Rhamnose Isomerase (L-RhI)

  • 50 mM PIPES buffer (pH 7.5)

  • 1 M CoCl₂ solution

  • Heating block or water bath

  • HPLC system for analysis

Procedure:

Step 1: D-Fructose to D-Psicose Conversion

  • Prepare a substrate solution of 750 g/L D-fructose in 50 mM PIPES buffer (pH 7.5).[9]

  • Add Co²⁺ to a final concentration of 1 mM.[9]

  • Pre-heat the solution to 65°C.[9]

  • Add purified DPE to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 65°C for 40 minutes.[9]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition by HPLC.

  • Once the reaction reaches equilibrium or the desired conversion is achieved, inactivate the enzyme by heat treatment (e.g., 100°C for 10 minutes).

  • Purify D-psicose from the reaction mixture using chromatographic methods if necessary.

Step 2: D-Psicose to this compound Conversion

  • Prepare a substrate solution of 600 g/L D-psicose in a suitable buffer (e.g., pH 7.0).[7]

  • Add Mn²⁺ to a final concentration of 1 mM.[7]

  • Pre-heat the solution to 70°C.[7]

  • Add purified L-RhI to the reaction mixture.

  • Incubate the reaction at 70°C for 2.5 hours.[7]

  • Monitor the formation of this compound using HPLC.

  • Inactivate the enzyme by heat treatment.

  • Purify this compound from the final reaction mixture.

The workflow for this two-step synthesis is visualized below.

Two_Step_Workflow cluster_step1 Step 1: D-Fructose to D-Psicose cluster_step2 Step 2: D-Psicose to this compound Fructose_Solution Prepare D-Fructose Solution (750 g/L in PIPES buffer, pH 7.5) Add_Cofactor1 Add 1 mM CoCl₂ Fructose_Solution->Add_Cofactor1 Incubate1 Incubate with DPE at 65°C for 40 min Add_Cofactor1->Incubate1 Inactivate1 Heat Inactivation Incubate1->Inactivate1 Purify1 Purify D-Psicose Inactivate1->Purify1 Psicose_Solution Prepare D-Psicose Solution (600 g/L, pH 7.0) Purify1->Psicose_Solution Add_Cofactor2 Add 1 mM MnCl₂ Psicose_Solution->Add_Cofactor2 Incubate2 Incubate with L-RhI at 70°C for 2.5 h Add_Cofactor2->Incubate2 Inactivate2 Heat Inactivation Incubate2->Inactivate2 Purify2 Purify this compound Inactivate2->Purify2

Workflow for the two-step enzymatic synthesis of this compound.
Protocol 2: One-Pot Synthesis of this compound with Immobilized Enzymes

This protocol describes a simplified, cost-effective method using immobilized enzymes in a single reaction vessel.[12]

Materials:

  • D-Fructose

  • Immobilized D-Psicose 3-Epimerase (e.g., on anion exchange resin)

  • Immobilized L-Rhamnose Isomerase (e.g., on amino resin)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Shaking incubator

Procedure:

  • Prepare a D-fructose solution in the reaction buffer.

  • Add the immobilized DPE and immobilized L-RhI to the fructose solution.

  • Incubate the reaction mixture in a shaking incubator at an optimized temperature (e.g., 50-60°C).

  • Monitor the reaction by analyzing the concentrations of D-fructose, D-psicose, and this compound over time using HPLC.

  • Continue the reaction until equilibrium is reached (approximately 5 hours, with a typical mass ratio of D-fructose:D-psicose:this compound of 6.6:2.4:1.0).[12]

  • Separate the immobilized enzymes from the reaction mixture by filtration or centrifugation for reuse.

  • Purify this compound from the supernatant.

The logical relationship of the one-pot synthesis is depicted below.

One_Pot_Logic D-Fructose D-Fructose Reaction_Vessel One-Pot Reaction (Buffer, Temp.) D-Fructose->Reaction_Vessel Immobilized_DPE Immobilized_DPE Immobilized_DPE->Reaction_Vessel Immobilized_L-RhI Immobilized_L-RhI Immobilized_L-RhI->Reaction_Vessel Equilibrium_Mixture Equilibrium Mixture (Fructose, Psicose, Allose) Reaction_Vessel->Equilibrium_Mixture Separation Enzyme Separation Equilibrium_Mixture->Separation Purified_this compound Purified this compound Separation->Purified_this compound Recycled_Enzymes Recycled Enzymes Separation->Recycled_Enzymes

References

Application Notes and Protocols for the Enzymatic Synthesis of D-Allose using L-rhamnose Isomerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of the rare sugar D-Allose, a compound of significant interest in the pharmaceutical and food industries due to its various physiological functions, including anti-cancer, anti-oxidant, and anti-inflammatory properties. The primary method detailed here utilizes L-rhamnose isomerase (L-RI) for the conversion of D-psicose (also known as D-allulose) to this compound. Alternative multi-enzyme, one-pot syntheses starting from D-fructose are also described.

Introduction

This compound is a rare aldohexose that has garnered considerable attention for its potential therapeutic applications.[1] Its production through traditional chemical synthesis is often inefficient, yielding low product amounts and undesirable by-products.[2] Enzymatic synthesis offers a highly specific and efficient alternative. L-rhamnose isomerase (EC 5.3.1.14) is a key enzyme in this process, catalyzing the reversible isomerization of various aldoses and ketoses.[3] While its natural substrate is L-rhamnose, it also exhibits activity on other sugars, including the conversion of D-psicose to this compound.[4][5][6] This document outlines the protocols for utilizing L-rhamnose isomerase for this compound production, including enzyme selection, reaction optimization, and product purification and analysis.

Enzymatic Pathways for this compound Synthesis

The enzymatic production of this compound can be achieved through single or multi-step enzymatic reactions. The most direct route involves the isomerization of D-psicose. A more cost-effective approach utilizes the abundant and inexpensive substrate D-fructose, which is first converted to D-psicose.

Enzymatic_Pathway cluster_one_pot One-Pot Synthesis from D-Fructose cluster_direct Direct Isomerization D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-psicose 3-epimerase (DPE) This compound This compound D-Psicose->this compound L-rhamnose isomerase (L-RI) D-Psicose_2 D-Psicose D-Allose_2 This compound D-Psicose_2->D-Allose_2 L-rhamnose isomerase (L-RI)

Caption: Enzymatic pathways for this compound synthesis.

Data Presentation: Performance of L-rhamnose Isomerases

The selection of the L-rhamnose isomerase source is critical for optimizing this compound production. The following table summarizes the performance of L-RIs from various microbial sources under optimized conditions.

Enzyme SourceSubstrateTemperature (°C)pHCofactorConversion Yield (%)ProductivityReference
Clostridium stercorariumD-psicose (600 g/L)707.01 mM Mn²⁺3379.6 g/L/h[7][8]
Pseudomonas stutzeriD-psicose (2.5-20%)407.5-~40Not Reported[9]
Bacillus subtilis (in one-pot with DPE)D-fructoseNot specifiedNot specifiedNot specifiedEquilibrium ratio of D-fructose:D-psicose:this compound was 6.6:2.4:1.0Not Reported[1]
Thermotolerant L-RI variantD-psicose (100 g/L)706.0Not specified~30Not Reported[10]
Commercial Glucose IsomeraseD-psicose (500 g/L)608.0Not specified3036 g/L/h[2]

Experimental Protocols

Protocol 1: Production of this compound from D-Psicose using Clostridium stercorarium L-rhamnose Isomerase

This protocol is based on the high-yield production method described by Seo et al.[7][8]

1. Enzyme Preparation (Recombinant C. stercorarium L-RI):

  • The gene encoding L-rhamnose isomerase from Clostridium stercorarium is cloned and expressed in a suitable host, such as E. coli.

  • The expressed enzyme is purified using standard chromatography techniques (e.g., Ni-NTA affinity chromatography).

2. Isomerization Reaction:

  • Prepare a reaction mixture containing:

    • D-psicose: 600 g/L

    • L-rhamnose isomerase: 27 U/L

    • Buffer: 50 mM HEPES, pH 7.0

    • Cofactor: 1 mM MnCl₂

  • Incubate the reaction mixture at 70°C for 2.5 hours.

3. Reaction Termination and Product Analysis:

  • Terminate the reaction by boiling for 10 minutes to denature the enzyme.

  • Centrifuge the mixture to remove precipitated protein.

  • Analyze the supernatant for this compound and remaining D-psicose concentration using High-Performance Liquid Chromatography (HPLC).

Protocol 2: One-Pot Synthesis of this compound from D-Fructose using Immobilized Enzymes

This protocol is adapted from the method for simplified this compound production.[1]

1. Enzyme Immobilization:

  • Immobilize recombinant D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RI) on suitable resins (e.g., anion exchange resin for DPE and amino resin for L-RI).

2. One-Pot Isomerization Reaction:

  • Prepare a reaction mixture containing:

    • D-fructose as the starting substrate.

    • Immobilized DPE and L-RI.

    • Appropriate buffer system.

  • Incubate the reaction mixture with agitation. The reaction will proceed for approximately 5 hours to reach equilibrium.

3. Product Recovery and Analysis:

  • Separate the immobilized enzymes from the reaction mixture by filtration for reuse.

  • The resulting solution will contain a mixture of D-fructose, D-psicose, and this compound.

  • Analyze the composition of the mixture by HPLC.

Protocol 3: Purification and Analysis of this compound

1. Purification by Ethanol Crystallization:

  • The reaction mixture, containing this compound, D-psicose, and potentially D-altrose, can be purified by ethanol crystallization.[11]

  • Concentrate the reaction mixture and then add ethanol to induce crystallization of this compound.

  • Collect the this compound crystals by filtration.

2. HPLC Analysis:

  • Column: Amino-propyl silane column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm) or a specific carbohydrate analysis column.[12]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) is commonly used.[12] For anion-exchange chromatography, a sodium hydroxide eluent can be employed.[13]

  • Flow Rate: 1.0 mL/min.[12]

  • Detector: Refractive Index (RI) detector.[14]

  • Temperature: 35°C.[14]

  • Retention Times: The retention times for D-fructose, this compound, and D-psicose are distinct, allowing for their quantification. For example, one study reported retention times of 20, 24, and 34 minutes, respectively.[15]

Experimental Workflow and Bioreactor Design

For larger-scale production, a bioreactor setup is essential. A packed-bed reactor with immobilized enzyme is a suitable configuration for continuous production.

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Enzyme_Source Microbial Source (e.g., C. stercorarium) Cloning_Expression Gene Cloning & Expression (E. coli) Enzyme_Source->Cloning_Expression Purification_Immobilization Enzyme Purification & Immobilization Cloning_Expression->Purification_Immobilization Bioreactor Packed-Bed Bioreactor (Immobilized L-RI) Purification_Immobilization->Bioreactor Substrate_Prep Substrate Preparation (D-Psicose or D-Fructose) Substrate_Prep->Bioreactor Reaction Isomerization Reaction (Controlled Temp, pH) Bioreactor->Reaction Product_Stream Product Stream (this compound, D-Psicose, etc.) Reaction->Product_Stream Purification Purification (e.g., Ethanol Crystallization) Product_Stream->Purification Analysis Product Analysis (HPLC-RI) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for this compound production.

Key considerations for bioreactor design include ensuring adequate mass transfer, maintaining low shear stress to protect the immobilized enzyme, and efficient mixing.[16][17] Stirred tank bioreactors and membrane bioreactors are also common choices for enzymatic processes.[16][17] For continuous production of this compound, a packed-bed reactor was successfully operated for 30 days.[2]

Conclusion

The enzymatic synthesis of this compound using L-rhamnose isomerase presents a viable and efficient method for producing this valuable rare sugar. By selecting a highly active and stable enzyme, such as the one from Clostridium stercorarium, and optimizing reaction conditions, high yields and productivities can be achieved. The use of immobilized enzymes in a bioreactor setup further enhances the economic feasibility of this process by allowing for continuous production and enzyme reuse. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the development and scaling-up of this compound production.

References

Chemoenzymatic Synthesis of D-Allose from Benzyl-Glucose: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare C3 epimer of D-glucose, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-hypertensive activities.[1] However, its low natural abundance and the high cost of conventional synthesis methods have limited its widespread application. This document outlines a novel and efficient four-step chemoenzymatic synthesis of this compound from the readily available starting material, 1-O-benzyl-β-D-glucopyranoside. This method utilizes a highly specific engineered bacterial glycoside-3-oxidase, followed by stereoselective chemical reduction and deprotection steps, offering high yields and a streamlined purification process.

Introduction

Rare sugars are carbohydrates that are present in nature in limited quantities. This compound is one such rare sugar that has shown promising biological activities.[2] Studies have indicated its potential as an anti-cancer agent by inhibiting cancer cell proliferation.[2][3][4] Its mechanism of action is thought to involve the induction of thioredoxin-interacting protein (TXNIP), which subsequently downregulates the glucose transporter GLUT1, leading to reduced glucose uptake in cancer cells.[5] Furthermore, this compound has demonstrated anti-inflammatory effects by suppressing the activity of myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2).[6] The development of efficient and scalable synthesis methods is crucial for the further investigation and potential clinical application of this compound. The chemoenzymatic approach described herein provides a significant advancement over traditional multi-step chemical syntheses, which often involve complex protection-deprotection strategies and result in lower overall yields.

Overall Synthesis Workflow

The chemoenzymatic synthesis of this compound from 1-O-benzyl-β-D-glucopyranoside is a four-step process, as depicted in the workflow diagram below. The key steps include enzymatic oxidation, stereoselective reduction, and deprotection via hydrogenolysis.

G cluster_0 Step 1: Enzymatic Oxidation cluster_1 Step 2: Stereoselective Reduction cluster_2 Step 3: Deprotection A 1-O-benzyl-β-D-glucopyranoside B Engineered Glycoside-3-Oxidase (16F10) A->B Regioselective Oxidation at C3 C 1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose B->C D LS-Selectride C->D Inversion of C3 stereochemistry E 1-O-benzyl-β-D-allopyranoside D->E F Hydrogenation (Pd/C, H2) E->F Cleavage of benzyl group G This compound F->G

Caption: Chemoenzymatic synthesis workflow of this compound.

Quantitative Data Summary

The following table summarizes the yields for each step of the chemoenzymatic synthesis of this compound.

StepReactionProductYield (%)
1. Enzymatic OxidationRegioselective oxidation of 1-O-benzyl-β-D-glucopyranoside1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose100
2. Stereoselective ReductionReduction of the C3-ketone with LS-Selectride1-O-benzyl-β-D-allopyranoside86
3. Deprotection (Hydrogenolysis)Cleavage of the benzyl protecting groupThis compound94
Overall Yield ~81

Experimental Protocols

Protocol 1: Enzymatic Oxidation of 1-O-benzyl-β-D-glucopyranoside

This protocol describes the regioselective oxidation of the C3 hydroxyl group of 1-O-benzyl-β-D-glucopyranoside using the engineered glycoside-3-oxidase 16F10.

Materials:

  • 1-O-benzyl-β-D-glucopyranoside

  • Engineered glycoside-3-oxidase (16F10)

  • Catalase

  • 50 mM Sodium Acetate Buffer (pH 7.5)

  • Oxygen source

Procedure:

  • Prepare a reaction mixture containing 1-O-benzyl-β-D-glucopyranoside in 50 mM sodium acetate buffer (pH 7.5).

  • Add the engineered glycoside-3-oxidase 16F10 to a final concentration of 1 U/mL.

  • Add catalase to a final concentration of 0.1 mg/mL to decompose the hydrogen peroxide byproduct.

  • Saturate the reaction mixture with oxygen and maintain an aerobic environment throughout the reaction.

  • Incubate the reaction at 25°C for 6.5 hours with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion (100% conversion), the reaction mixture can be directly used for the next step without extensive purification.[7]

Protocol 2: Stereoselective Reduction of 1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose

This protocol details the stereoselective reduction of the C3-ketone to an axial hydroxyl group using LS-Selectride, resulting in the inversion of stereochemistry to yield the allose configuration.

Materials:

  • 1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose (from Protocol 1)

  • LS-Selectride (Lithium tri-sec-butylborohydride), 1.0 M solution in Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the crude 1-O-benzyl-β-D-ribo-hexopyranosid-3-ulose in a 2:1 mixture of DMSO and anhydrous THF.

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add 1.2 equivalents of LS-Selectride solution dropwise to the cooled reaction mixture with vigorous stirring.

  • Maintain the reaction at 0°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-O-benzyl-β-D-allopyranoside (86% yield).[7]

Protocol 3: Deprotection by Hydrogenolysis

This protocol describes the final deprotection step to remove the benzyl group from 1-O-benzyl-β-D-allopyranoside to yield this compound.

Materials:

  • 1-O-benzyl-β-D-allopyranoside (from Protocol 2)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the 1-O-benzyl-β-D-allopyranoside in methanol in a high-pressure reactor.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously overnight at room temperature.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain this compound as a white solid (94% yield).[7]

This compound Signaling in Cancer Cells

This compound has been shown to exert anti-proliferative effects on cancer cells through a distinct signaling pathway that differentiates it from its epimer, D-glucose. The diagram below illustrates the proposed mechanism.

G cluster_0 This compound Signaling Pathway in Cancer Cells A This compound B Induces A->B C Thioredoxin-Interacting Protein (TXNIP) B->C D Inhibits C->D E GLUT1 (Glucose Transporter 1) D->E F Reduced Glucose Uptake E->F leads to G Inhibition of Cancer Cell Proliferation F->G results in

Caption: Proposed signaling pathway of this compound in cancer cells.

Conclusion

The chemoenzymatic synthesis route presented here offers a highly efficient and scalable method for the production of this compound. The use of an engineered glycoside-3-oxidase in the initial step ensures complete and regioselective oxidation, simplifying the subsequent purification steps. The high yields achieved in each step contribute to an excellent overall yield, making this a commercially viable process. The detailed protocols provided will enable researchers to synthesize this compound for further investigation into its promising therapeutic applications in oncology, inflammation, and other areas of drug development.

References

Application Notes: Protocols for D-Allose Production Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic production of D-Allose, a rare sugar with significant potential in the food and pharmaceutical industries. The focus is on the use of immobilized enzymes to enhance process stability, reusability, and overall efficiency.

This compound can be produced from the readily available substrate D-Fructose in a two-step enzymatic process or directly from D-Psicose. The key enzymes involved are D-Psicose 3-epimerase (DPEase) and L-rhamnose isomerase (L-RhI). Immobilization of these enzymes on various supports improves their stability and allows for their repeated use in bioreactors, making the production process more cost-effective.[1][2]

This guide covers protocols for enzyme immobilization, characterization of the immobilized enzymes, and their application in batch and continuous bioreactors for this compound production.

Key Enzymatic Reactions for this compound Production

Two primary enzymatic pathways are utilized for the production of this compound:

  • Two-Step Conversion from D-Fructose:

    • Step 1: D-Fructose is converted to D-Psicose (also known as D-Allulose) by D-Psicose 3-epimerase (DPEase).[3][4]

    • Step 2: D-Psicose is then isomerized to this compound by L-rhamnose isomerase (L-RhI).[3][5]

  • One-Step Conversion from D-Psicose:

    • D-Psicose is directly converted to this compound using L-rhamnose isomerase (L-RhI).[5][6]

The choice of pathway often depends on the starting material's availability and cost. D-Fructose is an inexpensive and abundant substrate, making the two-step process economically attractive for large-scale production.[2]

Immobilization Techniques

Enzyme immobilization offers several advantages, including enhanced stability, reusability, and simplified product purification.[1][7] Common methods for immobilizing DPEase and L-RhI include:

  • Covalent Bonding: Formation of covalent bonds between the enzyme and a support material. This method is known for its stability.[8][9]

  • Cross-Linking: Using reagents like glutaraldehyde to create cross-linked enzyme aggregates (CLEAs), which are insoluble and highly stable.[5]

  • Adsorption: Physical binding of the enzyme to a support via weak interactions. Ion exchange resins are commonly used for this purpose.[2][9][10]

  • Entrapment: Physical confinement of the enzyme within a porous matrix, such as calcium alginate or polyacrylamide gel.[8][10][11]

The selection of the immobilization technique and support material is critical and depends on the specific enzyme and process requirements.

Experimental Protocols

Protocol 1: Immobilization of L-rhamnose Isomerase (L-RhI) by Cross-Linking

This protocol describes the preparation of cross-linked L-rhamnose isomerase for the conversion of D-Psicose to this compound.[5]

Materials:

  • Crude recombinant L-rhamnose isomerase (L-RhI)

  • Glutaraldehyde solution (25%)

  • Phosphate buffer (50 mM, pH 7.5)

  • D-Psicose solution (20% w/v)

  • Ethanol

Procedure:

  • Enzyme Preparation: Prepare a solution of crude recombinant L-RhI in 50 mM phosphate buffer (pH 7.5).

  • Cross-Linking:

    • To the enzyme solution, slowly add glutaraldehyde to a final concentration of 0.5% (v/v) while gently stirring.

    • Continue stirring for 3 hours at 4°C to allow for cross-linking.

    • Centrifuge the mixture to collect the cross-linked enzyme aggregates.

    • Wash the pellet three times with 50 mM phosphate buffer (pH 7.5) to remove any unreacted glutaraldehyde.

  • Activity Assay:

    • Resuspend the immobilized enzyme in a 20% (w/v) D-Psicose solution.

    • Incubate at 40°C with gentle shaking.

    • Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC).

Protocol 2: One-Pot Production of this compound from D-Fructose Using Co-immobilized DPEase and L-RhI

This protocol details a one-pot synthesis of this compound from D-Fructose using two enzymes immobilized on separate supports.[2]

Materials:

  • Recombinant D-Psicose 3-epimerase (DPEase)

  • Recombinant L-rhamnose isomerase (L-RhI)

  • Anion exchange resin (e.g., DEAE-Cellulose)

  • Amino resin

  • Phosphate buffer (50 mM, pH 7.5)

  • D-Fructose solution (50% w/v)

Procedure:

  • Immobilization of DPEase:

    • Equilibrate the anion exchange resin with 50 mM phosphate buffer (pH 7.5).

    • Add the DPEase solution to the equilibrated resin and incubate with gentle shaking for 2 hours at 25°C.

    • Wash the resin with phosphate buffer to remove unbound enzyme.

  • Immobilization of L-RhI:

    • Follow a similar procedure to immobilize L-RhI on the amino resin.

  • One-Pot Reaction:

    • In a temperature-controlled reactor, add the immobilized DPEase and immobilized L-RhI to a 50% (w/v) D-Fructose solution.

    • Maintain the reaction at 50°C with continuous stirring.

    • Monitor the concentrations of D-Fructose, D-Psicose, and this compound over time using HPLC. The reaction is expected to reach equilibrium in approximately 5 hours.[2]

Protocol 3: Continuous Production of this compound in a Packed-Bed Bioreactor

This protocol describes the continuous production of this compound from D-Psicose using immobilized L-rhamnose isomerase in a packed-bed reactor.[12][13]

Materials:

  • Immobilized L-rhamnose isomerase (e.g., on chitopearl beads or other suitable support)

  • Packed-bed reactor column

  • Peristaltic pump

  • D-Psicose solution (500 g/L) in 50 mM EPPS buffer (pH 8.0)

  • Temperature-controlled water bath

Procedure:

  • Reactor Setup:

    • Pack the reactor column with the immobilized L-rhamnose isomerase.

    • Equilibrate the column by pumping 50 mM EPPS buffer (pH 8.0) through it.

  • Continuous Production:

    • Set the temperature of the reactor to 60°C using the water bath.[12][13]

    • Continuously feed the D-Psicose solution (500 g/L) into the reactor at a determined optimal dilution rate (e.g., 0.24/h).[12][13]

    • Collect the effluent from the reactor outlet.

    • Analyze the composition of the effluent for D-Psicose and this compound concentrations using HPLC to monitor the conversion rate.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound production using immobilized enzymes.

Table 1: Comparison of Immobilized L-rhamnose Isomerase for this compound Production

Enzyme SourceImmobilization MethodSupportOptimal pHOptimal Temp. (°C)Conversion Yield (%)ProductivityReference
Pseudomonas sp. LL172Covalent BondingChitopearl beads9.060~40Not Reported[14]
Clostridium stercorariumNot Immobilized (for comparison)-7.0703379.6 g/L/h[6]
Commercial Glucose IsomeraseAdsorptionNot Specified8.0603036 g/L/h[12][13]
Bacillus subtilisNot Immobilized (for comparison)-Not Reported6037.5Not Reported[15]

Table 2: Performance of Immobilized D-Psicose 3-epimerase (DPEase)

Enzyme SourceImmobilization MethodSupportOptimal pHOptimal Temp. (°C)Half-lifeReusabilityReference
Ruminococcus sp.AdsorptionAnion exchange resinNot ReportedNot ReportedNot ReportedNot Reported[2]
Clostridium scindensSpore surface displayBacillus subtilis spores7.5-8.055High thermostability60% yield after 5 cycles[16]
Agrobacterium tumefaciensAdsorptionDuolite A568 beads9.0 (with borate)55 (with borate)601 h (operational)Stable for >236 h[17]
Clostridium cellulolyticumFusion to OleosinArtificial Oil BodiesDecreased vs. freeIncreased vs. freeSimilar to free>50% activity after 5 cycles[18]

Visualizations

This compound Production Workflow

The following diagram illustrates the general workflow for producing this compound from D-Fructose using immobilized enzymes.

D_Allose_Production_Workflow cluster_fructose_conversion Step 1: D-Psicose Production cluster_allose_conversion Step 2: this compound Production cluster_purification Downstream Processing D_Fructose D-Fructose Immobilized_DPEase Immobilized D-Psicose 3-Epimerase D_Fructose->Immobilized_DPEase Epimerization D_Psicose D-Psicose Immobilized_DPEase->D_Psicose D_Psicose_2 D-Psicose Immobilized_L_RhI Immobilized L-rhamnose Isomerase D_Psicose_2->Immobilized_L_RhI Isomerization D_Allose This compound Immobilized_L_RhI->D_Allose Purification Purification (e.g., Crystallization) D_Allose->Purification Pure_D_Allose Pure this compound Purification->Pure_D_Allose Enzyme_Immobilization_Methods cluster_adsorption Adsorption Details cluster_covalent Covalent Bonding Details cluster_entrapment Entrapment Details cluster_crosslinking Cross-Linking Details Immobilization Enzyme Immobilization Techniques Adsorption Adsorption Immobilization->Adsorption Covalent_Bonding Covalent Bonding Immobilization->Covalent_Bonding Entrapment Entrapment Immobilization->Entrapment Cross_Linking Cross-Linking Immobilization->Cross_Linking Adsorption_Desc Physical binding to a support (e.g., ion exchange resin) Adsorption->Adsorption_Desc Covalent_Desc Formation of strong chemical bonds between enzyme and support Covalent_Bonding->Covalent_Desc Entrapment_Desc Physical confinement within a porous matrix (e.g., gel) Entrapment->Entrapment_Desc Cross_Linking_Desc Formation of insoluble aggregates using cross-linking agents Cross_Linking->Cross_Linking_Desc

References

D-Allose in Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C-3 epimer of D-glucose, has emerged as a promising agent in cancer therapy research. Unlike its abundant counterpart, this compound exhibits unique biological activities, including potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, with minimal toxicity to normal cells. These properties have garnered significant attention, positioning this compound as a potential standalone therapeutic or an adjunct to conventional cancer treatments.

This document provides detailed application notes on the anti-cancer mechanisms of this compound, summarizes key quantitative data, and offers comprehensive protocols for essential in vitro assays to evaluate its efficacy.

Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing cellular stress and disrupting key signaling pathways essential for cancer cell survival and proliferation.

  • Induction of Thioredoxin-Interacting Protein (TXNIP): A primary mechanism of this compound is the significant upregulation of TXNIP, a known tumor suppressor.[1][2][3] TXNIP inhibits the antioxidant function of thioredoxin, leading to an increase in intracellular reactive oxygen species (ROS).[4]

  • Generation of Reactive Oxygen Species (ROS): The accumulation of ROS creates a state of oxidative stress within cancer cells.[4][5] This elevated oxidative stress can damage cellular components and trigger apoptotic cell death.[4]

  • Inhibition of Glucose Transport: this compound has been shown to down-regulate the expression of glucose transporter 1 (GLUT1).[1][2] Since many cancer cells are highly dependent on glucose for their metabolic needs (the Warburg effect), inhibiting glucose uptake contributes to energy depletion and growth suppression.[1][2]

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, depending on the cancer cell type. A key mechanism involves the TXNIP-mediated stabilization of the cyclin-dependent kinase inhibitor p27kip1, leading to G1 phase arrest.[6]

  • Induction of Apoptosis: By increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from mitochondria, this compound triggers the intrinsic apoptotic pathway.[7] This leads to the activation of caspases and programmed cell death.[7]

  • Modulation of Signaling Pathways: this compound influences critical signaling pathways involved in cell survival and metabolism, such as the p38 mitogen-activated protein kinase (p38-MAPK) and AMP-activated protein kinase (AMPK) pathways.[8]

Quantitative Data: Anti-Proliferative Effects of this compound

The anti-proliferative activity of this compound has been documented across a range of cancer cell lines. While specific IC50/GI50 values are not always reported, the dose-dependent inhibitory effects are consistently observed.

Cell LineCancer TypeObserved EffectConcentrationReference
MOLT-4FHuman LeukemiaGI50 of ~1300 µM1.3 mM
HuH-7Hepatocellular Carcinoma~40% growth inhibition after 48hNot Specified[6]
HuH-7Hepatocellular CarcinomaSignificant suppression of proliferation (to 33.66 ± 2.07% of control) after 7 days50 mM[3]
MDA-MB-231Breast AdenocarcinomaSignificant suppression of proliferation (to 47.07 ± 8.66% of control) after 7 days50 mM[3]
SH-SY5YNeuroblastomaSignificant suppression of proliferation (to 47.18 ± 2.66% of control) after 7 days50 mM[3]
RT112, 253J, J82Bladder CancerDose-dependent inhibition of cell viability. At 50mM for 24h, viability reduced to 68.4%, 68.2%, and 60.9% respectively.10, 25, 50 mM[9]
U251MG, U87MGGlioblastomaDose-dependent inhibition of proliferation.3-50 mM[10][11]

Signaling Pathways and Experimental Workflows

This compound Induced G1 Cell Cycle Arrest via TXNIP-p27kip1 Axis

G1_Arrest_Pathway D_Allose This compound TXNIP TXNIP (Upregulation) D_Allose->TXNIP Nuclear_Localization Nuclear Localization of p27kip1 & TXNIP D_Allose->Nuclear_Localization Jab1 Jab1 TXNIP->Jab1 Inhibits p27kip1 p27kip1 Jab1->p27kip1 Promotes Nuclear Export p27kip1_degradation p27kip1 Degradation p27kip1->p27kip1_degradation Leads to G1_Arrest G1 Phase Cell Cycle Arrest p27kip1->G1_Arrest Induces

Caption: this compound upregulates TXNIP, which inhibits Jab1-mediated nuclear export and degradation of p27kip1, leading to G1 cell cycle arrest.

This compound Modulated Stress-Activated Signaling Pathway

Stress_Pathway D_Allose This compound p38_MAPK p38-MAPK Phosphorylation D_Allose->p38_MAPK AMPK AMPK Phosphorylation p38_MAPK->AMPK TXNIP TXNIP Upregulation AMPK->TXNIP Glycolysis Glycolysis AMPK->Glycolysis ATP_Levels Intracellular ATP AMPK->ATP_Levels ROS ROS Production TXNIP->ROS Cell_Growth Cancer Cell Growth Glycolysis->Cell_Growth ATP_Levels->Cell_Growth Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound activates p38-MAPK and AMPK signaling, leading to increased TXNIP, ROS production, and decreased glycolysis, ultimately inhibiting cancer cell growth.

General Experimental Workflow for In Vitro Evaluation of this compound

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V Staining) treatment->apoptosis ros ROS Detection (DCF-DA Staining) treatment->ros protein Protein Expression Analysis (Western Blot for TXNIP, p27, etc.) treatment->protein data Data Analysis and Interpretation viability->data apoptosis->data ros->data protein->data

Caption: A typical workflow for assessing the anti-cancer effects of this compound in vitro.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (sterile solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Reactive Oxygen Species (ROS) Detection (DCF-DA Assay)

This protocol uses 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DCF-DA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with ice-cold PBS.

  • DCF-DA Staining: Resuspend the cell pellet in PBS containing 5-10 µM DCF-DA.

  • Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess DCF-DA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. Excite the cells at 488 nm and measure the emission at 525 nm.

  • Data Analysis: Analyze the shift in fluorescence intensity in this compound-treated cells compared to the control to quantify the change in ROS levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as desired.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Western Blotting for TXNIP Expression

This protocol is for detecting the upregulation of TXNIP protein in response to this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TXNIP

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-TXNIP antibody and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the TXNIP signal to the loading control to determine the relative change in expression.

References

Application Notes and Protocols: Utilizing D-Allose for the Investigation of Glucose Metabolism Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose, a rare sugar and a C3 epimer of D-glucose, has emerged as a significant tool for studying the inhibition of glucose metabolism, particularly in cancer cells.[1] Unlike its abundant counterpart, this compound is not readily metabolized and exerts potent anti-proliferative and pro-apoptotic effects by interfering with glucose uptake and utilization.[2] These characteristics make this compound a valuable agent for researchers in oncology, metabolic diseases, and drug development to explore the intricacies of glucose metabolism and identify novel therapeutic targets.

These application notes provide a comprehensive overview of the mechanisms of this compound action, detailed protocols for key experiments, and a summary of its effects on various cellular processes.

Mechanism of Action

This compound primarily inhibits glucose metabolism through a multi-faceted mechanism that involves the regulation of key proteins in glucose transport and cellular signaling pathways.

1. Upregulation of Thioredoxin-Interacting Protein (TXNIP): A primary mechanism of this compound is the significant upregulation of Thioredoxin-Interacting Protein (TXNIP).[3][4] TXNIP is a known tumor suppressor that negatively regulates glucose uptake.[3] this compound treatment leads to a marked increase in both TXNIP mRNA and protein levels.[5]

2. Downregulation of Glucose Transporter 1 (GLUT1): The upregulation of TXNIP by this compound directly leads to the downregulation of Glucose Transporter 1 (GLUT1), a key protein responsible for glucose uptake in many cancer cells.[3][6] This reduction in GLUT1 expression at the cell surface curtails the cancer cells' ability to import glucose, a critical nutrient for their rapid proliferation.[1]

3. Activation of AMP-Activated Protein Kinase (AMPK): this compound treatment has been shown to induce the phosphorylation and activation of AMP-Activated Protein Kinase (AMPK).[4][5] AMPK is a crucial energy sensor that, when activated in response to low intracellular ATP levels, shifts cellular metabolism from anabolic to catabolic processes and inhibits cell growth.[5]

4. Phosphorylation of p38 Mitogen-Activated Protein Kinase (p38-MAPK): The activation of the p38-MAPK signaling pathway is an early event following this compound administration.[4][5] This stress-responsive pathway is implicated in apoptosis and cell cycle arrest.[5]

5. Selective Inhibition of Glycolytic ATP Production: this compound selectively reduces ATP production derived from glycolysis while having a minimal impact on mitochondrial ATP production.[7] This targeted effect on glycolysis further contributes to the energy stress experienced by cancer cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of glucose metabolism inhibition.

Table 1: Effect of this compound on TXNIP and GLUT1 Expression

Cell LineThis compound ConcentrationIncubation TimeTXNIP mRNA Fold IncreaseGLUT1 Expression InhibitionReference
HuH-7 (Hepatocellular Carcinoma)Dose-dependent-Significant increaseSignificant inhibition[1][3]
MDA-MB-231 (Breast Adenocarcinoma)Dose-dependent-Significant increaseSignificant inhibition[1][3]
SH-SY5Y (Neuroblastoma)Dose-dependent-Significant increaseSignificant inhibition[1][3]
Head and Neck Cancer Cells (in vitro)50 mM24 h~11-fold-[5]
Head and Neck Cancer Cells (in vivo)Intraperitoneal48 h>5-fold-[5]

Table 2: Effect of this compound on Glucose Uptake and ATP Production

Cell Line/ModelThis compound ConcentrationParameter MeasuredObserved EffectReference
HuH-7, MDA-MB-231, SH-SY5Y-2-Deoxy-D-glucose uptakeDecreased[1][3]
Neonatal Rat Cardiomyocytes25 mMGlycolytic ATPSelectively reduced[7]
Neonatal Rat Cardiomyocytes25 mMMitochondrial ATPMinimal impact[7]
Head and Neck Cancer Cells50 mMGlycolysisSignificantly suppressed[5]
Head and Neck Cancer Cells50 mMIntracellular ATP levelsDecreased[5]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on glucose metabolism are provided below.

Protocol 1: Analysis of TXNIP and GLUT1 Expression by Western Blot

Objective: To determine the effect of this compound on the protein expression levels of TXNIP and GLUT1.

Materials:

  • Cancer cell lines (e.g., HuH-7, MDA-MB-231)

  • Cell culture medium and supplements

  • This compound solution (sterile filtered)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against TXNIP, GLUT1, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 mM) for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes with occasional swirling.

  • Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE: Normalize the protein samples to the same concentration with lysis buffer and loading dye. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.

  • Western Blotting: Transfer the proteins from the gel to a PVDF membrane. Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against TXNIP, GLUT1, and the loading control overnight at 4°C. Wash the membrane three times with TBST.

  • Secondary Antibody and Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Protocol 2: Measurement of Glucose Uptake using 2-Deoxy-D-[³H]-Glucose

Objective: To quantify the effect of this compound on the rate of glucose uptake by cells.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • This compound solution

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose

  • Phloretin (glucose transport inhibitor)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well plates and grow to confluence. Treat the cells with this compound at the desired concentrations and for the appropriate duration.

  • Glucose Starvation: Wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.

  • Glucose Uptake Assay: Initiate the uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 100 µM). For a negative control, add phloretin (e.g., 200 µM) to inhibit glucose transport.

  • Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stopping the Reaction: Stop the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in parallel wells to normalize the glucose uptake data.

  • Analysis: Calculate the rate of glucose uptake (e.g., in pmol/min/mg protein) and compare the values between control and this compound-treated groups.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

D_Allose_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound p38_MAPK p38-MAPK This compound->p38_MAPK Activates GLUT1 GLUT1 Glycolysis Glycolysis GLUT1->Glycolysis Glucose Uptake p_p38_MAPK p-p38-MAPK p38_MAPK->p_p38_MAPK AMPK AMPK p_p38_MAPK->AMPK Activates p_AMPK p-AMPK AMPK->p_AMPK TXNIP TXNIP p_AMPK->TXNIP Upregulates p_AMPK->Glycolysis Inhibits TXNIP->GLUT1 Inhibits Expression Glucose Glucose Glucose->GLUT1 ATP ATP Glycolysis->ATP Produces

Caption: this compound Signaling Pathway in Glucose Metabolism Inhibition.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Blocking E->F G Primary Antibody Incubation (TXNIP, GLUT1, Loading Control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Caption: Experimental Workflow for Western Blot Analysis.

Glucose_Uptake_Workflow A Cell Culture & this compound Treatment B Glucose Starvation A->B C Incubation with 2-Deoxy-D-[³H]-glucose B->C D Stop Reaction & Wash Cells C->D E Cell Lysis D->E F Scintillation Counting E->F G Protein Quantification E->G H Data Analysis F->H G->H

Caption: Experimental Workflow for Glucose Uptake Assay.

Conclusion

This compound serves as a powerful and specific inhibitor of glucose metabolism, making it an invaluable tool for researchers. Its well-defined mechanism of action, centered on the TXNIP/GLUT1 axis and the activation of key signaling pathways like AMPK and p38-MAPK, provides a clear framework for studying the metabolic vulnerabilities of cancer cells and other diseases characterized by aberrant glucose metabolism. The protocols and data presented herein offer a solid foundation for initiating and advancing research in this exciting field.

References

D-Allose: A Versatile Tool for Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

D-Allose, a rare hexose and a C3 epimer of D-glucose, has emerged as a significant research tool in the field of glycobiology.[1] Its unique biological activities, particularly its anti-proliferative and pro-apoptotic effects on cancer cells, make it a valuable agent for investigating cellular signaling pathways and developing novel therapeutic strategies.[2][3][4] Unlike its abundant epimer, D-glucose, this compound is not readily metabolized by many cell types, allowing for the study of glucose transporter-mediated effects and downstream signaling cascades independent of glycolysis.[5]

These application notes provide an overview of the key research applications of this compound, with a focus on its use as an anti-cancer agent. Detailed protocols for fundamental experiments are provided to facilitate the use of this compound as a research tool.

Key Applications in Glycobiology Research:

  • Inhibition of Cancer Cell Proliferation: this compound has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[6][7] This makes it a useful tool for studying the mechanisms of cell cycle arrest and identifying potential targets for anti-cancer therapies.

  • Induction of Apoptosis and Autophagy: this compound can induce programmed cell death (apoptosis) and autophagy in cancer cells.[8][9][10] This provides a model system for investigating the molecular pathways governing these fundamental cellular processes.

  • Modulation of Cellular Signaling Pathways: A primary mechanism of this compound action involves the upregulation of Thioredoxin-Interacting Protein (TXNIP).[11][12] TXNIP, in turn, inhibits the glucose transporter GLUT1, leading to reduced glucose uptake and subsequent cellular effects.[13] This specific mode of action allows researchers to dissect the roles of glucose transport and metabolism in cancer biology.

  • Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), contributing to its anti-tumor effects.[14] This provides a tool to study the role of oxidative stress in cancer cell death.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Effective Concentrations of this compound for Anti-Proliferative Effects

Cell LineCancer TypeThis compound Concentration (mM)Treatment DurationReference
HuH-7Hepatocellular Carcinoma12.5, 25, 507 days[12]
MDA-MB-231Breast Adenocarcinoma12.5, 25, 507 days[12]
SH-SY5YNeuroblastoma12.5, 25, 507 days[12]
HeLaCervical CancerNot specified24, 48, 72 hours[1]
HepG2Hepatocellular CarcinomaNot specified24, 48, 72 hours[6]
MOLT-4FT-cell Lymphoblastic LeukemiaNot specifiedNot specified[12]
DU145Prostate CancerNot specifiedNot specified[7]
PC-3Prostate CancerNot specifiedNot specified[7]
RT112Bladder Cancer10, 25, 5024 hours[4]
253JBladder Cancer10, 25, 5024 hours[4]
J82Bladder Cancer10, 25, 5024 hours[4]
OVCAR-3Ovarian Carcinoma1, 5, 10, 20, 501-5 days[8]
Lewis Lung Carcinoma (LLC)Lung Carcinoma25, 5024 hours[1]

Table 2: Summary of this compound Effects on Cancer Cell Viability and Signaling

Cell LineThis compound Concentration (mM)EffectQuantitative OutcomeReference
HuH-750Inhibition of cell proliferation~66% reduction after 7 days
MDA-MB-23150Inhibition of cell proliferation~53% reduction after 7 days
SH-SY5Y50Inhibition of cell proliferation~53% reduction after 7 days
HuH-750GLUT1 protein reduction~58% reduction after 7 days
MDA-MB-23150GLUT1 protein reduction~37% reduction after 7 days
SH-SY5Y50GLUT1 protein reduction~36% reduction after 7 days
HuH-750Decreased glucose uptakeSignificant decrease
RT11250Inhibition of cell viability~32% reduction after 24 hours[4]
253J50Inhibition of cell viability~32% reduction after 24 hours[4]
J8250Inhibition of cell viability~39% reduction after 24 hours[4]
RT11250Increased intracellular ROS~3.6-fold increase after 1 hour[14]
253J50Increased intracellular ROS~2.0-fold increase after 1 hour[14]
J8250Increased intracellular ROS~1.4-fold increase after 1 hour[14]
OVCAR-350G2/M phase cell cycle arrestIncrease from 12.6% to 24.6% after 5 days[8]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound stock solution (e.g., 500 mM in sterile PBS or culture medium, filter-sterilized)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 mM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.[11]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or 750 nm can be used to reduce background noise.[4]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol outlines the procedure for analyzing the expression levels of proteins such as TXNIP and GLUT1 in cancer cells treated with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TXNIP, anti-GLUT1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 48 hours).[4]

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 15,000 rpm for 10 minutes at 4°C to pellet cell debris.[12]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody (e.g., anti-TXNIP, anti-GLUT1, or anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Measurement of Intracellular ROS by Flow Cytometry

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels in this compound-treated cancer cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (e.g., 10 mM in DMSO)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 1 hour).[14]

  • Cell Staining:

    • After treatment, harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in PBS containing 10 µM DCFH-DA.

    • Incubate the cells for 30 minutes at 37°C in the dark.[2]

  • Flow Cytometry Analysis:

    • Wash the cells twice with PBS to remove excess dye.

    • Resuspend the cells in PBS.

    • Analyze the cells on a flow cytometer. Excite the DCF with a 488 nm laser and detect the emission at approximately 535 nm.[6]

    • Record the mean fluorescence intensity for each sample.

Signaling Pathways and Experimental Workflows

This compound Induced Inhibition of Glucose Uptake and Cell Cycle Arrest

G D_Allose This compound TXNIP TXNIP Expression D_Allose->TXNIP Upregulates GLUT1 GLUT1 Expression TXNIP->GLUT1 Inhibits p27kip1 p27kip1 Stabilization TXNIP->p27kip1 Promotes Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Mediates Cell_Proliferation Cell Proliferation Glucose_Uptake->Cell_Proliferation Supports Cell_Cycle_Arrest G1/S Cell Cycle Arrest p27kip1->Cell_Cycle_Arrest Induces Cell_Cycle_Arrest->Cell_Proliferation Inhibits G D_Allose This compound ROS Intracellular ROS D_Allose->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death Leads to G Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations & Durations) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WB Western Blot (TXNIP, GLUT1, etc.) Treatment->WB FACS FACS Analysis (ROS, Cell Cycle) Treatment->FACS Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis WB->Data_Analysis FACS->Data_Analysis

References

Application Notes and Protocols for HPLC Analysis and Purification of Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis and purification of rare sugars using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and drug development professionals in selecting appropriate methods and executing experimental procedures.

Introduction to Rare Sugars and HPLC

Rare sugars are monosaccharides and their derivatives that are present in nature in limited quantities. They have gained significant attention in recent years due to their unique biological functions and potential applications in the food, pharmaceutical, and cosmetic industries.[1] HPLC is a powerful technique for the separation, identification, and purification of these valuable compounds.[2][3]

The choice of HPLC method for rare sugar analysis and purification depends on the specific properties of the sugars, the complexity of the sample matrix, and the desired scale of operation (analytical or preparative). The most common HPLC modes for sugar analysis are:

  • Ion-Exchange Chromatography (IEC): Separates sugars based on their interactions with a charged stationary phase. This method is particularly useful for separating sugars based on the number and orientation of their hydroxyl groups, which can form complexes with counterions on the resin.[2][4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. HILIC is well-suited for the retention and separation of highly polar compounds like sugars.[6][7][8][9][10]

  • Chiral Chromatography: Utilizes a chiral stationary phase (CSP) to separate enantiomers and anomers of sugars. This is crucial as the biological activity of sugars can be stereospecific.[11][12][13][14][15]

Logical Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for selecting and developing an HPLC method for rare sugar analysis and purification.

HPLC_Method_Development cluster_0 1. Define Objective cluster_1 2. Sample Characterization cluster_2 3. Method Selection cluster_3 4. Method Optimization cluster_4 5. Validation & Application Objective Analysis (Qualitative/Quantitative) or Purification (Preparative) Sample Identify target rare sugar(s) and potential interferences Objective->Sample Method Separation Goal? Sample->Method IEC Ion-Exchange (IEC) - Good for sugar groups Method->IEC Group Separation HILIC HILIC - For polar sugars Method->HILIC Polarity-based Chiral Chiral Chromatography - For enantiomers/anomers Method->Chiral Stereoisomer Separation Optimization Column Selection Mobile Phase Composition Flow Rate Temperature Detector Settings IEC->Optimization HILIC->Optimization Chiral->Optimization Validation Specificity, Linearity, Accuracy, Precision, LOD, LOQ Optimization->Validation Application Routine Analysis or Preparative Purification Validation->Application

Caption: Workflow for HPLC method development for rare sugars.

Application Notes and Quantitative Data

The following tables summarize typical HPLC conditions and reported retention times for the analysis of various rare sugars using different chromatographic modes.

Ion-Exchange Chromatography (IEC) Data

Ion-exchange chromatography, particularly with cation-exchange resins in the calcium (Ca2+) or lead (Pb2+) form, is effective for separating monosaccharides.[4][5] Separation is based on the formation of complexes between the sugar hydroxyl groups and the metal counter-ion of the resin.[4]

Table 1: IEC Conditions and Retention Times for Rare Sugar Analysis

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectorRetention Time (min)Reference
D-Allose, D-TagatoseCARBOSep CHO 882 (lead form)Ultrapure Water0.555CADThis compound: ~16.5, D-Tagatose: ~17.5[6]
D-Allulose, D-SorboseShodex SUGAR SP0810Ultrapure Water0.555CADNot specified[6]
Psicose, AlloseShodex SUGAR SP0810WaterNot SpecifiedNot SpecifiedRIPsicose: ~14.5, Allose: ~13.5[1]
Fructose, GlucoseDowex 50W X8 (Ca2+ form)WaterNot SpecifiedNot SpecifiedNot SpecifiedFructose elutes before Glucose[5]
Hydrophilic Interaction Liquid Chromatography (HILIC) Data

HILIC is a popular technique for analyzing polar compounds like sugars.[8][9] It typically uses a polar stationary phase, such as an amino- or zwitterionic-functionalized silica, with an acetonitrile/water mobile phase.

Table 2: HILIC Conditions and Retention Times for Rare Sugar Analysis

AnalyteColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectorRetention Time (min)Reference
Allulose, Tagatose, Allose, MannoseAsahipak NH2P-40 3EAcetonitrile/WaterNot SpecifiedNot SpecifiedNot SpecifiedNot specified[6]
11 Sugars (including Fructose, Glucose, Sucrose)Agilent InfinityLab Poroshell 120 HILIC-ZA: 10 mM Ammonium Hydroxide in Water, B: Acetonitrile (Gradient)0.435ELSDFructose: ~7.5, Glucose: ~8.0, Sucrose: ~9.5[7]
Fructose, Mannose, Glucose, SucroseShodex VG-50 4D80% Acetonitrile in Water0.440RIFructose: ~5.5, Mannose: ~6.0, Glucose: ~6.5, Sucrose: ~8.0[8]
Six Rare Sugars (Allulose, Tagatose, etc.)Zorbax Original NH2Acetonitrile/Water (80:20, v/v)Gradient (1.0-2.0)Not SpecifiedELSDAll sugars resolved > 1.5 resolution[16]
Chiral Chromatography Data

Chiral columns are essential for separating the different stereoisomers of rare sugars, which often exhibit different biological activities. Polysaccharide-based chiral stationary phases are commonly used.[14][15]

Table 3: Chiral HPLC Conditions and Retention Times for Monosaccharide Separation

Analyte (Enantiomers & Anomers)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectorRetention Time Range (min)Reference
Glucose, Fructose, Arabinose, Ribose, Fucose, Mannose, Lyxose, XyloseChiralpak AD-HHexane/Ethanol/TFA ((7:3):0.1, v/v)0.525Not Specified~3.5 - 6.1[11][12]

Experimental Protocols

The following are generalized protocols for the analysis and purification of rare sugars by HPLC. These should be adapted based on the specific application and available instrumentation.

Protocol 1: Analytical HPLC of Rare Sugars using HILIC

1. Objective: To analyze and quantify a mixture of rare sugars in a sample.

2. Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD)).[3][6][17]

  • HILIC column (e.g., Amino- or Amide-based).[3][9]

  • HPLC-grade acetonitrile and ultrapure water.

  • Rare sugar standards.

  • Sample containing rare sugars.

3. Sample Preparation:

  • Dissolve a known amount of the sample in the mobile phase or a compatible solvent (e.g., 50:50 acetonitrile/water).

  • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.[17]

  • If necessary, perform a dilution to bring the analyte concentration within the linear range of the detector.

4. HPLC Method:

  • Column: Amino-functionalized silica column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile/water.[8][18]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40 °C.[8][19]

  • Injection Volume: 10 µL.

  • Detector: RI or ELSD. For ELSD, typical settings are a drift tube temperature of 50-60°C and a nebulizer gas flow of 1.0-1.5 L/min.[16]

5. Data Analysis:

  • Identify the rare sugars in the sample by comparing their retention times with those of the standards.

  • Quantify the amount of each rare sugar by creating a calibration curve from the analysis of standard solutions of known concentrations.

Experimental Workflow Diagram:

HILIC_Analysis_Workflow Start Start SamplePrep Sample Preparation: - Dissolve - Filter (0.22 µm) - Dilute Start->SamplePrep HPLC_Run HPLC Analysis (HILIC): - Inject Sample - Isocratic Elution (ACN/Water) SamplePrep->HPLC_Run Detection Detection: - RI, ELSD, or CAD HPLC_Run->Detection DataAnalysis Data Analysis: - Peak Identification - Quantification Detection->DataAnalysis End End DataAnalysis->End

Caption: Workflow for analytical HILIC of rare sugars.

Protocol 2: Preparative HPLC for Purification of a Rare Sugar

1. Objective: To isolate and purify a specific rare sugar from a mixture.

2. Materials:

  • Preparative HPLC system with a high-flow rate pump, a large-volume injector, a fraction collector, and a suitable detector.[20][21]

  • Preparative scale HPLC column packed with the appropriate stationary phase (e.g., ion-exchange resin or HILIC silica).[22][23]

  • HPLC-grade solvents.

  • Crude sample mixture containing the target rare sugar.

3. Method Development and Optimization:

  • First, develop an analytical scale method to achieve good separation of the target rare sugar from impurities.

  • Optimize the mobile phase composition and gradient (if applicable) to maximize resolution and loading capacity.

  • Perform a loading study to determine the maximum amount of sample that can be injected without significant loss of resolution.

4. Preparative HPLC Run:

  • Column: Preparative column with the same stationary phase as the analytical column, but with a larger internal diameter (e.g., >20 mm).

  • Mobile Phase: As optimized in the analytical method.

  • Flow Rate: Scaled up from the analytical method based on the column cross-sectional area.

  • Injection Volume: Large volume injection of the concentrated sample.

  • Detection: Use a detector that can handle high concentrations, such as a refractive index detector. A UV detector may be used if the sugar has a chromophore or if derivatization is performed.

  • Fraction Collection: Set the fraction collector to collect the peak corresponding to the target rare sugar based on retention time.

5. Post-Purification Processing:

  • Combine the collected fractions containing the pure rare sugar.

  • Remove the mobile phase solvents, typically by rotary evaporation or lyophilization.

  • Assess the purity of the final product using the analytical HPLC method.

Purification Workflow Diagram:

Preparative_HPLC_Workflow Start Start MethodDev Analytical Method Development & Optimization Start->MethodDev LoadingStudy Loading Study to Determine Maximum Sample Load MethodDev->LoadingStudy PrepRun Preparative HPLC Run: - Large Volume Injection - Fraction Collection LoadingStudy->PrepRun PostProcess Post-Purification: - Solvent Removal - Purity Analysis PrepRun->PostProcess End Pure Rare Sugar PostProcess->End

Caption: Workflow for preparative HPLC of a rare sugar.

Conclusion

The selection of an appropriate HPLC method is critical for the successful analysis and purification of rare sugars. Ion-exchange, HILIC, and chiral chromatography are all powerful techniques that can be applied to this task. By carefully considering the properties of the target sugars and optimizing the chromatographic conditions, researchers can achieve high-resolution separations for both analytical and preparative purposes. The protocols and data presented in these application notes provide a solid foundation for developing robust and reliable HPLC methods for rare sugar research and development.

References

Application Notes: D-Allose in Cellular Cryopreservation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cryopreservation is an essential technique for the long-term storage of viable cells, crucial for research, cell-based therapies, and drug development.[1][2][3] The process, however, induces significant cellular stress, including the formation of damaging ice crystals, osmotic shock, and the generation of reactive oxygen species (ROS), often leading to reduced cell viability and functionality post-thaw.[4][5][6][7] Cryoprotective agents (CPAs) are therefore vital to mitigate this damage.[3][5][8] D-Allose, a rare sugar and an epimer of D-glucose, has emerged as a promising cryoprotectant.[9][10][11] It has been shown to provide effective protection for various mammalian cells during freezing, with a beneficial role comparable to that of the well-known cryoprotectant trehalose.[9] A key advantage of this compound is its novel inhibitory effect on the production of ROS, a major contributor to cryoinjury.[9]

These application notes provide a summary of the quantitative effects of this compound on cell viability, outline its proposed mechanism of action, and offer detailed protocols for its use in the cryopreservation of mammalian cells.

Quantitative Data Summary

Research has demonstrated the efficacy of this compound as a sole additive in cryopreservation media. The following table summarizes the post-thaw viability of various mammalian cell lines frozen at -80°C in media supplemented with different concentrations of this compound. Cell survival was assessed 24 hours after thawing.

Cell LineThis compound Conc. (mM)Mean Cell Viability (%)
OVCAR-3 (Human Ovarian Cancer)035
10055
20070
40075
HeLa (Human Cervical Cancer)040
10060
20078
40080
HaCaT (Human Keratinocytes)030
10050
20065
40070
HDF (Human Dermal Fibroblasts)025
10045
20060
40065
NIH3T3 (Murine Fibroblasts)038
10058
20072
40075
Data derived from the study by Sui et al., Cryobiology, 2007.[9]

Proposed Mechanism of Action

The cryoprotective effects of this compound are attributed, in large part, to its antioxidant properties. The freeze-thaw cycle is known to induce oxidative stress through the overproduction of Reactive Oxygen Species (ROS), which can damage cellular components like lipids, proteins, and DNA.[4] this compound has been shown to inhibit the production of ROS, thereby mitigating this key pathway of cryoinjury and improving cell survival.[9]

G cluster_0 Cryopreservation Process cluster_1 Cellular Stresses Freezing Freezing Thawing Thawing Freezing->Thawing Ice Crystal Damage Ice Crystal Damage Thawing->Ice Crystal Damage Osmotic Stress Osmotic Stress Thawing->Osmotic Stress ROS Production ROS Production Thawing->ROS Production CellDamage Cell Damage & Apoptosis ROS Production->CellDamage DAllose This compound DAllose->ROS Production Inhibits CellViability Increased Cell Viability DAllose->CellViability

Caption: Proposed mechanism of this compound cryoprotection.

Experimental Protocols

This section provides a detailed protocol for cryopreserving mammalian cells using this compound as a cryoprotective agent, based on established methodologies.[1][9][12][13][14]

Workflow for Cryopreservation with this compound

G A 1. Cell Culture (Exponential Growth Phase) C 3. Harvest & Count Cells (e.g., Trypsinization, Centrifugation) A->C B 2. Prepare Cryopreservation Medium (Culture Medium + this compound) D 4. Resuspend Cell Pellet in this compound Medium B->D C->D E 5. Aliquot Cell Suspension into Cryovials D->E F 6. Controlled Cooling (-1°C/minute to -80°C) E->F G 7. Long-Term Storage (Liquid Nitrogen, <-130°C) F->G H 8. Rapid Thawing (37°C Water Bath) G->H I 9. Post-Thaw Assessment (Viability, Proliferation) H->I

Caption: Experimental workflow for cell cryopreservation using this compound.

Protocol 1: Cell Cryopreservation using this compound

Materials:

  • Healthy, sub-confluent cell culture

  • Complete cell culture medium

  • This compound powder (sterile)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Detachment agent (e.g., Trypsin-EDTA)

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer and liquid nitrogen storage tank

Procedure:

  • Preparation of this compound Cryopreservation Medium:

    • Prepare a stock solution of this compound in your complete cell culture medium. For example, to make a 400 mM working solution, dissolve the appropriate amount of this compound in the medium and sterilize by passing it through a 0.22 µm filter.

    • It is recommended to test a range of concentrations (e.g., 100 mM, 200 mM, 400 mM) to determine the optimal concentration for your specific cell line.[9]

    • Chill the prepared medium to 4°C before use.[12]

  • Cell Harvesting:

    • Ensure cells are in the exponential growth phase with high viability (>90%).[12][15]

    • For adherent cells, wash with PBS and detach using a standard trypsinization protocol. For suspension cells, proceed directly to centrifugation.

    • Neutralize trypsin (if used) and collect cells into a conical tube.

    • Centrifuge the cell suspension (e.g., 200 x g for 5 minutes). Aspirate the supernatant carefully.

  • Cell Counting and Resuspension:

    • Resuspend the cell pellet in a small, known volume of cold this compound cryopreservation medium.

    • Perform a cell count using a hemocytometer and Trypan Blue to determine total cell number and initial viability.

    • Calculate the required volume of this compound medium to achieve a final cell density of 1-2 x 10⁶ cells/mL.[12][15]

    • Resuspend the cell pellet in the calculated volume of cold this compound medium. Mix gently to ensure a homogenous suspension.

  • Freezing:

    • Quickly aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.[13]

    • Place the vials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute.[1]

    • Immediately place the container into a -80°C freezer and leave for at least 24 hours.

  • Long-Term Storage:

    • Transfer the frozen vials from the -80°C freezer to a liquid nitrogen tank for long-term storage at temperatures below -130°C.

Protocol 2: Thawing and Recovery of Cryopreserved Cells

Procedure:

  • Rapid Thawing:

    • Retrieve a vial from liquid nitrogen storage.

    • Immediately immerse the vial in a 37°C water bath. Agitate the vial gently until only a small ice crystal remains.[14] This rapid thawing process is critical to prevent ice recrystallization.[3][7]

    • Wipe the vial with 70% ethanol before opening in a sterile environment.

  • Cell Recovery:

    • Gently transfer the thawed cell suspension from the vial into a conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge the cells (e.g., 200 x g for 5 minutes) to remove the this compound.

    • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Transfer the cells to an appropriate culture flask.

  • Post-Thaw Culture:

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Change the culture medium after 24 hours to remove any remaining cellular debris and non-viable cells.

Assessment of Cryopreservation Efficacy

To evaluate the effectiveness of this compound as a cryoprotectant, cell viability and proliferation should be assessed post-thaw.

Protocol 3: Trypan Blue Dye Exclusion Test for Viability

This method distinguishes between viable cells (which exclude the dye) and non-viable cells (which take up the blue dye due to compromised membrane integrity).

  • Take an aliquot of the cell suspension 24 hours post-thaw.

  • Mix the cells in a 1:1 ratio with 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100.

Protocol 4: MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell proliferation.

  • Plate the thawed cells in a 96-well plate at a desired density and allow them to recover for a set period (e.g., 24, 48, or 72 hours).[9]

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Read the absorbance of the solution on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Higher absorbance values correlate with a greater number of metabolically active, proliferating cells.

References

Application Notes & Protocols: D-Allose as a Versatile Precursor for the Synthesis of Other Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a C-3 epimer of D-glucose, is a rare monosaccharide with significant potential in the food and pharmaceutical industries due to its unique physiological properties, including being an ultra-low-calorie sweetener and exhibiting anti-proliferative activities.[1][2] Its utility extends beyond its direct applications, as it serves as a valuable precursor for the synthesis of other rare sugars. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of various rare sugars using this compound and its parent compounds as starting materials. The methodologies described herein focus on the "Izumoring" strategy, a cornerstone of rare sugar production, which leverages the catalytic activity of specific isomerases and epimerases.

Introduction

Rare sugars are monosaccharides that are present in nature in limited quantities.[1][3] Their scarcity has historically limited their research and application. However, advancements in biotechnology have enabled the production of several rare sugars, opening avenues for their use in functional foods, and as building blocks for novel pharmaceuticals.[1][3] this compound, in particular, has emerged as a key player in this field, not only for its intrinsic biological activities but also as a strategic starting point for the synthesis of other valuable rare sugars like D-psicose (D-allulose) and D-altrose.[4] This document outlines the enzymatic pathways and provides detailed protocols for these conversions.

Key Enzymatic Conversions

The synthesis of rare sugars from this compound and its precursors primarily relies on the "Izumoring" strategy, which involves a series of enzymatic isomerizations and epimerizations. The key enzymes involved in these transformations include:

  • D-glucose isomerase (GI): Catalyzes the conversion of D-glucose to D-fructose.[5]

  • D-tagatose 3-epimerase (DTE) / D-allulose 3-epimerase (DAE): Catalyzes the epimerization of D-fructose to D-psicose (D-allulose).[6][7]

  • L-rhamnose isomerase (L-RI): Catalyzes the isomerization of D-psicose (D-allulose) to this compound, and this compound to D-altrose.[4][6][7]

  • Galactose 6-phosphate isomerase (GaPI): Can also catalyze the conversion of D-psicose to this compound and D-altrose.[4]

Synthesis Pathways

The enzymatic synthesis of rare sugars from D-glucose, a readily available starting material, can be visualized as a multi-step cascade.

G D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Psicose D-Psicose (D-Allulose) D_Fructose->D_Psicose D-Tagatose 3-Epimerase / D-Allulose 3-Epimerase D_Allose This compound D_Psicose->D_Allose L-Rhamnose Isomerase / Galactose 6-Phosphate Isomerase D_Altrose D-Altrose D_Allose->D_Altrose L-Rhamnose Isomerase / Galactose 6-Phosphate Isomerase

Caption: Enzymatic cascade for the synthesis of rare sugars from D-Glucose.

Quantitative Data Summary

The efficiency of the enzymatic conversions is influenced by various factors, including enzyme source, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from reported studies.

Table 1: this compound Production from D-Psicose (D-Allulose)

EnzymeSubstrate Concentration (g/L)pHTemperature (°C)Conversion Yield (%)Productivity (g/L/h)Reference
Immobilized Glucose Isomerase (Sweetzyme IT)5008.0603036[8][9]
L-Rhamnose Isomerase from P. stutzeri (immobilized)500----[9]
Galactose 6-Phosphate Isomerase from Lactococcus lactis100--25 (this compound), 13 (D-Altrose)-[4]

Table 2: D-Psicose (D-Allulose) and this compound Production from Fructose in Jujube Juice

Enzyme SystemSubstratepHTemperature (°C)D-Psicose Yield (%)This compound Yield (%)Reference
D-psicose 3-epimerase (DPE) & L-rhamnose isomerase (L-RI)Fructose (in jujube juice)7.560~29~17[10]

Experimental Protocols

The following are generalized protocols for the enzymatic synthesis of this compound and its derivatives. Researchers should optimize these conditions based on their specific enzymes and experimental setup.

Protocol 1: Synthesis of this compound from D-Psicose (D-Allulose) using Immobilized Glucose Isomerase

This protocol is based on the continuous production of this compound using a packed bed reactor.[8][9]

Materials:

  • Immobilized Glucose Isomerase (e.g., Sweetzyme IT)

  • D-Psicose (D-Allulose) solution (500 g/L)

  • Phosphate buffer (pH 8.0)

  • Packed bed reactor system

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Pack_Reactor Pack reactor with immobilized enzyme Prepare_Substrate Prepare 500 g/L D-Psicose in pH 8.0 buffer Pump_Substrate Pump substrate through reactor at 60°C Prepare_Substrate->Pump_Substrate Set_Flow_Rate Set dilution rate to 0.24/h Pump_Substrate->Set_Flow_Rate Collect_Effluent Collect effluent Set_Flow_Rate->Collect_Effluent Analyze_HPLC Analyze product by HPLC Collect_Effluent->Analyze_HPLC

Caption: Workflow for continuous this compound synthesis.

Procedure:

  • Reactor Preparation: Pack a column reactor with the immobilized glucose isomerase.

  • Substrate Preparation: Prepare a 500 g/L solution of D-Psicose in a suitable buffer adjusted to pH 8.0.

  • Reaction:

    • Equilibrate the packed bed reactor to 60°C.

    • Continuously pump the D-Psicose solution through the reactor at a dilution rate of 0.24/h.

  • Product Collection and Analysis:

    • Collect the effluent from the reactor.

    • Analyze the composition of the effluent using an HPLC system to determine the concentrations of this compound and unreacted D-Psicose.

  • Purification (Optional): The product stream can be further purified using chromatographic techniques to isolate this compound.

Protocol 2: Co-enzymatic Synthesis of D-Psicose and this compound from Fructose

This protocol describes a batch process for the conversion of fructose to a mixture of D-Psicose and this compound using a dual-enzyme system.[10]

Materials:

  • D-psicose 3-epimerase (DPE)

  • L-rhamnose isomerase (L-RI)

  • Fructose solution (e.g., derived from jujube juice or a standard solution)

  • Buffer solution (pH 7.5)

  • Reaction vessel with temperature control

  • HPLC system for analysis

Workflow Diagram:

G cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_Substrate Prepare fructose solution in pH 7.5 buffer Add_Enzymes Add DPE and L-RI (1:10 ratio) Prepare_Substrate->Add_Enzymes Incubate Incubate at 60°C for 7 hours Add_Enzymes->Incubate Terminate_Reaction Terminate reaction (e.g., heat inactivation) Incubate->Terminate_Reaction Analyze_HPLC Analyze product mixture by HPLC Terminate_Reaction->Analyze_HPLC

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic D-Allose Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of D-Allose. This resource is designed for researchers, scientists, and professionals in drug development to navigate and optimize their experimental workflows. Here you will find troubleshooting guidance and frequently asked questions to help improve the yield and efficiency of your this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for this compound synthesis?

A1: The most common and well-documented enzymatic pathway for this compound production is the isomerization of D-Allulose (also known as D-Psicose). This reaction is typically catalyzed by an aldose-ketose isomerase. Key enzymes used for this conversion include:

  • L-rhamnose isomerase (L-RhI) : This is the most effective and widely reported enzyme for converting D-Allulose to this compound.[1][2]

  • Glucose Isomerase (GI) : Commercial glucose isomerases, such as Sweetzyme IT, have also been successfully used for this conversion.[1]

An alternative two-step, "one-pot" synthesis from the more affordable substrate D-fructose is also utilized.[3] This involves:

  • Epimerization of D-fructose to D-psicose, catalyzed by D-psicose 3-epimerase (DPEase) .[3]

  • Isomerization of the resulting D-psicose to this compound, catalyzed by L-rhamnose isomerase (L-RhI) .[3]

Q2: What is a typical conversion yield for the D-Allulose to this compound reaction?

A2: The enzymatic isomerization of D-Allulose to this compound is a reversible reaction that is limited by thermodynamic equilibrium. Typically, the conversion ratio at equilibrium is around 25-33%.[4][5] For example, at equilibrium, a reaction starting with D-psicose will yield a mixture containing approximately 25% this compound and 67% D-psicose (with a small percentage of D-altrose as a byproduct).[4] Continuous production systems using commercial glucose isomerase have reported conversion yields of about 30%.[1]

Q3: Which factors are critical for optimizing this compound yield?

A3: To maximize your this compound yield, you should focus on optimizing the following reaction parameters:

  • pH: Most relevant isomerases exhibit optimal activity in a neutral to slightly alkaline pH range, typically between pH 7.0 and 8.0.[1][5][6]

  • Temperature: The optimal temperature often falls between 60°C and 75°C, depending on the thermostability of the specific enzyme used.[1][5][6]

  • Metal Ion Cofactors: The activity of many L-rhamnose isomerases is dependent on or enhanced by the presence of divalent metal ions, most commonly Manganese (Mn²⁺).[5][6]

  • Substrate Concentration: High substrate concentrations can sometimes lead to inhibition. For continuous production using glucose isomerase, an optimal D-allulose concentration was found to be 500 g/L.[1]

  • Enzyme Loading: The concentration of the enzyme will directly impact the reaction rate and the time required to reach equilibrium.

Q4: How can I purify this compound from the final reaction mixture?

A4: Separating this compound from the remaining substrate (D-Allulose/D-Psicose) and any byproducts is a critical step. Common purification strategies include:

  • Ethanol Crystallization: this compound can be selectively crystallized from the reaction mixture using ethanol, which is an effective method for separation.[4]

  • Chromatography: Pseudo-mobile bed chromatographic separation is an industrial method used to purify D-Allulose from fructose, and similar principles can be applied to this compound purification.[7] High-Performance Liquid Chromatography (HPLC) is the standard analytical method to determine the amount of this compound produced.[8]

Troubleshooting Guide

Problem 1: My this compound yield is significantly lower than the expected ~25-30%.

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Verify that the pH, temperature, and metal ion cofactor concentrations in your reaction buffer are optimal for your specific enzyme. A slight deviation can significantly reduce enzyme activity. For example, L-RI from C. stercorarium is maximal at pH 7 and 75°C with 1 mM Mn²⁺.[5]
Enzyme Inactivity The enzyme may have lost activity due to improper storage or handling. Test the enzyme activity with a standard assay. If inactive, use a fresh batch of enzyme. For long-term storage, strategies such as adding glycerol and storing at -20°C can maintain DPEase stability.[9]
Reaction Has Not Reached Equilibrium The reaction may not have run long enough to reach its thermodynamic equilibrium. Increase the reaction time and take samples at various intervals to monitor the progress and confirm that a plateau has been reached.
Substrate Inhibition Very high concentrations of the substrate (e.g., >600 g/L D-allulose) can inhibit the enzyme, leading to a lower conversion yield.[1] Try running the reaction with a lower initial substrate concentration, such as 500 g/L.[1]

Problem 2: The reaction is very slow or appears to have stalled.

Possible Cause Suggested Solution
Insufficient Enzyme Concentration The amount of enzyme may be too low for the volume of substrate. Increase the enzyme loading in the reaction mixture to accelerate the conversion rate.
Presence of Inhibitors The substrate or buffer may contain contaminants that inhibit the enzyme. Ensure high purity of the substrate and reagents. If possible, perform the reaction in a minimal, well-defined buffer system.
Poor Enzyme Stability The enzyme may not be stable under the chosen reaction conditions for an extended period. Consider using an immobilized enzyme, which often exhibits enhanced stability and allows for easier reuse.[3][10] Cross-linking with glutaraldehyde is one effective immobilization method.[4]

Problem 3: I am observing significant byproduct formation.

Possible Cause Suggested Solution
Non-Specific Enzyme Activity Some isomerases may catalyze the formation of other epimers. For instance, the conversion of D-psicose to this compound can also produce a small amount of D-altrose.[4] This is often an inherent property of the enzyme.
Non-Enzymatic Browning At high pH and temperature, non-enzymatic browning (Maillard reaction) can occur, reducing the yield of the desired sugar and complicating purification.[11] Operating at the lower end of the optimal temperature and pH range can help mitigate this.
Undesirable Side Reactions Under suboptimal conditions, non-specific isomerization of the substrate can occur.[12] Ensure that the reaction parameters are tightly controlled.

Data Presentation: Comparison of Enzymatic Reactions

Table 1: Optimal Conditions for this compound Production Using Various Enzymes

EnzymeSource OrganismSubstrateOptimal pHOptimal Temp. (°C)Metal Ion CofactorConversion Yield (%)Reference
L-rhamnose IsomerasePaenibacillus baekrokdamisoliD-Allulose8.0600.5 mM Mn²⁺~25%[6]
L-rhamnose IsomeraseClostridium stercorariumD-Allulose7.070-751 mM Mn²⁺33%[5]
Glucose Isomerase (Sweetzyme IT)CommercialD-Allulose8.060N/A30%[1]
D-psicose 3-epimerase & L-rhamnose Isomerase (One-Pot)Ruminococcus sp. & B. subtilisD-FructoseN/AN/AN/A~10% (this compound)[3]

Table 2: Productivity Comparison in this compound Synthesis

Enzyme SystemSubstrate Conc.ProductivityReactor TypeReference
L-rhamnose Isomerase from P. baekrokdamisoli500 g/L D-Allulose41.6 g/L/hBatch[6]
Glucose Isomerase (Sweetzyme IT)500 g/L D-Allulose36 g/L/hPacked Bed Reactor[1]
L-rhamnose Isomerase from C. stercorarium600 g/L D-Allulose79.6 g/L/hBatch[5]

Experimental Protocols

Protocol 1: Batch Production of this compound from D-Allulose using L-rhamnose Isomerase

This protocol is based on the characterization of L-rhamnose Isomerase from Clostridium stercorarium.[5]

1. Materials:

  • Recombinant L-rhamnose Isomerase (L-RhI) from Clostridium stercorarium

  • D-Allulose (D-Psicose) substrate

  • 50 mM Phosphate buffer (or similar, adjusted to pH 7.0)

  • Manganese Chloride (MnCl₂) solution (100 mM stock)

  • Reaction vessel with temperature control (e.g., water bath or incubator)

2. Enzyme Reaction Setup:

  • Prepare a reaction mixture by dissolving D-Allulose in the 50 mM phosphate buffer (pH 7.0) to a final concentration of 600 g/L.

  • Add MnCl₂ to the mixture to a final concentration of 1 mM.

  • Pre-heat the reaction mixture to the optimal temperature of 70°C.

  • Initiate the reaction by adding the L-RhI enzyme to the mixture. A typical enzyme loading is around 27 U/mL.

  • Incubate the reaction at 70°C for 2.5 hours. The reaction time can be extended to ensure equilibrium is reached, but monitor enzyme stability.

3. Reaction Termination and Analysis:

  • To stop the reaction, deactivate the enzyme by boiling the mixture at 100°C for 10 minutes.[8]

  • Centrifuge the sample to pellet the denatured enzyme and any precipitates.

  • Analyze the supernatant for this compound and D-Allulose concentrations using High-Performance Liquid Chromatography (HPLC).

Protocol 2: One-Pot Synthesis of this compound from D-Fructose

This protocol is a conceptual guide based on the use of co-immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).[3]

1. Enzyme Preparation:

  • Co-immobilize recombinant DPE and L-RhI on a suitable support, such as an anion exchange resin.

2. Reaction Setup:

  • Prepare a solution of D-fructose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Add the co-immobilized enzymes to the fructose solution.

  • Incubate the reaction at an optimized temperature (e.g., 55-60°C) with gentle agitation.

3. Monitoring and Product Recovery:

  • Monitor the reaction over time by taking samples and analyzing the concentrations of D-fructose, D-psicose, and this compound via HPLC.

  • The reaction will proceed until it reaches a thermodynamic equilibrium between the three sugars. The reported equilibrium mass ratio is approximately 6.6 (D-fructose) : 2.4 (D-psicose) : 1.0 (this compound).[3]

  • Once equilibrium is reached, separate the immobilized enzymes from the reaction mixture by filtration for reuse.

  • Proceed with downstream purification of this compound from the sugar mixture using methods like ethanol crystallization.

Visualizations

Enzymatic_Pathway cluster_0 Two-Step Synthesis from D-Fructose Fructose D-Fructose Psicose D-Psicose (D-Allulose) Fructose->Psicose D-psicose 3-epimerase (DPEase) Allose This compound Psicose->Allose L-rhamnose isomerase (L-RhI)

Caption: Enzymatic pathway for the two-step conversion of D-Fructose to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow arrow arrow A 1. Substrate & Buffer Preparation B 2. Enzyme Addition & Reaction Incubation (Control pH, Temp) A->B C 3. Reaction Termination (e.g., Heat Inactivation) B->C D 4. Product Analysis (HPLC) C->D E 5. Downstream Purification (e.g., Crystallization) D->E F Final Product: This compound E->F

Caption: A generalized workflow for enzymatic this compound production and purification.

Troubleshooting_Logic Start Low this compound Yield? Check_Conditions Are pH, Temp, Cofactors Optimal? Start->Check_Conditions Check_Time Reaction Reached Equilibrium? Check_Conditions->Check_Time Yes Adjust_Conditions Adjust Reaction Parameters Check_Conditions->Adjust_Conditions No Check_Enzyme Is Enzyme Active? Check_Time->Check_Enzyme Yes Increase_Time Increase Incubation Time Check_Time->Increase_Time No Replace_Enzyme Use Fresh Enzyme Batch Check_Enzyme->Replace_Enzyme No Success Yield Improved Adjust_Conditions->Success Increase_Time->Success Replace_Enzyme->Success

Caption: A troubleshooting flowchart for diagnosing low this compound yields.

References

Optimization of pH and temperature for D-Allose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of pH and temperature in D-Allose production.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes used for this compound production?

A1: The primary enzymatic methods for this compound production involve the isomerization of D-Allulose (D-Psicose) or the epimerization of D-Fructose. Key enzymes include:

  • Glucose Isomerase (GI): Commercially available and can convert D-Allulose to this compound.[1]

  • D-Psicose 3-Epimerase (DPEase): Catalyzes the conversion of D-Fructose to D-Allulose, which can then be a substrate for this compound production.[2][3][4][5]

  • L-Rhamnose Isomerase (L-RI): Can be used to isomerize D-Allulose to this compound.[6][7]

  • Ribose-5-Phosphate Isomerase (RPI): Has been shown to convert D-Psicose to this compound.[6]

Q2: What are the typical optimal pH and temperature ranges for this compound production?

A2: The optimal conditions vary depending on the enzyme used. Generally, a neutral to slightly alkaline pH and temperatures between 50°C and 70°C are favorable. For specific enzymes, refer to the data summary tables below. For example, commercial glucose isomerase shows optimal activity at pH 8.0 and 60°C for sustained production.[1]

Q3: How can I improve the yield of this compound?

A3: Improving the yield of this compound can be achieved through several strategies:

  • Optimizing Reaction Conditions: Ensure the pH, temperature, and substrate concentration are at the optimal levels for your specific enzyme.[1]

  • Enzyme Immobilization: Immobilizing the enzyme can enhance its stability and allow for reuse, leading to a more efficient process.[2][8]

  • Cofactor Addition: Some enzymes, like certain D-psicose 3-epimerases, may require metal ions such as Mn²⁺ for maximal activity.[3]

  • Byproduct Removal: In whole-cell biotransformation, downstream processing to remove byproducts can improve the purity of this compound.[9]

  • Metabolic Engineering: In fermentative processes, engineering the host organism to redirect carbon flux towards this compound synthesis can significantly increase the yield.[10][11]

Q4: What causes low conversion rates in this compound production?

A4: Low conversion rates can be attributed to several factors:

  • Thermodynamic Equilibrium: The enzymatic conversion of D-Fructose or D-Allulose to this compound is often limited by thermodynamic equilibrium, resulting in a mixture of sugars at the end of the reaction.[2][6]

  • Suboptimal Conditions: Operating outside the optimal pH and temperature range for the enzyme will reduce its activity and, consequently, the conversion rate.

  • Enzyme Instability: High temperatures can lead to the denaturation of the enzyme, reducing its activity over time.[1]

  • Substrate or Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low this compound Yield 1. Suboptimal pH or temperature.2. Enzyme inactivation.3. Incorrect substrate concentration.4. Presence of inhibitors.1. Verify and adjust the pH and temperature of the reaction mixture to the optimal values for your enzyme (see Data Summary Tables).2. Check the enzyme's half-life at the operating temperature. Consider using a lower temperature or an immobilized enzyme for better stability.[1][3]3. Optimize the substrate concentration. Very high concentrations may cause substrate inhibition.4. Analyze the reaction mixture for potential inhibitors and purify the substrate if necessary.
Enzyme Activity Decreases Rapidly 1. High temperature causing thermal denaturation.2. pH drift during the reaction.3. Proteolytic degradation.1. Lower the reaction temperature. While a higher temperature might give a higher initial reaction rate, it can also lead to faster inactivation.[1]2. Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.3. If using a crude enzyme preparation, consider purifying the enzyme to remove proteases.
Browning of the Reaction Mixture 1. Non-enzymatic browning (Maillard reaction) at high pH and temperature.1. Operate at a lower pH and temperature if possible, although this may reduce the reaction rate.[2]2. Minimize the reaction time.3. Consider using an enzyme that is active at a more acidic pH.[2]
Inconsistent Results Between Batches 1. Variation in enzyme activity.2. Inconsistent preparation of buffers or substrate solutions.3. Fluctuation in temperature or pH control.1. Standardize the enzyme assay to ensure consistent activity in each batch.2. Prepare fresh buffers and substrate solutions for each experiment and verify their pH and concentration.3. Calibrate pH meters and thermometers regularly.

Data Presentation

Table 1: Optimal Conditions for this compound Production using Glucose Isomerase (from D-Allulose)
ParameterOptimal ValueSource
pH 8.0[1]
Temperature 60°C[1]
Substrate Concentration 500 g/L D-Allulose[1]
Conversion Yield 30%[1]
Productivity 36 g/L/h[1]
Table 2: Thermal Stability of Glucose Isomerase
Temperature (°C)Half-life (h)Source
501,021[1]
60854[1]
70352[1]
8047[1]
9017[1]
Table 3: Optimal Conditions for D-Allulose/D-Psicose Production using D-Psicose 3-Epimerase (from D-Fructose)
Enzyme SourceOptimal pHOptimal Temperature (°C)CofactorConversion Yield (%)Source
Agrobacterium tumefaciens8.050Mn²⁺32.9[3]
Ruminiclostridium papyrosolvens7.560--[2]
Bacillus sp. KCTC 132196.0 - 11.035 - 70-28.5[5]
Recombinant E. coli7.0 - 8.550-33.91[9][12]

Experimental Protocols

Protocol 1: Determination of Optimal pH for Enzyme Activity
  • Prepare a series of buffers with different pH values (e.g., pH 4 to 9).[1]

  • Set up reaction mixtures containing the substrate (e.g., D-Allulose or D-Fructose) at a fixed concentration in each buffer.

  • Initiate the reaction by adding a standard amount of the enzyme to each mixture.

  • Incubate the reactions at a constant, predetermined temperature for a specific duration (e.g., 30 minutes).[1]

  • Terminate the reaction (e.g., by heat inactivation).

  • Measure the amount of this compound produced in each reaction mixture using a suitable analytical method (e.g., HPLC).

  • Plot the enzyme activity (rate of this compound production) against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for Enzyme Activity
  • Prepare a reaction mixture containing the substrate in a buffer at the predetermined optimal pH.

  • Aliquot the mixture into several reaction vessels.

  • Incubate each vessel at a different temperature (e.g., 40°C to 90°C).[1]

  • Initiate the reactions by adding a standard amount of the enzyme to each vessel.

  • Incubate for a specific duration.

  • Terminate the reaction and measure the amount of this compound produced.

  • Plot the enzyme activity against the temperature to determine the optimal temperature.

Protocol 3: Determination of Enzyme Thermostability
  • Incubate aliquots of the enzyme solution at various temperatures (e.g., 50°C to 90°C) in a suitable buffer without the substrate.[1]

  • Withdraw samples at different time intervals.

  • Assay the residual activity of each sample under standard optimal conditions (optimal pH, temperature, and substrate concentration).

  • Calculate the half-life (the time it takes for the enzyme to lose 50% of its initial activity) at each temperature.

Visualizations

Experimental_Workflow_for_Optimization cluster_pH pH Optimization cluster_Temp Temperature Optimization prep_buffers Prepare Buffers (pH 4-9) setup_rxn_ph Set up Reactions (Fixed Temp) prep_buffers->setup_rxn_ph add_enzyme_ph Add Enzyme setup_rxn_ph->add_enzyme_ph incubate_ph Incubate add_enzyme_ph->incubate_ph terminate_ph Terminate Reaction incubate_ph->terminate_ph analyze_ph Analyze this compound (HPLC) terminate_ph->analyze_ph plot_ph Plot Activity vs. pH analyze_ph->plot_ph opt_ph Optimal pH plot_ph->opt_ph prep_buffer_temp Prepare Buffer (Optimal pH) setup_rxn_temp Set up Reactions (Varying Temp) prep_buffer_temp->setup_rxn_temp add_enzyme_temp Add Enzyme setup_rxn_temp->add_enzyme_temp incubate_temp Incubate add_enzyme_temp->incubate_temp terminate_temp Terminate Reaction incubate_temp->terminate_temp analyze_temp Analyze this compound (HPLC) terminate_temp->analyze_temp plot_temp Plot Activity vs. Temp analyze_temp->plot_temp opt_temp Optimal Temperature plot_temp->opt_temp

Caption: Workflow for pH and temperature optimization.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Suboptimal pH/Temp? start->cause1 cause2 Enzyme Inactivation? start->cause2 cause3 Incorrect Substrate Conc.? start->cause3 solution1 Verify & Adjust Conditions cause1->solution1 Yes solution2 Check Enzyme Half-life Consider Immobilization cause2->solution2 Yes solution3 Optimize Substrate Conc. cause3->solution3 Yes end Improved Yield solution1->end Re-run Experiment solution2->end Re-run Experiment solution3->end Re-run Experiment

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: High-Throughput Screening for D-Allose Producing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on high-throughput screening (HTS) methods for identifying and engineering enzymes that produce D-Allose.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for the biotechnological production of this compound?

A1: The most common enzymatic route for this compound production involves a two-step bioconversion from D-fructose. The key enzymes in this pathway are:

  • D-Psicose 3-Epimerase (DPEase) , also known as D-Allulose 3-Epimerase (DAEase), which catalyzes the conversion of D-fructose to D-psicose (D-allulose).[1][2]

  • L-Rhamnose Isomerase (L-RI) , which then catalyzes the isomerization of D-allulose to the final product, this compound.[3][4][5][6]

Some studies have also explored the use of commercial glucose isomerases for the conversion of D-allulose to this compound.[7]

Q2: What are the main high-throughput screening strategies for this compound producing enzymes?

A2: Several HTS strategies have been developed, each with its own advantages:

  • Colorimetric Assays: These methods rely on a color change to detect the consumption of the substrate or formation of the product. For instance, Seliwanoff's reaction can be used to quantify the reduction of the ketose D-allulose, indicating the activity of L-rhamnose isomerase.[8][9]

  • Coupled Enzyme Assays: These assays link the reaction of interest to a second reaction that produces a readily detectable signal (e.g., a change in absorbance). A continuous spectrophotometric assay for DAEases has been developed by coupling the epimerase reaction with an NADH-dependent ribitol dehydrogenase.[2]

  • Growth-Based Selection: In this in vivo approach, the activity of the target enzyme is linked to the survival and growth of host cells. This is a powerful method for screening large libraries of enzyme variants.[10][11]

  • Biosensor-Based Screening: This involves engineering host cells with a biosensor that responds to the presence of the target molecule (D-allulose) by producing a fluorescent signal. This allows for ultrahigh-throughput screening using methods like fluorescence-activated cell sorting (FACS).[12]

Q3: What are the key parameters to consider when optimizing an HTS assay for enzyme screening?

A3: To ensure the reliability and robustness of an HTS assay, several parameters should be optimized and validated. These include:

  • Reaction Conditions: pH, temperature, buffer composition, and the concentration of any necessary cofactors (e.g., Mn2+ for some L-RIs and DPEases) should be optimized for maximal enzyme activity.[3][13][14]

  • Substrate Concentration: The substrate concentration should be carefully chosen to be in the linear range of the assay and, if determining kinetic parameters, should span below and above the expected Km value.

  • Statistical Validation: The quality of the HTS assay should be evaluated using statistical metrics such as the Z'-factor, signal window (SW), and assay variability ratio (AVR). A Z'-factor above 0.4 is generally considered acceptable for a high-quality HTS assay.[8][9]

  • Minimizing Interference: It is crucial to identify and minimize factors that can interfere with the assay, such as components of the cell lysate or culture medium.[15]

Troubleshooting Guide

Problem: High background signal in my colorimetric assay.

  • Possible Cause 1: Substrate instability.

    • Solution: Some sugars can degrade or react non-enzymatically under certain pH and temperature conditions, producing a signal that mimics a positive result. Run control reactions without the enzyme to assess the extent of non-enzymatic signal generation and adjust your assay conditions (e.g., lower the temperature or change the pH) if necessary.

  • Possible Cause 2: Interference from cell lysate or media components.

    • Solution: Components of the cell culture medium or the cell lysate itself can sometimes react with the colorimetric reagents. To address this, you can perform a protein precipitation step to remove interfering detergents and other small molecules.[15] Additionally, always run a control with lysate from cells that do not express your enzyme of interest.

Problem: My growth-based selection is not enriching for active variants.

  • Possible Cause 1: The link between enzyme activity and cell growth is not strong enough.

    • Solution: The selection pressure may be too low, allowing cells with inactive or weakly active enzymes to survive. Conversely, if the pressure is too high, even cells with moderately active enzymes may not grow. It's important to carefully titrate the selection pressure (e.g., the concentration of a selective agent) to find a window that effectively discriminates between active and inactive variants.

  • Possible Cause 2: The desired phenotype (cell growth) is not parallel to the catalytic activity of the enzyme.

    • Solution: This can be a complex issue, as cell growth is influenced by many factors.[10] Ensure that the expression of your enzyme is not overly burdensome to the host cells, which could mask the benefits of its catalytic activity. It may be necessary to optimize the expression level of the enzyme.

Problem: The results from my HTS assay are not reproducible.

  • Possible Cause 1: Inconsistent protein expression.

    • Solution: In a 96-well plate format, variations in aeration and temperature across the plate can lead to inconsistent cell growth and protein expression. Ensure uniform incubation conditions and consider optimizing the induction protocol (e.g., IPTG concentration and induction time).[14]

  • Possible Cause 2: Pipetting errors and assay variability.

    • Solution: HTS assays are sensitive to small volume variations. Use calibrated multichannel pipettes or automated liquid handling systems to minimize pipetting errors. Include multiple positive and negative controls on each plate to assess plate-to-plate variability and calculate the Z'-factor to monitor assay quality.[8][9]

Data Presentation

Table 1: Kinetic Parameters of this compound Producing Enzymes

EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)Optimal pHOptimal Temp. (°C)
L-Rhamnose IsomerasePaenibacillus baekrokdamisoliThis compound3313.790.48.060
L-Rhamnose IsomerasePaenibacillus baekrokdamisoliD-Allulose45.246.580.148.060
D-Psicose 3-EpimeraseAgrobacterium tumefaciensD-FructoseN/AN/AN/A8.050

Data compiled from multiple sources.[3][13]

Table 2: Comparison of HTS Methods for this compound Producing Enzymes

HTS MethodPrincipleThroughputKey AdvantagesKey Disadvantages
Colorimetric Assay Measures color change due to substrate depletion or product formation.HighSimple, cost-effective, adaptable to 96-well plates.[15]Prone to interference from colored compounds.
Coupled Enzyme Assay Links the primary reaction to a secondary, signal-producing reaction.HighContinuous monitoring of reaction, high sensitivity.[2]Requires specific and stable coupling enzymes.
Growth-Based Selection Enzyme activity is coupled to host cell survival and growth.Very HighScreens entire libraries simultaneously, powerful for directed evolution.[10][11]Can be difficult to establish a robust link between activity and growth.
Biosensor-Based Assay A genetically encoded biosensor produces a fluorescent signal in the presence of the target molecule.Ultra-HighExtremely high throughput, suitable for FACS.[12]Requires extensive engineering of the host and sensor system.

Experimental Protocols

Protocol 1: Colorimetric HTS for L-Rhamnose Isomerase Activity (Seliwanoff's Reaction)

This protocol is adapted from a method for detecting the depletion of the ketose D-allulose, which is the substrate for L-rhamnose isomerase in the this compound production pathway.[8][9]

  • Protein Expression and Lysis: a. Grow E. coli cells expressing the L-rhamnose isomerase variant library in a 96-well deep-well plate. b. Induce protein expression with IPTG and continue incubation. c. Harvest cells by centrifugation and discard the supernatant. d. Lyse the cell pellets using a suitable lysis buffer (e.g., Bugbuster). e. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Enzymatic Reaction: a. In a new 96-well plate, add a defined volume of the crude enzyme extract to each well. b. Initiate the reaction by adding a solution of D-allulose (e.g., to a final concentration of 100 mM). c. Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 75°C) for a defined period.

  • Colorimetric Detection: a. Prepare Seliwanoff's reagent (resorcinol in HCl). b. Transfer a small aliquot of the enzymatic reaction mixture to a new 96-well plate. c. Add Seliwanoff's reagent to each well. d. Heat the plate (e.g., at 90°C) for a specific time to allow color development. The reaction between the reagent and the remaining ketose (D-allulose) will produce a colored product. e. Cool the plate and measure the absorbance at the appropriate wavelength using a microplate reader. f. Wells with highly active L-rhamnose isomerase will have consumed more D-allulose, resulting in a lower absorbance reading compared to wells with less active or inactive variants.

Protocol 2: Coupled Enzyme Assay for D-Psicose 3-Epimerase (DAEase)

This protocol is based on a continuous spectrophotometric assay that couples the conversion of D-fructose to D-allulose with the NADH-dependent reduction of D-allulose by ribitol dehydrogenase.[2]

  • Assay Mixture Preparation: a. Prepare an assay buffer (e.g., 50 mM EPPS buffer, pH 8.0). b. To the buffer, add the substrate D-fructose, NADH, and the coupling enzyme, ribitol dehydrogenase.

  • Enzymatic Reaction and Detection: a. Distribute the assay mixture into the wells of a 96-well UV-transparent microplate. b. Add the purified DAEase variants or crude cell lysates to each well to initiate the reaction. c. Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm and the optimal temperature (e.g., 50°C). d. Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by ribitol dehydrogenase (as it reduces the D-allulose produced by DAEase) leads to a decrease in absorbance. e. The rate of absorbance decrease is directly proportional to the activity of the DAEase variant.

Mandatory Visualizations

Enzymatic_Pathway_for_D_Allose_Production Fructose D-Fructose Allulose D-Allulose (D-Psicose) Fructose->Allulose D-Psicose 3-Epimerase (DPEase) Allose This compound Allulose->Allose L-Rhamnose Isomerase (L-RI)

Caption: Enzymatic pathway for this compound production from D-Fructose.

HTS_Workflow_for_Enzyme_Screening cluster_library Library Generation cluster_screening High-Throughput Screening cluster_validation Hit Validation A Gene of Interest B Error-Prone PCR / Site-Directed Mutagenesis A->B C Mutant DNA Library B->C D Transformation into Expression Host C->D E Expression in 96-Well Plates D->E F Cell Lysis E->F G HTS Assay (e.g., Colorimetric) F->G H Identify 'Hits' (Active Variants) G->H I Rescreen Hits H->I J Sequence Analysis I->J K Protein Purification & Characterization J->K

Caption: General workflow for high-throughput screening of enzyme libraries.

References

Stability issues of D-Allose in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of D-Allose in solution and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution of this compound, it is recommended to dissolve the crystalline powder in a high-purity aqueous solvent, such as sterile, nuclease-free water or a buffer appropriate for your experimental system. Gently agitate the solution until the powder is completely dissolved. For long-term storage, it is advisable to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (up to one month), this compound solutions should be kept at -20°C. For longer-term storage (up to six months), it is recommended to store the aliquoted solution at -80°C in sealed containers to protect from moisture and light.[1] Solid this compound should be stored in a cool, dry, well-ventilated area in a tightly-closed container.[2]

Q3: Is this compound stable at room temperature in aqueous solution?

A3: While this compound is relatively stable for short periods at room temperature, prolonged exposure can lead to degradation. Like other aldose sugars, this compound in solution can undergo slow epimerization and degradation, which can be accelerated by factors such as pH and temperature. For quantitative experiments, it is best to prepare fresh solutions or thaw frozen aliquots just before use.

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of aldose sugars is pH-dependent. Generally, neutral to slightly acidic conditions (pH 4-7) are optimal for stability.[3] In alkaline solutions, aldoses, including this compound, can undergo enolization, which can lead to epimerization (conversion to other sugars like D-psicose) and degradation to form various acidic products.[4]

Q5: Can this compound solutions be autoclaved?

A5: Autoclaving this compound solutions is not recommended. The high temperature and pressure of autoclaving can cause degradation of the sugar, leading to the formation of byproducts that may interfere with your experiments. To sterilize this compound solutions, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results with different batches of this compound solution. Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh this compound solutions for each experiment or use single-use aliquots stored at -80°C.[1] Ensure the solid this compound is stored in a cool, dry place.[2]
Contamination of the solution.Use sterile techniques when preparing and handling this compound solutions. Filter-sterilize the solution if necessary.
Observed browning or discoloration of the this compound solution, especially upon heating. Caramelization or Maillard reaction (if amines are present) at elevated temperatures.Avoid heating this compound solutions to high temperatures. If heating is required, use the lowest effective temperature for the shortest possible duration.
Unexpected changes in the pH of the experimental medium after adding this compound. Degradation of this compound into acidic byproducts, particularly if the solution is alkaline or heated.Monitor the pH of your solution after the addition of this compound. Use a buffered solution to maintain a stable pH, preferably in the neutral to slightly acidic range.
Reduced biological activity of this compound over time. Epimerization of this compound to other sugars (e.g., D-psicose) which may have different biological activities.Use freshly prepared solutions for activity assays. Analyze the purity of older solutions using methods like HPLC if stability is a concern.
Precipitation observed in the this compound solution upon cooling. The concentration of this compound may have exceeded its solubility at a lower temperature.Gently warm the solution to redissolve the precipitate. Consider preparing a less concentrated stock solution if precipitation is a recurring issue.

Data on this compound Stability

While specific quantitative data on the long-term stability of this compound in various buffers at different temperatures is limited in publicly available literature, the stability of aldoses is known to be influenced by pH and temperature. The following table provides a general overview based on the principles of sugar chemistry.

Condition Expected Stability Potential Degradation Products
Acidic pH (e.g., pH 3) Generally stable, but prolonged exposure to strong acids and high temperatures can lead to dehydration reactions.Furfural derivatives
Neutral pH (e.g., pH 7) Relatively stable, especially at low temperatures. Slow epimerization can occur over time.D-Psicose (via Lobry de Bruyn-Alberda van Ekenstein transformation)
Alkaline pH (e.g., pH 9) Less stable. Increased rate of enolization leading to epimerization and degradation.Organic acids (e.g., lactic acid, saccharinic acids)[4]
Low Temperature (4°C) High stability. Recommended for short-term storage of solutions.Minimal degradation.
High Temperature (>60°C) Stability decreases significantly with increasing temperature, leading to accelerated degradation and epimerization.Caramelization products, various acidic byproducts.

Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile this compound Stock Solution

Objective: To prepare a sterile, stable stock solution of this compound for use in cell culture or other sensitive biological assays.

Materials:

  • This compound powder (≥98% purity)

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Sterile 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile, cryo-safe microcentrifuge tubes or cryovials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the powder to a sterile 50 mL conical tube.

  • Add the appropriate volume of sterile water or buffer to achieve the desired final concentration (e.g., 1 M).

  • Cap the tube tightly and vortex or invert gently until the this compound is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile 50 mL conical tube.

  • Aliquot the sterile this compound solution into sterile, cryo-safe microcentrifuge tubes or cryovials in volumes appropriate for single-use in your experiments.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • For short-term storage (up to 1 month), store the aliquots at -20°C. For long-term storage (up to 6 months), store at -80°C.[1]

Protocol 2: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively assess the stability of a this compound solution over time under specific storage conditions.

Materials:

  • This compound solution to be tested

  • HPLC system with a suitable carbohydrate analysis column (e.g., an amino-based column)

  • Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD)

  • This compound analytical standard

  • Mobile phase (e.g., Acetonitrile:Water gradient)

  • HPLC vials

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of the stored this compound solution. Dilute the sample to a concentration within the linear range of the HPLC detector using the mobile phase as the diluent.

  • Standard Preparation: Prepare a series of this compound standards of known concentrations to generate a standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the carbohydrate analysis column and the appropriate mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Run the analysis using a suitable gradient method to separate this compound from potential degradation products or epimers.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the test samples by comparing their peak areas to the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products or epimers.

Signaling Pathways and Experimental Workflows

This compound in Insulin/IGF-1 Signaling Pathway

This compound has been shown to extend the lifespan of C. elegans through a mechanism that is dependent on the insulin/IGF-1 signaling pathway.[5][6] The following diagram illustrates a simplified representation of this pathway.

G D_Allose This compound IGF1R Insulin/IGF-1 Receptor (DAF-2 in C. elegans) D_Allose->IGF1R Modulates SIR21 Sirtuin (SIR-2.1 in C. elegans) D_Allose->SIR21 Influences PI3K PI3K IGF1R->PI3K Activates AKT AKT/PKB PI3K->AKT FOXO FOXO/DAF-16 AKT->FOXO Inhibits (Phosphorylation) Longevity Lifespan Extension & Stress Resistance FOXO->Longevity Promotes SIR21->FOXO Activates

Caption: this compound influences the Insulin/IGF-1 signaling pathway to promote longevity.

This compound in Cardiac Hypertrophy Signaling

This compound has been observed to attenuate cardiac hypertrophy by inhibiting glycolysis.[7][8] This involves complex signaling pathways, including those mediated by TGF-β and MAPK.

G Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Pressure Overload) TGF_beta_R TGF-β Receptor Hypertrophic_Stimuli->TGF_beta_R PKC PKC Hypertrophic_Stimuli->PKC PI3K PI3K Hypertrophic_Stimuli->PI3K TAK1 TAK1 TGF_beta_R->TAK1 p38_JNK p38/JNK MAPK TAK1->p38_JNK Hypertrophy Cardiac Hypertrophy p38_JNK->Hypertrophy Promotes PKC->TAK1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Hypertrophy Promotes D_Allose This compound Glycolysis Glycolysis D_Allose->Glycolysis Inhibits Glycolysis->Hypertrophy Contributes to

Caption: this compound may attenuate cardiac hypertrophy by inhibiting glycolysis.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a logical workflow for conducting a stability study of this compound in solution.

G Start Start: Prepare this compound Solution Storage Store Aliquots under Defined Conditions (pH, Temperature) Start->Storage Sampling Sample at Predetermined Time Intervals Storage->Sampling Analysis Analyze Samples using HPLC (or other analytical method) Sampling->Analysis Quantification Quantify this compound Concentration & Identify Degradation Products Analysis->Quantification Data_Analysis Analyze Data: Calculate Degradation Rate & Half-life Quantification->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for determining the stability of this compound in solution.

References

Technical Support Center: Refining D-Allose Production from D-Allulose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic conversion of D-allulose to D-allose.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for converting D-allulose to this compound?

A1: The most commonly employed enzymes for the isomerization of D-allulose to this compound are L-rhamnose isomerase (L-RI) and glucose isomerase (GI).[1][2][3][4] While other enzymes like ribose-5-phosphate isomerase (RPI) and galactose-6-phosphate isomerase (GPI) can also catalyze this reaction, L-RI and GI are more frequently studied for this specific conversion.[3][4][5]

Q2: What is a typical conversion yield for the enzymatic production of this compound from D-allulose?

A2: The conversion yield is often limited by thermodynamic equilibrium.[6][7] Typical yields for the direct conversion of D-allulose to this compound range from approximately 30% to 37.5%.[1][8] For instance, using commercial glucose isomerase, a conversion yield of 30% has been reported.[1][9] Some studies using L-rhamnose isomerase have achieved yields around 37.5%.[8]

Q3: Can this compound be produced directly from more common sugars like D-glucose or D-fructose?

A3: Yes, this compound can be synthesized from D-glucose or D-fructose through multi-step enzymatic reactions.[3][10] A common pathway involves the conversion of D-glucose to D-fructose, followed by the epimerization of D-fructose to D-allulose, and finally the isomerization of D-allulose to this compound.[1][11]

Q4: What are the key parameters to optimize for maximizing this compound production?

A4: The critical parameters to optimize include pH, temperature, substrate (D-allulose) concentration, and the specific enzyme used.[1][12] For example, optimal conditions for this compound production using a commercial glucose isomerase were found to be a pH of 8.0 and a temperature of 60°C.[1][9]

Q5: How can the final this compound product be purified from the reaction mixture?

A5: Purification of this compound from the reaction mixture, which will contain residual D-allulose and potentially byproducts, is typically achieved using chromatographic methods.[11][13] Additionally, activated carbon treatment can be employed to remove impurities, proteins, and colored compounds.[14]

Troubleshooting Guides

Issue 1: Low Conversion Yield (<30%)
Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your reaction buffer. For glucose isomerase, the optimal pH is typically around 8.0.[1][9] For L-rhamnose isomerase, the optimal pH is generally around 7.5.[12] Adjust the buffer pH accordingly.
Suboptimal Temperature Ensure the reaction is being conducted at the optimal temperature for your enzyme. For many glucose isomerases used in this conversion, 60°C is optimal.[1][9] Temperatures that are too high or too low can significantly decrease enzyme activity.[12]
Enzyme Inhibition High substrate concentrations of D-allulose (above 500 g/L) can lead to substrate inhibition, which reduces the conversion yield.[1] Consider running the reaction with a lower initial D-allulose concentration.
Thermodynamic Equilibrium The conversion of D-allulose to this compound is a reversible reaction that reaches an equilibrium.[6][15] To shift the equilibrium towards this compound, consider downstream processing to remove the product as it is formed, although this can be complex to implement.
Enzyme Inactivity Test the activity of your enzyme stock. Improper storage or handling can lead to a loss of activity.
Issue 2: Enzyme Instability or Rapid Loss of Activity
Possible Cause Troubleshooting Step
Thermal Denaturation Operating at temperatures above the enzyme's stable range will cause denaturation. Confirm the thermostability of your specific enzyme and operate within that range. For example, while the optimal temperature for a particular glucose isomerase might be 60°C, its stability may decrease significantly at higher temperatures.[9]
Incorrect pH Extreme pH values can irreversibly denature the enzyme. Ensure the buffer pH is within the stable range for your enzyme.
Lack of Co-factors Some isomerases require metal ions as co-factors for their activity and stability.[15] Check the manufacturer's specifications for your enzyme and add the necessary co-factors (e.g., Mg²⁺) to the reaction buffer if required.
Protease Contamination If using a non-purified enzyme preparation, proteases could be degrading your isomerase. Consider using a purified enzyme or adding protease inhibitors.
Issue 3: Byproduct Formation
Possible Cause Troubleshooting Step
Enzyme Specificity Some enzymes, like certain galactose-6-phosphate isomerases, may produce D-altrose as a byproduct from D-allulose.[5]
Non-Enzymatic Browning At high temperatures and alkaline pH, non-enzymatic browning reactions can occur, leading to the formation of colored byproducts and a reduction in the yield of this compound.[7][16] Running the reaction at the lowest effective temperature and pH can help minimize this.
Contaminants in Substrate Ensure the purity of your D-allulose substrate. Impurities could lead to side reactions.

Experimental Protocols

Protocol 1: Enzymatic Conversion of D-Allulose to this compound using Glucose Isomerase

This protocol is based on the findings for continuous production using a packed bed reactor, adapted for a batch reaction.[1]

Materials:

  • D-allulose

  • Commercial immobilized glucose isomerase (e.g., Sweetzyme IT)

  • 50 mM EPPS buffer (pH 8.0)

  • Reaction vessel with temperature control (e.g., water bath or incubator)

  • Shaker or stirrer

Methodology:

  • Prepare a 500 g/L solution of D-allulose in 50 mM EPPS buffer (pH 8.0).

  • Preheat the D-allulose solution to 60°C.

  • Add the immobilized glucose isomerase to the reaction vessel. The amount of enzyme will need to be optimized for your specific enzyme preparation.

  • Incubate the reaction at 60°C with gentle agitation for a set period (e.g., monitor the reaction progress over 24 hours).

  • Take samples at various time points to analyze the concentration of this compound and D-allulose using HPLC.

  • The reaction is considered to have reached equilibrium when the ratio of this compound to D-allulose remains constant.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.

  • The resulting solution containing this compound and unreacted D-allulose can then be taken for purification.

Quantitative Data Summary

EnzymeSubstrateSubstrate Concentration (g/L)Temperature (°C)pHConversion Yield (%)Productivity (g/L/h)Reference
Glucose Isomerase (Sweetzyme IT)D-allulose500608.03036[1][9]
L-rhamnose IsomeraseD-alluloseNot specified60Not specified37.5Not specified[8]
D-psicose 3-epimerase & L-rhamnose isomerase (co-immobilized)D-fructoseNot specified607.5D-allulose: ~29, this compound: ~17Not specified[12]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_purification Purification prep_substrate Prepare D-allulose Solution (500 g/L in EPPS Buffer, pH 8.0) reaction Incubate at 60°C with Agitation prep_substrate->reaction prep_enzyme Immobilized Glucose Isomerase prep_enzyme->reaction sampling Periodic Sampling for HPLC Analysis reaction->sampling separation Separate Immobilized Enzyme (Filtration/Centrifugation) reaction->separation Reaction Completion sampling->reaction Monitor until Equilibrium purification Chromatographic Purification of this compound separation->purification signaling_pathway cluster_enzyme Enzyme D_allulose D-allulose D_allose This compound D_allulose->D_allose Isomerization L_RI L-rhamnose Isomerase (L-RI)

References

Scaling up D-Allose biosynthesis for industrial applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the industrial-scale biosynthesis of D-Allose.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound production experiments.

Issue 1: Low this compound Yield

Q: My enzymatic conversion is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low this compound yield is a common challenge, often stemming from several factors. Here's a systematic approach to troubleshooting:

  • Unfavorable Reaction Equilibrium: The enzymatic conversion of D-fructose to D-allulose, and subsequently D-allulose to this compound, is a reversible reaction with an equilibrium that often favors the substrates.[1] This inherently limits the maximum achievable yield.

    • Solution: Consider implementing a continuous production system with a packed bed reactor to constantly remove the product, which can help drive the reaction forward.[2]

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and substrate concentration.

    • Solution: Systematically optimize these parameters. For the conversion of D-allulose to this compound using commercial glucose isomerase, optimal conditions have been reported as pH 8.0 and 60°C.[2][3] For the coupled reaction from D-fructose using D-psicose 3-epimerase and L-rhamnose isomerase, a pH of 7.5 and a temperature of 60°C have shown to be effective.[4]

  • Enzyme Instability: The enzymes used, particularly D-allulose 3-epimerase, can have poor thermotolerance, leading to a rapid loss of activity during the reaction.[1]

    • Solution: Enzyme immobilization can significantly enhance stability and reusability.[1][5] Various support materials like anion exchange resins have been used successfully.[5]

  • Substrate Inhibition: High concentrations of the starting material (e.g., D-allulose) can inhibit enzyme activity, leading to a decrease in the conversion yield.[2]

    • Solution: Determine the optimal substrate concentration. For this compound production using immobilized glucose isomerase, a D-allulose concentration of 500 g/L was found to be optimal, with higher concentrations leading to substrate inhibition.[2][3]

Issue 2: Rapid Loss of Enzyme Activity

Q: The activity of my enzyme (e.g., D-allulose 3-epimerase, L-rhamnose isomerase) decreases significantly over a short period. How can I improve its stability?

A: Enhancing enzyme stability is crucial for cost-effective, industrial-scale production. Here are key strategies:

  • Immobilization: This is one of the most effective methods to improve enzyme stability and allow for reuse.

    • Immobilized D-psicose 3-epimerase (DPEase): Has shown a significantly longer half-life (180 min at 60°C) compared to the free enzyme (3.99 min at 50°C).[1]

    • Immobilized L-rhamnose isomerase: Can be reused multiple times without a significant drop in activity.[6]

  • Protein Engineering: Modifying the enzyme's amino acid sequence through techniques like directed evolution can improve its intrinsic properties.

    • Acid Tolerance: Engineering D-allulose 3-epimerase for better performance at lower pH can be beneficial, especially when using fruit juices as a substrate.[1]

  • Optimizing Reaction Temperature: While higher temperatures can increase initial reaction rates, they can also accelerate enzyme denaturation.

    • Finding the Balance: Determine the optimal temperature that provides a good reaction rate without compromising enzyme stability over the desired reaction time. For example, while a glucose isomerase might show maximum activity at 90°C, its stability is much greater at 60°C, making the lower temperature more suitable for continuous production.[2]

Issue 3: Complications in this compound Purification

Q: I am facing difficulties in separating this compound from the reaction mixture, which contains unreacted substrates and byproducts. What are the recommended purification strategies?

A: The structural similarity between this compound and other sugars in the reaction mixture makes purification a significant challenge.[7]

  • Non-Enzymatic Browning: High reaction temperatures and alkaline pH can lead to the formation of colored byproducts (browning), which complicate downstream processing.[1]

    • Solution: Optimize the reaction conditions to minimize browning. This might involve using a lower temperature, even if it slightly reduces the reaction rate.

  • Chromatographic Separation:

    • Simulated Moving Bed (SMB) Chromatography: This is an effective technique for separating sugars with high purity. It has been successfully used to separate D-allulose from reaction mixtures.

    • Anion-Exchange Chromatography: Can be used to separate different monosaccharides based on their charge under alkaline conditions.[8]

  • Crystallization: After achieving a high purity solution through chromatography, crystallization can be used to obtain solid this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis of this compound from D-glucose?

A1: The biosynthesis of this compound from D-glucose is typically a three-step enzymatic process:

  • D-Glucose Isomerase: Converts D-glucose to D-fructose.[2]

  • D-Allulose 3-Epimerase (also known as D-Psicose 3-Epimerase): Catalyzes the conversion of D-fructose to D-allulose.[2]

  • L-Rhamnose Isomerase: Isomerizes D-allulose to produce this compound.[2]

Q2: What is the "Izumoring strategy" for rare sugar production?

A2: The Izumoring strategy is a concept for the systematic production of all hexose sugars through a series of epimerization and isomerization reactions catalyzed by specific enzymes.[1] It provides a roadmap for synthesizing rare sugars like this compound from more abundant ones.

Q3: What is a "one-pot" enzymatic process for this compound production, and what are its advantages?

A3: A "one-pot" process involves carrying out multiple enzymatic reaction steps in a single reactor without isolating the intermediates. For this compound production from D-fructose, this would involve the simultaneous use of D-psicose 3-epimerase and L-rhamnose isomerase.[5] The main advantages are a simplified production process and potentially lower costs by eliminating the need for intermediate purification steps.[5]

Q4: What are the typical conversion yields for this compound production?

A4: Conversion yields can vary significantly depending on the enzymes, substrates, and reaction conditions used.

  • Using immobilized glucose isomerase to convert D-allulose to this compound, a conversion yield of 30% has been reported.[2][3]

  • In a one-pot reaction from D-fructose, the final equilibrium mixture might contain D-fructose, D-psicose, and this compound in a mass ratio of approximately 6.6:2.4:1.0 .[5]

  • L-rhamnose isomerase from Clostridium stercorarium has achieved a 33% conversion yield of D-allulose to this compound.[9]

Q5: What is whole-cell biotransformation and how is it used for this compound production?

A5: Whole-cell biotransformation utilizes entire microbial cells (e.g., Bacillus subtilis) that have been genetically engineered to express the necessary enzymes.[1] This approach can be more cost-effective as it eliminates the need for enzyme purification. However, a challenge is that the host cells might consume the substrate (D-fructose) for their own growth, which can reduce the final product yield.[1]

Quantitative Data Summary

Table 1: Comparison of this compound Production Parameters

Enzyme/SystemSubstrateProduct ConcentrationConversion YieldProductivityOptimal pHOptimal Temp. (°C)Reference
Immobilized Glucose IsomeraseD-Allulose (500 g/L)150 g/L30%36 g/L/h8.060[2][3]
L-Rhamnose Isomerase (C. stercorarium)D-Allulose (600 g/L)199 g/L33%79.6 g/L/h7.070[5][9]
Coupled DPEase and L-RID-Fructose-D-allulose: 28.47%, this compound: 16.54%-7.560[4]

Table 2: Thermostability of Enzymes Used in this compound Biosynthesis

EnzymeConditionHalf-lifeReference
Glucose Isomerase50°C1021 h[2]
Glucose Isomerase60°C854 h[2]
Glucose Isomerase70°C352 h[2]
Glucose Isomerase80°C47 h[2]
Glucose Isomerase90°C17 h[2]
L-Rhamnose Isomerase (C. stercorarium)65°C22.8 h[9]
L-Rhamnose Isomerase (C. stercorarium)70°C9.5 h[9]
L-Rhamnose Isomerase (C. stercorarium)75°C1.9 h[9]
L-Rhamnose Isomerase (C. stercorarium)80°C0.2 h[9]

Experimental Protocols

Protocol 1: D-Allulose 3-Epimerase Activity Assay

  • Reaction Mixture Preparation: Prepare a 1.0 mL reaction mixture containing 50 mM sodium phosphate buffer (pH 8.0) and 50 g/L D-fructose.[10]

  • Enzyme Addition: Initiate the reaction by adding the purified D-allulose 3-epimerase enzyme solution.

  • Incubation: Incubate the reaction mixture at 60°C for 5 minutes.[10]

  • Reaction Termination: Stop the reaction by adding 100 µL of 1 M HCl.[10]

  • Neutralization: Before HPLC analysis, neutralize the sample with an equal volume of 1 M NaOH.[10]

  • Quantification: Analyze the amount of D-allulose produced using HPLC.

  • Unit Definition: One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-allulose per minute under the specified conditions.[11]

Protocol 2: L-Rhamnose Isomerase Activity Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture in 20 mM HEPES buffer (pH 7.0) containing 1 mM Mn²⁺ and 10 mM D-allulose as the substrate.[12]

  • Enzyme Addition: Add 0.1 mg/mL of the L-rhamnose isomerase to initiate the reaction.[12]

  • Incubation: Incubate the mixture at 75°C for 10 minutes.[12]

  • Reaction Termination: Terminate the reaction by boiling the mixture at 100°C for 10 minutes.[12]

  • Quantification: Determine the amount of this compound produced from D-allulose using HPLC.[12]

Protocol 3: HPLC Analysis of this compound and Related Sugars

  • HPLC System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: An aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size) is suitable.[13]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) can be used.[11][13]

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.[11][13]

  • Temperature: Maintain the column temperature at 35°C and the detector temperature at 65°C.[11]

  • Sample Preparation: Dilute the samples from the enzymatic reaction and filter them through a 0.45 µm membrane filter before injection.

  • Standard Curves: Prepare standard curves for D-fructose, D-allulose, and this compound to quantify their concentrations in the samples.

Visualizations

D_Allose_Biosynthesis_Pathway D_Glucose D-Glucose D_Fructose D-Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Allulose D-Allulose D_Fructose->D_Allulose D-Allulose 3-Epimerase D_Allose This compound D_Allulose->D_Allose L-Rhamnose Isomerase

Caption: Enzymatic cascade for this compound biosynthesis from D-glucose.

Troubleshooting_Low_Yield LowYield Low this compound Yield Equilibrium Unfavorable Equilibrium LowYield->Equilibrium Conditions Sub-optimal Conditions LowYield->Conditions Stability Enzyme Instability LowYield->Stability Inhibition Substrate Inhibition LowYield->Inhibition SolutionEquilibrium Continuous Production Equilibrium->SolutionEquilibrium SolutionConditions Optimize pH, Temp. Conditions->SolutionConditions SolutionStability Immobilize Enzyme Stability->SolutionStability SolutionInhibition Optimize Substrate Conc. Inhibition->SolutionInhibition

Caption: Troubleshooting logic for low this compound yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification EnzymePrep Enzyme Preparation (Expression & Purification/ Immobilization) Reaction Bioconversion (Batch or Continuous) EnzymePrep->Reaction SubstratePrep Substrate Preparation SubstratePrep->Reaction Sampling Sampling & Quenching Reaction->Sampling Purification Purification (Chromatography) Reaction->Purification HPLC HPLC Analysis Sampling->HPLC FinalProduct This compound Purification->FinalProduct

Caption: General experimental workflow for this compound biosynthesis.

References

Troubleshooting low conversion rates in D-Allose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in D-Allose synthesis.

Troubleshooting Guides

This section addresses specific issues that can lead to low conversion rates during this compound synthesis.

Issue 1: Low Conversion of D-Psicose (or D-Fructose) to this compound

Question: My enzymatic conversion of D-Psicose (or D-Fructose) to this compound is consistently low, typically below the expected equilibrium concentration. What are the potential causes and how can I improve the yield?

Answer:

Low conversion rates in the enzymatic synthesis of this compound are a common challenge, often limited by the thermodynamic equilibrium of the isomerization reaction.[1][2] The conversion of D-Psicose to this compound typically reaches an equilibrium with about 25-35% this compound.[3][4] If your yields are significantly below this range, consider the following factors:

  • Suboptimal Reaction Conditions: The activity and stability of the isomerase are highly dependent on pH and temperature.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or reaction conditions.

  • Presence of Inhibitors: The substrate or buffer components may contain inhibitors that reduce enzyme efficiency.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition.[4][5]

  • Byproduct Formation: Some enzymes, like L-rhamnose isomerase, may produce byproducts such as D-altrose, which can affect the equilibrium and purification.[6]

Troubleshooting Steps:

  • Verify and Optimize Reaction Conditions:

    • pH: Ensure the reaction buffer pH is optimal for the specific enzyme used. For many commercially available isomerases, a slightly alkaline pH (around 8.0) is optimal.[4][5]

    • Temperature: Check that the reaction is being conducted at the optimal temperature for your enzyme. A common temperature for this compound production is around 60°C.[4][5] However, be aware that higher temperatures can sometimes lead to enzyme instability over time.[4]

  • Assess Enzyme Activity:

    • Perform a standard activity assay with your enzyme stock to confirm its viability before starting the main synthesis.

    • Consider using a fresh batch of enzyme or a different supplier if you suspect the quality of your current stock.

    • If using an immobilized enzyme, check for any reduction in activity after repeated use.[4]

  • Evaluate Substrate and Reagents:

    • Use high-purity substrate (D-Psicose or D-Fructose) to avoid potential inhibitors.

    • Ensure all buffer components and solutions are freshly prepared and of high quality.

  • Optimize Substrate Concentration:

    • While a higher substrate concentration may seem to promise a higher product yield, it can also lead to inhibition.[4] Experiment with a range of substrate concentrations to find the optimal balance for your specific enzyme. For example, an optimal concentration for D-allulose (D-psicose) has been reported to be around 500 g/L.[4][5]

  • Minimize Byproduct Formation:

    • If using an enzyme known to produce byproducts, consider using an alternative with higher specificity for this compound production. For instance, some ribose-5-phosphate isomerases can be used and may produce fewer byproducts.[6]

Issue 2: Inefficient Multi-Enzyme Cascade Reaction from D-Glucose

Question: I am using a multi-enzyme cascade to produce this compound from D-Glucose (via D-Fructose and D-Psicose), but the overall yield is very low. Where might the bottleneck be?

Answer:

A multi-enzyme cascade for this compound synthesis from D-Glucose introduces multiple potential points of failure. The overall efficiency is dependent on the coordinated activity of all enzymes in the pathway.

  • Mismatched Enzyme Activities: The activities of the different enzymes (e.g., glucose isomerase, D-psicose 3-epimerase, and L-rhamnose isomerase) may not be balanced, leading to the accumulation of intermediates and a low final product yield.

  • Suboptimal Conditions for the Entire Cascade: The optimal pH and temperature may differ for each enzyme in the cascade. A compromise in reaction conditions to accommodate all enzymes may result in suboptimal performance for one or more steps.

  • Intermediate Inhibition: Accumulation of intermediate products (D-Fructose or D-Psicose) could potentially inhibit downstream enzymes.

Troubleshooting Steps:

  • Analyze Each Step Individually:

    • Run each enzymatic conversion step separately (D-Glucose to D-Fructose, D-Fructose to D-Psicose, and D-Psicose to this compound) to confirm the activity and efficiency of each enzyme under your chosen reaction conditions. This will help identify the rate-limiting step.

  • Optimize for the Cascade:

    • If individual enzyme activities are satisfactory, optimize the reaction conditions (pH, temperature, buffer composition) for the entire cascade. This may involve finding a set of conditions that provides reasonable activity for all enzymes, even if not perfectly optimal for each one individually.

  • Adjust Enzyme Ratios:

    • Based on the individual step analysis, adjust the relative concentrations of each enzyme in the cascade to prevent the buildup of intermediates and ensure a smooth flux through the pathway.

Frequently Asked Questions (FAQs)

Q1: What is a typical conversion rate for the enzymatic synthesis of this compound from D-Psicose?

A1: Due to the thermodynamic equilibrium of the isomerization reaction, the conversion of D-Psicose to this compound typically reaches a maximum of around 25-35%.[3][4] Achieving a yield within this range is generally considered successful for this bioconversion.

Q2: Can I use D-Fructose or D-Glucose as a starting material for this compound synthesis?

A2: Yes, both D-Fructose and D-Glucose are common and more affordable starting materials for this compound synthesis.[1][6] This is often achieved through a multi-enzyme cascade reaction, a process sometimes referred to as the "Izumoring" strategy.[2][7] The pathway typically involves the conversion of D-Glucose to D-Fructose, followed by the conversion of D-Fructose to D-Psicose (D-allulose), and finally the isomerization of D-Psicose to this compound.[4][6]

Q3: What are the advantages of using an immobilized enzyme for this compound synthesis?

A3: Using an immobilized enzyme offers several advantages, including enhanced stability, easier separation from the reaction mixture, and the potential for repeated use, which can lower the overall cost of production.[4]

Q4: Are there chemical methods for synthesizing this compound, and how do they compare to enzymatic methods?

A4: Chemical synthesis methods for this compound exist but often have disadvantages such as the need for harsh reaction conditions, the generation of undesirable byproducts, and more complex purification steps.[8][9] Enzymatic methods are generally preferred for their high specificity, milder reaction conditions, and more environmentally friendly nature.[8][9]

Data Presentation

Table 1: Comparison of Reaction Conditions and Conversion Yields for this compound Synthesis

Starting MaterialEnzymeOptimal pHOptimal Temp. (°C)Substrate Conc. (g/L)Conversion Yield (%)Reference
D-PsicoseCross-linked recombinant L-rhamnose isomeraseNot SpecifiedNot Specified100~25[3]
D-AlluloseCommercial immobilized glucose isomerase8.060500~30[4][5]
L-PsicoseL-ribose isomeraseNot Specified4010035[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound from D-Psicose using L-rhamnose isomerase

This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize conditions for their specific enzyme.

  • Enzyme Preparation: Prepare a solution of L-rhamnose isomerase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). The final enzyme concentration should be determined based on the enzyme's specific activity.

  • Substrate Preparation: Dissolve D-Psicose in the same buffer to the desired final concentration (e.g., 100 g/L).

  • Reaction Setup:

    • Combine the enzyme solution and the D-Psicose solution in a reaction vessel.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-60°C) with gentle agitation.

  • Monitoring the Reaction:

    • Periodically take samples from the reaction mixture.

    • Stop the enzymatic reaction in the samples by heat inactivation (e.g., boiling for 10 minutes).

    • Analyze the composition of the samples (D-Psicose, this compound, and any byproducts) using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Product Purification:

    • Once the reaction has reached equilibrium (i.e., the ratio of this compound to D-Psicose is no longer changing), terminate the entire reaction by heat inactivation.

    • Remove the denatured enzyme by centrifugation or filtration.

    • The resulting solution containing this compound and unreacted D-Psicose can be subjected to purification steps such as chromatography to isolate pure this compound.

Protocol 2: Multi-Enzyme Synthesis of this compound from D-Glucose

This protocol outlines the cascade reaction for producing this compound from D-Glucose.

  • Enzyme Preparation: Prepare solutions of D-glucose isomerase, D-psicose 3-epimerase, and L-rhamnose isomerase in a common buffer that provides reasonable activity for all three enzymes (e.g., 50 mM phosphate buffer, pH 7.5).

  • Substrate Preparation: Dissolve D-Glucose in the reaction buffer to the desired starting concentration.

  • Reaction Setup:

    • Combine the three enzyme solutions with the D-Glucose solution in a reaction vessel. The relative amounts of each enzyme may need to be optimized.

    • Incubate the reaction mixture at a compromise temperature that allows for the activity of all three enzymes (e.g., 55-60°C) with gentle stirring.

  • Monitoring and Analysis:

    • Monitor the reaction over time by taking samples and analyzing the concentrations of D-Glucose, D-Fructose, D-Psicose, and this compound using HPLC.

  • Termination and Purification:

    • Once the concentration of this compound has maximized, terminate the reaction by heat inactivation.

    • Purify this compound from the reaction mixture using appropriate chromatographic techniques.

Visualizations

D_Allose_Synthesis_Pathway cluster_glucose_to_fructose Step 1: Isomerization cluster_fructose_to_psicose Step 2: Epimerization cluster_psicose_to_allose Step 3: Isomerization D_Glucose D_Glucose D_Fructose D_Fructose D_Glucose->D_Fructose D-Glucose Isomerase D_Psicose D_Psicose D_Fructose->D_Psicose D-Psicose 3-Epimerase D_Allose D_Allose D_Psicose->D_Allose L-Rhamnose Isomerase

Caption: Multi-enzyme cascade for this compound synthesis from D-Glucose.

Troubleshooting_Low_Conversion Start Low this compound Conversion Check_Conditions Verify Reaction Conditions (pH, Temperature) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity Start->Check_Enzyme Check_Substrate Evaluate Substrate Purity and Concentration Start->Check_Substrate Optimize_Conditions Optimize pH and Temperature Check_Conditions->Optimize_Conditions Replace_Enzyme Use Fresh/New Enzyme Check_Enzyme->Replace_Enzyme Optimize_Substrate Adjust Substrate Concentration Check_Substrate->Optimize_Substrate Improved Conversion Improved Optimize_Conditions->Improved Yes No_Improvement Further Investigation Needed Optimize_Conditions->No_Improvement No Replace_Enzyme->Improved Yes Replace_Enzyme->No_Improvement No Optimize_Substrate->Improved Yes Optimize_Substrate->No_Improvement No

Caption: Logical workflow for troubleshooting low this compound conversion rates.

References

Minimizing by-product formation in D-Allose production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Allose production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize by-product formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzymatic pathway for this compound production?

A1: The most prevalent and economically viable enzymatic pathway for this compound production is a two-step bioconversion process starting from D-Fructose. The first step involves the epimerization of D-Fructose to D-Psicose (also known as D-Allulose) catalyzed by D-Psicose 3-epimerase (DPE). The second step is the isomerization of D-Psicose to this compound, which is catalyzed by an L-rhamnose isomerase (L-RhI).[1][2] This "Izumoring" strategy is widely adopted due to the low cost and high availability of D-Fructose.[1][3]

Q2: What are the primary by-products I should be concerned about during this compound synthesis?

A2: The primary by-products of concern are D-Altrose and products resulting from non-enzymatic browning.[4][5][6] D-Altrose can be formed by some L-rhamnose isomerases which catalyze a reversible isomerization between D-Psicose and D-Altrose in addition to the desired conversion to this compound.[6] Browning reactions, such as the Maillard reaction, can occur at high temperatures and alkaline pH, leading to a colored product and complicating purification.[3][4]

Q3: How can I prevent the formation of the D-Altrose by-product?

A3: The formation of D-Altrose is dependent on the specific enzyme used. To prevent its formation, you should select an L-rhamnose isomerase from a source known to exclusively produce this compound from D-Psicose, such as those from Bacillus pallidus or ribose-5-phosphate isomerase from Clostridium thermocellum.[6] It is crucial to characterize your enzyme's substrate specificity to ensure it does not catalyze the formation of D-Altrose.

Q4: My reaction mixture is turning brown. What is causing this and how can I fix it?

A4: A brown coloration in your reaction mixture is likely due to non-enzymatic browning reactions.[3] This is often caused by high reaction temperatures and alkaline pH conditions (pH 7.5-9.0), which are optimal for many enzymes used in this process.[3][4] To mitigate this, consider using an enzyme variant that is active and stable at a slightly acidic pH (5.5-6.5).[4] Additionally, optimizing the temperature to the lowest effective level can help reduce browning while maintaining an acceptable reaction rate.

Q5: What is a typical conversion yield for the isomerization of D-Psicose to this compound?

A5: The conversion of D-Psicose to this compound is a reversible reaction that reaches an equilibrium. Typically, the conversion yield is around 25-33%.[1][5] For instance, at equilibrium, a reaction mixture might contain approximately 25% this compound and 67% D-Psicose (with a small percentage of by-products like D-Altrose, depending on the enzyme).[5] Some systems have reported yields up to 37.5%.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Suboptimal Reaction Conditions: The pH, temperature, or metal ion cofactors may not be optimal for your specific enzyme.[4][7] 2. Enzyme Instability: The enzyme may have low thermostability, leading to rapid loss of activity.[3][7] 3. Thermodynamic Equilibrium: The reaction has reached its natural equilibrium point, limiting the final concentration of this compound.[1][3]1. Optimize Conditions: Systematically vary the pH, temperature, and concentration of required metal ions (e.g., Mn²⁺, Co²⁺) to find the optimal parameters for your enzyme.[1][7] 2. Enzyme Immobilization: Immobilize the enzyme on a solid support (e.g., anion exchange resin) to enhance its stability and allow for easier reuse.[1][2] 3. Product Removal: Consider downstream processing techniques like crystallization to remove this compound from the reaction mixture, which can help drive the equilibrium towards further product formation.[5]
Presence of D-Altrose By-product Enzyme Specificity: The L-rhamnose isomerase being used has dual activity, converting D-Psicose to both this compound and D-Altrose.[6]Enzyme Selection: Use an L-rhamnose isomerase from a different microbial source that is known to be highly specific for this compound production, such as from Bacillus subtilis or Clostridium stercorarium, which have been shown to produce this compound without by-products.[1] Alternatively, use a different class of enzyme like ribose-5-phosphate isomerase.[1][6]
Reaction Mixture Browning High pH and Temperature: The combination of alkaline conditions and elevated temperatures is promoting non-enzymatic browning reactions.[3][4]Adjust Reaction pH: Employ an enzyme that functions effectively in a slightly acidic to neutral pH range to minimize browning.[4] Lower Temperature: Determine the lowest possible temperature that maintains a reasonable reaction rate to reduce the rate of browning reactions.[7]
Difficulty in Product Purification 1. Complex Sugar Mixture: The final reaction mixture contains the starting material (D-Fructose), intermediate (D-Psicose), product (this compound), and potentially by-products.[2] 2. Browning Products: The presence of colored impurities from browning reactions complicates purification steps.[3]1. Chromatography and Crystallization: Employ purification techniques such as chromatography to separate the different sugars, followed by crystallization to obtain pure this compound.[8] Ethanol crystallization has been shown to be effective.[5] 2. Activated Charcoal Treatment: Before further purification, treat the reaction mixture with activated charcoal to remove colored impurities.[8]

Quantitative Data Summary

Table 1: Optimal Reaction Conditions for this compound Production using Various Enzymes

EnzymeSource OrganismSubstrateOptimal pHOptimal Temp. (°C)Conversion Yield (%)Reference
L-rhamnose isomerase (L-RhI)Bacillus subtilis 168D-Psicose-6037.5[1]
L-rhamnose isomerase (L-RI)Clostridium stercorariumD-Allulose7.07033[1]
Glucose Isomerase (GI)Commercial (Sweetzyme IT)D-Allulose8.06030[7][9]
Ribose-5-phosphate isomerase (Rpi)Thermotoga lettingaeD-Psicose8.07532[1]
D-psicose 3-epimerase (DPE) & L-rhamnose isomerase (L-RhI) (One-pot reaction)Ruminococcus sp. & B. subtilisD-Fructose--D-Fructose:D-Psicose:this compound ratio of 6.6:2.4:1.0[2]

Table 2: Thermostability of Glucose Isomerase (GI) for this compound Production

Temperature (°C)Half-life (hours)
501021
60854
70352
8047
9017
Data from a study using commercial immobilized glucose isomerase (Sweetzyme IT) for the conversion of D-Allulose to this compound.[7][9]

Experimental Protocols

Protocol 1: One-Pot Enzymatic Production of this compound from D-Fructose

This protocol is based on the use of immobilized D-psicose 3-epimerase (DPE) and L-rhamnose isomerase (L-RhI).[1][2]

  • Enzyme Preparation and Immobilization:

    • Clone and express DPE from Ruminococcus sp. and L-RhI from Bacillus subtilis in E. coli.

    • Extract the crude enzymes from the E. coli cells.

    • Immobilize the DPE using an anion exchange resin.

    • Immobilize the L-RhI using an amino resin.

  • Enzymatic Reaction:

    • Prepare a solution of D-Fructose in a suitable buffer.

    • Add the immobilized DPE and L-RhI to the D-Fructose solution.

    • Incubate the reaction mixture with agitation at the optimal temperature (e.g., 60°C).[1]

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the sugar composition using HPLC.

    • The reaction is expected to reach equilibrium after approximately 5 hours, resulting in a mass ratio of D-Fructose, D-Psicose, and this compound of about 6.6:2.4:1.0.[2]

  • Product Purification:

    • Separate the immobilized enzymes from the reaction mixture by filtration for reuse.

    • Purify this compound from the resulting mixture of monosaccharides using chromatographic methods followed by crystallization.

Protocol 2: Continuous Production of this compound using a Packed Bed Reactor

This protocol describes the continuous production of this compound from D-Allulose using commercial immobilized glucose isomerase.[7][9]

  • Reactor Setup:

    • Pack a column (e.g., XK26/100) with commercial immobilized glucose isomerase (e.g., Sweetzyme IT) to create a packed bed reactor.

    • Equilibrate the reactor with the reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0).

  • Continuous Production:

    • Prepare a high-concentration D-Allulose solution (e.g., 500 g/L) in the reaction buffer.

    • Continuously feed the D-Allulose solution into the packed bed reactor at a controlled temperature (e.g., 60°C).

    • Maintain a constant dilution rate (e.g., 0.24/h) to ensure optimal reaction time between the substrate and the enzyme.

    • Collect the effluent from the reactor, which contains this compound, unreacted D-Allulose, and any by-products.

  • Analysis and Downstream Processing:

    • Regularly analyze the composition of the effluent using HPLC to monitor the production of this compound and the conversion yield.

    • Under optimal conditions, a productivity of around 36 g/L/h with a conversion yield of 30% can be achieved.[7][9]

    • The collected this compound solution can then be subjected to purification steps.

Visualizations

D_Allose_Production_Pathway Enzymatic Production of this compound from D-Fructose D_Fructose D-Fructose (Substrate) DPE_enzyme D-Psicose 3-Epimerase (DPE) D_Fructose->DPE_enzyme D_Psicose D-Psicose (Intermediate) LRhI_enzyme L-Rhamnose Isomerase (L-RhI) D_Psicose->LRhI_enzyme D_Allose This compound (Product) DPE_enzyme->D_Psicose Epimerization LRhI_enzyme->D_Allose Isomerization

References

Technical Support Center: Food-Grade Expression of D-Allose Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of food-grade expression systems for D-Allose producing enzymes, primarily D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase).

Frequently Asked Questions (FAQs)

Q1: What are the most common food-grade expression systems for producing this compound enzymes?

A1: The most commonly used food-grade expression hosts for this compound enzymes include strains of Escherichia coli (e.g., BL21(DE3)), Bacillus subtilis, and various yeast species such as Pichia pastoris and Kluyveromyces lactis.[1][2][3] Corynebacterium glutamicum has also been successfully used as a food-grade host.

Q2: What are the key enzymes for the bioproduction of this compound?

A2: The primary enzymes are D-psicose 3-epimerase (DPEase), also known as D-allulose 3-epimerase (DAEase), which converts D-fructose to D-psicose (D-allulose), and L-rhamnose isomerase (L-RhI) or a similar isomerase which then converts D-psicose to this compound. D-tagatose 3-epimerase (DTEase) can also be used for the initial conversion of D-fructose.

Q3: Why is codon optimization important for expressing this compound enzymes in a new host?

A3: Codon optimization is crucial because different organisms have different codon usage preferences. If the gene sequence for your this compound enzyme contains codons that are rare in the expression host, it can lead to translational stalling and significantly reduce protein yield. Optimizing the codon usage to match that of the host organism can enhance the efficiency of protein expression.

Q4: What are the advantages of using immobilized enzymes for this compound production?

A4: Immobilized enzymes offer several advantages, including enhanced stability (thermostability and pH stability), reusability over multiple reaction cycles, and easier separation from the product, which simplifies downstream processing and reduces production costs.[4][5]

Troubleshooting Guides

Low Protein Expression Yield

Q: I am observing very low or no expression of my this compound enzyme in E. coli. What are the potential causes and solutions?

A: Low expression in E. coli can stem from several factors:

  • Codon Mismatch: The codon usage of your gene may not be optimal for E. coli.

    • Solution: Synthesize a codon-optimized version of your gene for E. coli.

  • Promoter Strength and Induction: The promoter may be too weak, or the induction conditions may be suboptimal.

    • Solution: Experiment with different promoters (e.g., T7, tac) and optimize the inducer (e.g., IPTG) concentration and induction temperature and time. Lowering the induction temperature (e.g., 16-25°C) and extending the induction time can sometimes improve the yield of soluble protein.

  • Plasmid Instability: The expression plasmid may be unstable in the host.

    • Solution: Ensure that the appropriate antibiotic selection is maintained throughout cultivation. Consider using a host strain with tighter control over basal expression, such as BL21(DE3)pLysS, to prevent toxicity-related plasmid loss.

  • Protein Toxicity: The expressed enzyme may be toxic to the E. coli host.

    • Solution: Use a tightly regulated promoter to minimize basal expression before induction. Lowering the induction temperature and using a lower concentration of the inducer can also mitigate toxicity.

Q: My this compound enzyme expression is low in Bacillus subtilis. How can I improve the yield?

A: Challenges in B. subtilis expression can be addressed by:

  • Codon Optimization: Similar to E. coli, ensure your gene is codon-optimized for B. subtilis.[6]

  • Promoter Selection: The choice of promoter is critical in B. subtilis.

    • Solution: Test a range of constitutive and inducible promoters suitable for B. subtilis. The P43 promoter has been used successfully for DPEase expression.

  • Secretion Signal Peptides: For secreted expression, the efficiency of the signal peptide is crucial.

    • Solution: Screen different signal peptides to find the one that is most effective for your specific enzyme.

  • Protease Degradation: B. subtilis is known for its high secretion of proteases, which can degrade the expressed protein.

    • Solution: Use a protease-deficient B. subtilis strain. Optimizing fermentation conditions, such as pH and temperature, can also help minimize protease activity.

Protein Insolubility and Inclusion Body Formation

Q: My expressed this compound enzyme is forming inclusion bodies in E. coli. How can I increase the yield of soluble protein?

A: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli.[1] Here are some strategies to improve solubility:

  • Lower Expression Temperature: High expression temperatures can lead to protein misfolding and aggregation.

    • Solution: After induction, lower the cultivation temperature to a range of 16-25°C.

  • Reduce Induction Strength: A very high rate of protein synthesis can overwhelm the cellular folding machinery.

    • Solution: Decrease the concentration of the inducer (e.g., IPTG) to slow down the rate of protein expression.

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your target protein.

    • Solution: Co-express your this compound enzyme with a chaperone system (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).

  • Choice of Expression Host: Some specialized E. coli strains are engineered to enhance the solubility of recombinant proteins.

    • Solution: Consider using strains like Rosetta(DE3) or ArcticExpress(DE3) that are designed to facilitate the folding of difficult-to-express proteins.

  • Solubilization and Refolding: If the above strategies are not sufficient, you may need to purify the inclusion bodies and refold the protein.

    • Solution: Isolate the inclusion bodies, solubilize them using denaturants (e.g., urea, guanidine hydrochloride), and then refold the protein by gradually removing the denaturant.

Enzyme Inactivity or Low Specific Activity

Q: I have successfully purified my D-psicose 3-epimerase, but it shows low or no activity. What could be the problem?

A: Several factors can contribute to low enzyme activity:

  • Missing Cofactors: Many DPEases are metalloenzymes and require specific metal ions for their activity.[7][8]

    • Solution: Check the literature for the specific metal ion requirements of your DPEase. Common cofactors include Mn²⁺ or Co²⁺.[7][8] Ensure that the assay buffer is supplemented with the appropriate metal ion at the optimal concentration.[7][8]

  • Incorrect pH and Temperature: The enzyme's activity is highly dependent on the reaction pH and temperature.

    • Solution: Determine the optimal pH and temperature for your specific enzyme. Most DPEases have an optimal pH in the range of 7.0-8.5 and an optimal temperature between 50-60°C.[9][10][11]

  • Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded into its active conformation.

    • Solution: Revisit the expression conditions. Lowering the temperature during expression can often lead to better folding. If you are refolding from inclusion bodies, the refolding protocol may need to be optimized.

  • Inhibitory Substances: Components from the purification process, such as high concentrations of imidazole or certain metal ions like Zn²⁺ and Cu²⁺, can inhibit enzyme activity.[12]

    • Solution: Ensure that any potentially inhibitory substances are removed during the final purification steps, for example, through dialysis or a desalting column.

Quantitative Data Summary

Table 1: Comparison of Expression Systems for this compound Enzymes

Host OrganismEnzymePromoterExpression Level/ActivityReference
E. coliDPEase (Ruminococcus sp.)T78.89 U/mg
B. subtilisDTEase (Agrobacterium tumefaciens)pMA54.56 g/L D-psicose[3]
C. glutamicumDAEase (tandem genes)-22.7 U/mg
P. pastorisDPEase (Bacillus sp.)α-factor3.65 U/mg[1]

Table 2: Influence of Metal Ions on D-psicose 3-epimerase (DPEase) Activity

DPEase SourceOptimal Metal IonRelative Activity (%)Inhibitory IonsReference
Clostridium scindensMn²⁺100-[7]
Desmospora sp.Co²⁺100-[8]
A. tumefaciensMn²⁺>100 (enhanced)Zn²⁺, Cu²⁺[12][13]
C. bolteaeCo²⁺100EDTA[9]

Experimental Protocols

Protocol 1: Expression of His-tagged D-psicose 3-epimerase in E. coli
  • Transformation: Transform the expression plasmid containing the His-tagged DPEase gene into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged D-psicose 3-epimerase
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[14][15]

  • Washing: Wash the column with wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DPEase from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250-500 mM imidazole, pH 8.0).[1]

  • Buffer Exchange: Remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE.

Protocol 3: D-psicose 3-epimerase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., EPPS or Tris-HCl, pH 8.0), 1 mM of the required metal cofactor (e.g., MnCl₂), and a known concentration of D-fructose (e.g., 100 mM).[10]

  • Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for 5 minutes.

  • Enzyme Addition: Start the reaction by adding a small amount of the purified DPEase to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by boiling the mixture for 5-10 minutes to denature the enzyme.

  • Product Analysis: Analyze the formation of D-psicose using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis (e.g., an amine-based column).

  • Calculation of Activity: One unit (U) of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified assay conditions.[10]

Visualizations

experimental_workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification & Analysis codon_opt Codon Optimization gene_synthesis Gene Synthesis codon_opt->gene_synthesis cloning Cloning into Expression Vector gene_synthesis->cloning transformation Transformation into Food-Grade Host cloning->transformation cultivation Cultivation and Induction transformation->cultivation cell_harvest Cell Harvest cultivation->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis purification Affinity Chromatography cell_lysis->purification analysis SDS-PAGE & Activity Assay purification->analysis

Caption: Experimental workflow for this compound enzyme production.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Protein Yield codon Codon Mismatch? start->codon promoter Suboptimal Promoter/ Induction? start->promoter toxicity Protein Toxicity? start->toxicity proteolysis Protease Degradation? start->proteolysis sol_codon Codon Optimize Gene codon->sol_codon sol_promoter Test Different Promoters Optimize Induction Conditions promoter->sol_promoter sol_toxicity Use Tightly Regulated Promoter Lower Induction Temperature toxicity->sol_toxicity sol_proteolysis Use Protease-Deficient Strain Optimize Fermentation pH/Temp proteolysis->sol_proteolysis

Caption: Troubleshooting logic for low protein yield.

bioconversion_pathway Fructose D-Fructose Psicose D-Psicose (D-Allulose) Fructose->Psicose DPEase / DTEase Allose This compound Psicose->Allose L-Rhamnose Isomerase

Caption: Enzymatic pathway for this compound production.

References

Validation & Comparative

A Comparative Analysis of D-Allose and D-Glucose Transporters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of hexose transport is critical for advancements in metabolic research and therapeutic design. This guide provides a detailed comparative analysis of the transporters for D-Glucose and its C-3 epimer, the rare sugar D-Allose. By examining their transport mechanisms, kinetics, and associated signaling pathways, this document aims to provide a comprehensive resource supported by experimental data.

Introduction to this compound and D-Glucose Transport

D-Glucose is the primary energy source for most living organisms, and its transport across the cell membrane is a tightly regulated process mediated by two main families of transporters: the sodium-dependent glucose cotransporters (SGLTs) and the facilitative glucose transporters (GLUTs). SGLTs utilize the sodium gradient to transport glucose against its concentration gradient, a process known as secondary active transport. In contrast, GLUTs facilitate the movement of glucose down its concentration gradient.

This compound, a rare sugar that is a C-3 epimer of D-Glucose, has garnered significant interest for its various physiological effects, including anti-proliferative and anti-inflammatory properties. Understanding how this compound is transported into cells is crucial to elucidating its mechanisms of action. Evidence suggests that this compound utilizes some of the same transport systems as D-Glucose, albeit with different efficiencies and downstream consequences. This guide will delve into a comparative analysis of these transport processes.

Comparative Data on Transporter Performance

The following tables summarize the available quantitative and qualitative data for the transport of D-Glucose and this compound by key transporters. It is important to note that while extensive kinetic data exists for D-Glucose, the quantitative characterization of this compound transport is less complete in the current scientific literature.

Table 1: Kinetic Parameters for D-Glucose and this compound Transport
TransporterSubstrateApparent Km (mM)VmaxNotes
SGLT1 D-Glucose0.13 - 1.9-High-affinity, low-capacity transporter. Primarily in the small intestine and kidney.
This compoundNot ReportedNot ReportedConfirmed as a substrate for rat intestinal SGLT1; transport is blocked by the SGLT1 inhibitor KGA-2727.[1] Expected to compete with D-Glucose for transport.[1]
GLUT1 D-Glucose9.8 - 26.2-Ubiquitously expressed, responsible for basal glucose uptake in many cell types.
This compoundNot ReportedNot ReportedIn isolated fat cells, uptake is inhibited by D-Glucose and stimulated by insulin, suggesting transport via a glucose transporter.[2] In some cancer cell lines, this compound treatment reduces GLUT1 expression and overall glucose uptake.[3][4]

Km (Michaelis constant) is the substrate concentration at which the transport rate is half of Vmax (maximum transport velocity). A lower Km indicates a higher affinity of the transporter for the substrate.

Table 2: Qualitative Comparison of this compound and D-Glucose Transport
FeatureD-GlucoseThis compound
Primary Transport Mechanisms Facilitated diffusion (GLUTs) and secondary active transport (SGLTs).Primarily transported by SGLT1 in the intestine.[1] Evidence for transport via GLUTs in some cell types.[2]
Transporter Substrate Specificity Broad specificity across multiple GLUT and SGLT isoforms.Confirmed substrate for SGLT1.[1] Interaction with GLUT1 appears to be complex, involving regulation of transporter expression.[3][4] Not a substrate for GLUT5.[1]
Insulin Sensitivity Transport via GLUT4 is highly insulin-sensitive.In isolated fat cells, this compound transport is stimulated by insulin.[2]
Inhibitory Effects Transport can be inhibited by various synthetic and natural compounds.Can inhibit the transport of D-Glucose. In V79 hamster lung fibroblasts, this compound reduced the uptake of 2-deoxy-D-glucose.
Metabolic Fate Readily phosphorylated and enters glycolysis.Largely unmetabolized and excreted in the urine.

Signaling Pathways

The transport of both D-Glucose and this compound is influenced by and can, in turn, influence cellular signaling pathways.

D-Glucose: Insulin-Mediated GLUT4 Translocation

The uptake of D-Glucose in muscle and adipose tissue is significantly enhanced by insulin. The binding of insulin to its receptor triggers a signaling cascade that results in the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing the number of functional glucose transporters at the cell surface.

Insulin_Signaling_GLUT4 cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylation GLUT4_pm GLUT4 Glucose_in Glucose Uptake GLUT4_pm->Glucose_in PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt/PKB PDK1->Akt Phosphorylation AS160 AS160 Akt->AS160 Inhibition GLUT4_vesicle GLUT4 Storage Vesicle AS160->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_pm Fusion

Caption: Insulin signaling pathway leading to GLUT4 translocation.

This compound: Regulation of GLUT1 Expression in Cancer Cells

In certain cancer cell lines, this compound has been shown to inhibit cell growth by downregulating the expression of GLUT1.[3][4] This effect is mediated through the upregulation of Thioredoxin-interacting protein (TXNIP), which in turn suppresses the promoter activity of the SLC2A1 gene (encoding GLUT1).[3][4]

D_Allose_GLUT1_Regulation D_Allose This compound TXNIP TXNIP (Thioredoxin-interacting protein) D_Allose->TXNIP Upregulation HIF1a HIF-1α TXNIP->HIF1a Inhibition GLUT1_promoter GLUT1 Promoter (HRE) HIF1a->GLUT1_promoter Activation GLUT1_expression GLUT1 Expression GLUT1_promoter->GLUT1_expression Transcription Glucose_uptake Glucose Uptake GLUT1_expression->Glucose_uptake Facilitation Cell_growth Cancer Cell Growth GLUT1_expression->Cell_growth Inhibition Glucose_uptake->Cell_growth Promotion

Caption: this compound-mediated downregulation of GLUT1 expression.

Experimental Protocols

Accurate measurement of sugar transport is fundamental to comparative studies. Below are detailed methodologies for commonly cited experiments in this field.

Radiolabeled 2-Deoxy-D-glucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog that is phosphorylated but not further metabolized, trapping it inside the cell.

Objective: To quantify the rate of glucose transport into cultured cells.

Materials:

  • Cultured cells (e.g., adipocytes, muscle cells, or cancer cell lines)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable glucose-free buffer)

  • [3H]-2-deoxy-D-glucose or [14C]-2-deoxy-D-glucose

  • Unlabeled 2-deoxy-D-glucose

  • Insulin (or other stimulating/inhibiting compounds)

  • Cytochalasin B (as a non-specific transport inhibitor)

  • Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 12- or 24-well plates and grow to the desired confluency.

    • Serum-starve cells for 2-4 hours prior to the assay to reduce basal glucose transport.

    • Wash cells twice with warm KRPH buffer.

    • Incubate cells with or without the desired concentration of insulin (or other test compounds) in KRPH buffer for the appropriate time (e.g., 30 minutes for insulin stimulation).

  • Uptake Measurement:

    • Initiate glucose uptake by adding KRPH buffer containing radiolabeled 2-DG (e.g., 0.1-1.0 µCi/mL) and a known concentration of unlabeled 2-DG (e.g., 10-100 µM).

    • To determine non-specific uptake, include wells with a high concentration of cytochalasin B (e.g., 10-20 µM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Quantification:

    • Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of a parallel set of wells to normalize the uptake data (e.g., counts per minute per microgram of protein).

two_DG_Uptake_Workflow start Plate and Culture Cells serum_starve Serum Starve Cells start->serum_starve wash1 Wash with Glucose-Free Buffer serum_starve->wash1 treat Treat with Stimulants/Inhibitors (e.g., Insulin) wash1->treat add_2DG Add Radiolabeled 2-DG treat->add_2DG incubate Incubate (e.g., 5-10 min at 37°C) add_2DG->incubate stop_wash Stop Uptake and Wash with Cold PBS incubate->stop_wash lyse Lyse Cells stop_wash->lyse scintillation_count Scintillation Counting lyse->scintillation_count normalize Normalize to Protein Content scintillation_count->normalize end Quantify Glucose Uptake normalize->end

Caption: Workflow for the 2-Deoxy-D-glucose uptake assay.

Fluorescent D-Glucose Analog (e.g., 2-NBDG) Uptake Assay

This assay uses a fluorescently tagged glucose analog to visualize and quantify glucose uptake, often with flow cytometry or fluorescence microscopy.

Objective: To measure glucose uptake in living cells using a fluorescent probe.

Materials:

  • Cultured cells

  • Glucose-free culture medium (e.g., DMEM without glucose)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Phloretin or Cytochalasin B (as inhibitors)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density in a suitable format (e.g., 6-well plates for flow cytometry or glass-bottom dishes for microscopy).

    • Wash cells twice with warm, glucose-free medium.

    • Incubate cells in glucose-free medium for 30-60 minutes to deplete intracellular glucose.

  • Uptake Assay:

    • Add 2-NBDG to the glucose-free medium to a final concentration of 50-200 µM.

    • For inhibitor controls, pre-incubate cells with an inhibitor like phloretin (e.g., 200 µM) for 30 minutes before and during the 2-NBDG incubation.

    • Incubate the cells with 2-NBDG for 15-60 minutes at 37°C.

  • Measurement:

    • For Flow Cytometry:

      • Terminate the uptake by aspirating the 2-NBDG solution and washing the cells twice with ice-cold PBS.

      • Detach the cells using trypsin or a cell scraper.

      • Resuspend the cells in cold PBS and analyze immediately on a flow cytometer (e.g., excitation at 488 nm, emission at 530/30 nm).

    • For Fluorescence Microscopy:

      • Terminate the uptake by aspirating the 2-NBDG solution and washing the cells twice with ice-cold PBS.

      • Add fresh PBS or imaging medium to the cells.

      • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP filters).

  • Data Analysis:

    • For flow cytometry, quantify the mean fluorescence intensity of the cell population.

    • For microscopy, quantify the fluorescence intensity per cell or per area.

two_NBDG_Uptake_Workflow cluster_analysis Analysis start Culture Cells wash_glucose_free Wash with Glucose-Free Medium start->wash_glucose_free incubate_glucose_free Incubate in Glucose-Free Medium wash_glucose_free->incubate_glucose_free add_2NBDG Add 2-NBDG (with/without inhibitors) incubate_glucose_free->add_2NBDG incubate_37C Incubate at 37°C add_2NBDG->incubate_37C stop_wash_cold_PBS Stop Uptake and Wash with Cold PBS incubate_37C->stop_wash_cold_PBS flow_cytometry Flow Cytometry stop_wash_cold_PBS->flow_cytometry fluorescence_microscopy Fluorescence Microscopy stop_wash_cold_PBS->fluorescence_microscopy

Caption: Workflow for the 2-NBDG fluorescent glucose analog uptake assay.

Conclusion

The transport of this compound shares pathways with D-Glucose, primarily through SGLT1 in the intestine. However, the interactions of this compound with glucose transporters, particularly GLUT1, appear to extend beyond simple competitive transport to include the regulation of transporter expression. The lack of comprehensive kinetic data for this compound transport highlights a key area for future research. A deeper understanding of these transport mechanisms will be instrumental in harnessing the therapeutic potential of this rare sugar. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.

References

D-Allose: An In Vivo Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-cancer effects of D-Allose, a rare sugar, against standard control treatments and in combination with conventional therapies. The data presented is compiled from peer-reviewed studies, offering a comprehensive overview of its therapeutic potential.

Executive Summary

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2][3][4] Its primary mechanism of action involves the upregulation of Thioredoxin-Interacting Protein (TXNIP), a tumor suppressor, which leads to increased intracellular reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[2][3][5] In vivo studies have consistently shown that this compound can inhibit tumor growth as a standalone agent and enhance the efficacy of conventional treatments like cisplatin and radiation.[5][6] Notably, this compound has been shown to be well-tolerated with no significant adverse effects on body weight in animal models.[3][7]

Comparative In Vivo Efficacy of this compound

The following tables summarize the quantitative data from key in vivo studies, comparing the anti-cancer effects of this compound with control groups and combination therapies.

Table 1: this compound Monotherapy vs. Control
Cancer TypeAnimal ModelTreatment GroupDosage & AdministrationTumor Volume Reduction (%)Reference
Head and Neck Squamous Cell Carcinoma (HNSCC)Athymic nude mice (BALB/c nu/nu) with HSC-3 xenograftsThis compoundNot specified61% (at day 15)[1]
Bladder CancerXenograft mouse model with RT112 tumorsOral this compoundNot specifiedStatistically significant vs. control (p < 0.05)[3][8]
Table 2: this compound in Combination Therapy vs. Monotherapy
Cancer TypeAnimal ModelTreatment GroupsDosage & AdministrationTumor Inhibitory EffectReference
Head and Neck CancerIn vivo models of head and neck cancer cell linesRadiation alone vs. Radiation + this compoundThis compound: Intraperitoneal administrationMore effective than either treatment alone[5][9]
Non-Small Cell Lung Cancer (NSCLC)BALB/c-nu mice with EBC1 xenograftsCisplatin alone vs. Cisplatin + this compoundThis compound: InjectedSignificantly greater with combination[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-Cancer Effect

This compound exerts its anti-cancer effects primarily through the upregulation of TXNIP. This leads to a cascade of events culminating in reduced cell proliferation and tumor growth.

DAllose_Pathway DAllose This compound TXNIP TXNIP (Thioredoxin-Interacting Protein) DAllose->TXNIP Upregulates GLUT1 GLUT1 Expression DAllose->GLUT1 Reduces Thioredoxin Thioredoxin TXNIP->Thioredoxin Inhibits ROS Increased ROS (Reactive Oxygen Species) TXNIP->ROS Promotes Thioredoxin->ROS Reduces CellCycleArrest Cell Cycle Arrest (G1 Phase) ROS->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis TumorGrowth Tumor Growth Inhibition CellCycleArrest->TumorGrowth Apoptosis->TumorGrowth GLUT1->TumorGrowth Inhibits energy supply to

Caption: this compound upregulates TXNIP, leading to increased ROS, cell cycle arrest, and apoptosis.

Experimental Workflow for In Vivo Xenograft Model

The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CancerCells Cancer Cell Culture (e.g., HSC-3, RT112, EBC1) Injection Subcutaneous Injection of Cancer Cells CancerCells->Injection Mice Athymic Nude Mice Mice->Injection TumorGrowth Tumor Growth to Palpable Size Injection->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Treatment Daily/Regular Administration (e.g., Oral, IP Injection) Grouping->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint & Tissue Harvesting Monitoring->Endpoint Histo Histopathological Analysis Endpoint->Histo Biomarker Biomarker Analysis (e.g., TXNIP, Ki-67) Endpoint->Biomarker

References

D-Allose Shows Broader Impact on Intestinal Gene Expression Compared to Glucose and Fructose

Author: BenchChem Technical Support Team. Date: November 2025

New research indicates that the rare sugar D-Allose prompts a significantly more extensive transcriptional response in the small intestine than the common sugars glucose and fructose. These findings suggest this compound may play a role in modulating intestinal function, including nutrient transport and gut barrier integrity.

Researchers and drug development professionals are increasingly interested in the physiological effects of rare sugars. A comparative analysis of the intestinal transcriptome following exposure to this compound, glucose, and fructose reveals distinct patterns of gene expression, highlighting the unique biological activities of this compound. This guide provides an objective comparison based on available experimental data, detailing the methodologies and key findings.

Comparative Analysis of Gene Expression

A study utilizing DNA microarray analysis in rats demonstrated that intestinal perfusion with this compound altered the expression of approximately eight times more genes than perfusion with either glucose or fructose.[1][2][3][4] This suggests a much broader impact of this compound on the intestinal transcriptome. Pathway analysis of the differentially expressed genes indicated a marked upregulation of pathways related to nutrient transport, metabolism, and the development of the digestive system, suggesting that this compound may acutely stimulate these functions.[1][2][3][4]

In contrast, fructose administration has been shown to specifically upregulate the expression of genes involved in its own metabolism, including ketohexokinase (KHK), aldolase-B, and triokinase.[5] This upregulation is dependent on the presence of the fructose transporter GLUT5.[5] Glucose has been observed to increase the expression of its transporters, SGLT1 and GLUT2, in the jejunum and cecum.[6]

FeatureThis compoundGlucoseFructose
Magnitude of Gene Expression Change Altered expression of ~8-fold more genes compared to glucose and fructose.[1][2][3][4]Modest changes in gene expression, primarily related to glucose transport.[6]Upregulation of fructolytic and gluconeogenic genes.[5]
Key Upregulated Pathways Nutrient transport, metabolism, digestive system development.[1][2][3][4]Glucose transport.[6]Fructose metabolism.[5]
Key Downregulated Pathways Information not detailed in the provided search results.Information not detailed in the provided search results.Information not detailed in the provided search results.

Impact on Intestinal Barrier and Inflammation

This compound has demonstrated a potential role in strengthening the gut barrier. In a rat model of total parenteral nutrition (TPN), which is known to impair gut function, oral ingestion of this compound rescued the reduced expression of fatty acid binding and gut barrier proteins.[1][2][3][4] This restorative effect was associated with increased secretion of glucagon-like peptide-2 (GLP-2), a known promoter of intestinal growth and function.[1][2][3][4]

Conversely, studies comparing glucose and fructose have shown divergent effects on intestinal permeability and inflammation. Chronic intake of glucose, but not fructose, was found to increase intestinal paracellular permeability, which was associated with gut inflammation and dysbiosis in mice.[6]

FeatureThis compoundGlucoseFructose
Intestinal Permeability May enhance gut barrier function.[1][2][3][4]Increased paracellular permeability.[6]No significant effect on paracellular permeability.[6]
Gut Inflammation May have anti-inflammatory effects.[7]Associated with gut inflammation.[6]Less pronounced inflammatory effect compared to glucose.[6]
Gut Microbiome Alters microbiome composition, increasing beneficial bacteria like Akkermansia muciniphila.[8][9][10]Associated with dysbiosis.[6]Can alter the gut microbiome.[11]

Mechanisms of Intestinal Transport and Signaling

The intestinal transport mechanisms for these three sugars differ, which likely contributes to their distinct downstream effects. This compound has been shown to be transported by both the sodium-dependent glucose cotransporter 1 (SGLT1) and the glucose transporter type 5 (GLUT5).[12][13][14] Fructose is primarily transported by GLUT5, and its presence in the gut lumen upregulates the expression of this transporter.[5][15] Glucose is transported by SGLT1 and GLUT2.[6][16]

The signaling pathways activated by these sugars also vary. This compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and GLP-2.[1][2][3][4] GLP-1 is a key incretin hormone involved in glucose homeostasis, while GLP-2 plays a crucial role in maintaining intestinal health.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound SGLT1 SGLT1 This compound->SGLT1 GLUT5 GLUT5 This compound->GLUT5 Glucose Glucose Glucose->SGLT1 Fructose Fructose Fructose->GLUT5 GLUT2 GLUT2 SGLT1->GLUT2 Metabolism Metabolism SGLT1->Metabolism GLUT5->Metabolism Bloodstream Bloodstream GLUT2->Bloodstream Signaling Signaling Metabolism->Signaling GLP-1/GLP-2 Secretion GLP-1/GLP-2 Secretion Signaling->GLP-1/GLP-2 Secretion

Figure 1. Simplified diagram of intestinal sugar transport and signaling.

Experimental Protocols

The findings described are based on studies employing the following key experimental methodologies:

Animal Models and Sugar Administration:

  • Intestinal Perfusion in Rats: Acute effects on the intestinal transcriptome were determined by perfusing a segment of the small intestine with solutions containing this compound, glucose, or fructose.[1][2][3][4]

  • Oral Gavage in Mice: To study the effects of chronic sugar intake, mice were fed diets enriched with either glucose or fructose for several weeks.[6]

  • Total Parenteral Nutrition (TPN) Rat Model: To investigate the effects on gut barrier function, rats were maintained on TPN to induce intestinal atrophy, followed by oral administration of this compound.[1][2][3][4]

Transcriptomic Analysis:

  • DNA Microarray: Total RNA was extracted from intestinal mucosal scrapings, and gene expression profiling was performed using DNA microarrays.[1][2][3][4]

  • Quantitative Real-Time PCR (qPCR): The expression of specific genes of interest, such as sugar transporters and inflammatory markers, was validated using qPCR.[5][6]

Gut Permeability and Inflammation Assessment:

  • In vivo Permeability Assay: Intestinal permeability was assessed by oral administration of a fluorescently labeled tracer (e.g., FITC-dextran) and measuring its concentration in the blood.[6]

  • Gene Expression of Inflammatory Markers: The mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in intestinal tissue were quantified by qPCR.[6]

cluster_animal_models Animal Models cluster_tissue_collection Tissue & Data Collection cluster_analysis Analysis rat_perfusion Rat Intestinal Perfusion intestine Intestinal Mucosa rat_perfusion->intestine mouse_diet Mouse Chronic Diet mouse_diet->intestine blood Blood Samples mouse_diet->blood rat_tpn Rat TPN Model rat_tpn->intestine rat_tpn->blood transcriptomics Transcriptomics (Microarray/qPCR) intestine->transcriptomics inflammation Inflammation Marker Quantification intestine->inflammation microbiome Microbiome Analysis intestine->microbiome permeability Permeability Assay blood->permeability

Figure 2. General experimental workflow for comparative intestinal transcriptome analysis.

References

D-Allose on the Research Frontier: A Comparative Guide to its Efficacy Against Other Rare Sugars

Author: BenchChem Technical Support Team. Date: November 2025

In the expanding landscape of rare sugar research, D-Allose emerges as a molecule of significant interest for its diverse biological activities. This guide offers a comparative analysis of this compound against other notable rare sugars such as D-Psicose (Allulose), D-Tagatose, and L-Sorbose. We delve into their differential effects on cancer progression, inflammation, cryopreservation, and metabolic health, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Efficacy at a Glance

The following tables summarize the key quantitative findings from various studies, providing a comparative overview of the efficacy of this compound and other rare sugars in different research domains.

Anti-Cancer Effects
Rare SugarCell Line(s)Observed EffectIC50 / Effective ConcentrationCitation(s)
This compound OVCAR-3 (Ovarian)Significant inhibition of cell proliferation, G2/M arrest, apoptosis inductionDose-dependent inhibition[1][2]
HeLa (Cervical), HaCaT (Skin), HuH-7 (Liver), MDA-MB-231 (Breast), SH-SY5Y (Neuroblastoma)Inhibition of cell proliferation, G1 cell cycle arrest, reduced GLUT1 expressionDose-dependent inhibition[1]
Lewis Lung Carcinoma (LLC)Suppression of cell growth-[3]
Bladder Cancer (RT112, 253J, J82)Reduced cell viability, induced intracellular ROS50 mM reduced viability to 60.9-68.4%[4]
D-Psicose (Allulose) Various cancer cellsInhibition of cell proliferation, apoptosis, and cell cycle arrest-[2]
C2C12 (Myogenic)In the presence of H2O2, decreased cell viabilityDose-dependent decrease
L-Sorbose Huh7 and HepG2 (Liver)Significantly decreased cell viability25 mM
D-Tagatose Phytophthora infestansInhibition of growth, induction of apoptosis-related genes-

Note: Direct comparative studies with uniform cell lines and conditions are limited. The data presented is a synthesis from multiple sources.

Anti-Inflammatory Effects
Rare SugarModel SystemKey FindingsCitation(s)
This compound Cerebral Ischemia/Reperfusion in ratsAttenuated inflammatory response
Murine plasmacytoid dendritic cellsInhibited TLR7/9-mediated cytokine production (IFN-α, IL-12p40) by attenuating MAPK phosphorylation
D-Psicose (Allulose) High-fat diet-induced NAFLD miceReduced inflammation and oxidative stress, potentially by inhibiting the NF-κB pathway
3T3-L1 adipocytesReduced palmitic acid-induced inflammation via the NF-κB pathway
Cryoprotective Effects
Rare SugarCell Line(s)Outcome Compared to Control/StandardCitation(s)
This compound OVCAR-3, HeLa, HaCaT, HDF, NIH3T3Similar beneficial protective role on cell survival to trehalose[5]

Note: Direct comparisons of this compound with D-Psicose and D-Tagatose for cryoprotection were not found in the reviewed literature.

Metabolic Health Effects
Rare SugarStudy TypeKey Metabolic OutcomesCitation(s)
This compound Human Crossover StudyDose-dependent reduction of plasma glucose and insulin at 30 min post-sucrose load
D-Psicose (Allulose) Rat StudyLowered hepatic lipogenic enzyme activity
D-Tagatose Rat StudyIncreased hepatic lipogenic enzyme activity
Human Clinical TrialLowered HbA1c, fasting blood glucose, LDL, and total cholesterol in Type 2 diabetics[6][7]
D-Sorbose Rat StudyLowered hepatic lipogenic enzyme activity, significantly increased fecal fatty acid excretion

Experimental Protocols

Cell Viability Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Treatment: Expose cells to various concentrations of the rare sugars (e.g., this compound, D-Psicose) for specific time periods (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

NF-κB Activation Analysis: Western Blot for Nuclear Translocation

This protocol details the detection of the p65 subunit of NF-κB in nuclear extracts to assess its activation.

  • Cell Treatment and Lysis: Treat cells with the rare sugar of interest and/or an inflammatory stimulus (e.g., LPS). After treatment, harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Lamin B1 or Histone H3 should be used as a loading control for the nuclear fraction.

Cell Cryopreservation Workflow

This workflow outlines a general procedure for cryopreserving mammalian cells using rare sugars as potential cryoprotectants.

  • Cell Preparation: Harvest cells in the logarithmic growth phase and determine cell viability and count.

  • Cryoprotectant Solution Preparation: Prepare freezing media containing the basal culture medium, a standard cryoprotectant like DMSO (e.g., 10%), and the rare sugar to be tested (e.g., various concentrations of this compound).

  • Cell Resuspension: Centrifuge the cell suspension and resuspend the cell pellet in the prepared cryoprotectant solution at a desired cell density (e.g., 1 x 106 cells/mL).

  • Controlled Freezing: Transfer the cell suspension into cryovials and place them in a controlled-rate freezing container (e.g., Mr. Frosty), which provides a cooling rate of approximately -1°C/minute when placed in a -80°C freezer.

  • Long-Term Storage: After 24 hours at -80°C, transfer the cryovials to a liquid nitrogen tank for long-term storage.

  • Thawing and Viability Assessment: To revive the cells, rapidly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed culture medium and centrifuge to remove the cryoprotectant. Resuspend the cell pellet in fresh culture medium and assess cell viability using a method like the trypan blue exclusion assay or an MTT assay.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes provides a clearer understanding of the mechanisms of action and research methodologies.

Anti_Cancer_Signaling_D_Allose cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound TXNIP TXNIP This compound->TXNIP induces ROS ROS (Reactive Oxygen Species) This compound->ROS increases CellCycleArrest Cell Cycle Arrest (G1 or G2/M) This compound->CellCycleArrest induces GLUT1 GLUT1 GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake TXNIP->GLUT1 inhibits expression Apoptosis Apoptosis ROS->Apoptosis induces GlucoseUptake->Apoptosis reduced uptake contributes to Anti_Inflammatory_Signaling_Rare_Sugars cluster_extracellular Extracellular Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines promotes transcription D_Allose This compound D_Allose->IKK inhibits D_Psicose D-Psicose D_Psicose->NFkB inhibits translocation Experimental_Workflow_Cryopreservation start Start: Harvest Cells prep_cpa Prepare Cryoprotectant Solutions (Control vs. Rare Sugar) start->prep_cpa resuspend Resuspend Cells in Cryoprotectant Solution prep_cpa->resuspend freeze Controlled Rate Freezing (-1°C/min to -80°C) resuspend->freeze store Long-term Storage (Liquid Nitrogen) freeze->store thaw Rapid Thawing (37°C Water Bath) store->thaw wash Wash to Remove Cryoprotectant thaw->wash assess Assess Cell Viability (e.g., Trypan Blue, MTT) wash->assess end End: Comparative Analysis assess->end

References

A Comparative Guide to D-Allose Quantification: HPLC, GC-MS, and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Allose is critical for advancing research and therapeutic applications. This guide provides an objective comparison of three common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

This compound, a rare sugar, has garnered significant interest for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. As research into its biological functions expands, the need for robust and reliable quantification methods becomes paramount. This guide cross-validates the performance of HPLC, GC-MS, and enzymatic assays, offering a comprehensive overview to inform your analytical strategy.

Quantitative Performance Comparison

The selection of a quantification method often depends on a balance of sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of HPLC, GC-MS, and enzymatic assays for the analysis of this compound and structurally similar monosaccharides. While direct head-to-head comparisons for this compound are limited in published literature, the data presented here is compiled from studies validating these methods for sugars with comparable chemical properties, providing a strong basis for comparison.

Table 1: Comparison of this compound Quantification Methods

ParameterHPLC with Refractive Index Detection (RID)GC-MS (with Derivatization)Enzymatic Assay (Colorimetric/Fluorometric)
Principle Separation based on polarity and interaction with a stationary phase, detection based on changes in refractive index.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Specific enzyme-catalyzed reaction leading to a measurable product (e.g., color, fluorescence).
Specificity Moderate; may have co-elution with other isomers.High; mass spectra provide structural confirmation.High; enzymes are highly specific to their substrates.
Sensitivity (LOD) mg/mL to high µg/mL range.[1][2]ng/mL to pg/mL range.µg/mL to ng/mL range.[3]
Linearity (R²) Typically >0.99.[2]Typically >0.99.[4]Typically >0.99.
Throughput Moderate; typical run times are 15-30 minutes per sample.Low to moderate; requires lengthy sample preparation (derivatization).High; can be adapted to 96-well plate format for simultaneous analysis of many samples.
Sample Preparation Minimal; typically requires filtration and dilution.Extensive; requires derivatization to make sugars volatile.Minimal; may require buffer exchange or dilution.
Cost (Instrument) Moderate.High.Low to moderate.
Cost (Per Sample) Low.Moderate.Low to moderate.

Table 2: Reported Performance Data for Sugar Analysis

MethodAnalyteLinearity RangeLODLOQReference
HPLC-RID Fructose, Glucose, Sucrose0.05024 to 10.048 mg/mL--[2]
HPLC-RID Glucose, Xylose11-100 µ g/100 µL0.8 ppm2.5 ppm[1]
GC-MS This compound and related impurities0.25 to 3.0 mM0.11 to 0.20 mM-[4]
Enzymatic Glucose0.025 mM to 2 mM0.055 mM-[3]
Enzymatic Xylose--0.46 mg/dL

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate quantification. Below are representative methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is suitable for the routine analysis of this compound in various matrices.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector.

Chromatographic Conditions:

  • Column: Amino column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v).[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Column Temperature: 35 °C.[2]

  • Injection Volume: 10-20 µL.

  • Detector: Refractive Index Detector (RID), cell temperature at 35 °C.[2]

Sample Preparation:

  • Accurately weigh the sample and dissolve it in the mobile phase.

  • For complex matrices, perform a solid-phase extraction (SPE) cleanup if necessary.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Calibration:

  • Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Trimethylsilylation):

  • Dry the sample completely under a stream of nitrogen.

  • Add a mixture of pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives of this compound.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure separation of all components.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity, or full scan for qualitative analysis.

Enzymatic Assay

Enzymatic assays provide a high-throughput and cost-effective method for this compound quantification, particularly in well-defined sample matrices. While a specific commercial kit for this compound is not widely available, a coupled enzyme assay can be developed. A representative protocol for a glucose assay, which can be adapted, is provided below.

Principle: A series of coupled enzymatic reactions that ultimately lead to the production of a chromogenic or fluorogenic product, which is proportional to the initial concentration of the analyte. For this compound, this could potentially involve an isomerase to convert it to a more common sugar for which a commercial assay exists.

Reagents and Equipment:

  • Microplate reader (absorbance or fluorescence).

  • 96-well microplates.

  • Enzyme cocktail (e.g., glucose oxidase and horseradish peroxidase for a glucose assay).

  • Chromogenic or fluorogenic substrate (e.g., Amplex Red).

  • This compound standards and appropriate buffers.

Assay Procedure (Example for a Glucose Assay):

  • Pipette this compound standards and samples into the wells of a 96-well plate.

  • Add the enzyme cocktail to each well.

  • Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Add the chromogenic/fluorogenic substrate.

  • Incubate for a further period to allow for color/fluorescence development.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Visualizing the Methodologies

To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler Filter->Autosampler Column Amino Column Autosampler->Column Injection Pump Pump Pump->Column Mobile Phase RID RID Detector Column->RID Data Data Acquisition RID->Data

Caption: Workflow for this compound quantification using HPLC-RID.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System Sample Sample Dry Dry Sample Sample->Dry Derivatize Derivatization (e.g., TMS) Dry->Derivatize Injector Injector Derivatize->Injector GC_Column GC Column Injector->GC_Column MS Mass Spectrometer GC_Column->MS Data Data Acquisition MS->Data

Caption: Workflow for this compound quantification using GC-MS.

Enzymatic_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction Standards Standards Plate 96-Well Plate Standards->Plate Samples Samples Samples->Plate Add_Enzyme Add Enzyme Cocktail Plate->Add_Enzyme Incubate1 Incubate Add_Enzyme->Incubate1 Add_Substrate Add Substrate Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Measure Measure Signal (Absorbance/Fluorescence) Incubate2->Measure

Caption: Workflow for this compound quantification using an enzymatic assay.

DAllose_Signaling cluster_cell Cancer Cell DAllose This compound GLUT1 GLUT1 DAllose->GLUT1 Inhibition TXNIP TXNIP (Thioredoxin-interacting protein) DAllose->TXNIP Upregulation p38MAPK p38 MAPK DAllose->p38MAPK Activation Apoptosis Apoptosis TXNIP->Apoptosis Induction AMPK AMPK p38MAPK->AMPK Activation Glycolysis Glycolysis AMPK->Glycolysis Inhibition CellGrowth Cell Growth and Proliferation Glycolysis->CellGrowth

Caption: this compound signaling pathway in cancer cells.[5][6][7][8]

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study.

  • HPLC-RID is a robust and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-MS provides the highest sensitivity and specificity, making it the gold standard for trace analysis and structural confirmation, despite its more complex sample preparation.

  • Enzymatic assays offer a high-throughput and potentially very sensitive alternative, ideal for screening large numbers of samples in a consistent matrix.

By understanding the principles, performance characteristics, and protocols of each method, researchers can make an informed decision to ensure the generation of accurate and reliable data in their pursuit of understanding the roles and applications of this compound.

References

D-Allose vs. D-Tagatose: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two rare sugars, D-Allose and D-Tagatose, focusing on their Generally Recognized as Safe (GRAS) status and diverse applications in the food and pharmaceutical industries. This guide provides a comparative overview of their properties, supported by experimental data, to inform research and development endeavors.

This document delves into the characteristics of this compound and D-Tagatose, two monosaccharide isomers of fructose that have garnered significant interest for their potential as low-calorie sweeteners and functional ingredients. While both are recognized for their safety and utility, they possess distinct properties and application profiles that are critical for researchers, scientists, and drug development professionals to understand.

GRAS Status and Regulatory Overview

Both this compound and D-Tagatose have undergone rigorous evaluation by the U.S. Food and Drug Administration (FDA) and have been granted GRAS status, signifying their safety for consumption under their intended conditions of use.

This compound , also known as D-psicose, has received several "no questions" letters from the FDA in response to GRAS notifications (GRN 400, 498, 828, and 1029).[1][2][3] This allows for its use as a general-purpose sweetener and flavor modifier in a wide array of food and beverage products.[1]

D-Tagatose was recognized as GRAS by the FDA in 2001 (GRN 000078).[4][5] Its approved applications include use as a nutritive sweetener, flavor enhancer, humectant, texturizer, and stabilizer in various food categories.[6]

Comparative Summary of Properties and Applications

The following table provides a side-by-side comparison of the key characteristics and applications of this compound and D-Tagatose, based on available scientific literature.

FeatureThis compoundD-Tagatose
Sweetness Approximately 70-80% of sucrose[7][8][9]Approximately 90% of sucrose[10]
Caloric Value Near-zero calories[7]Approximately 1.5 kcal/g (about 38% of sucrose)[4]
Glycemic Index LowLow[11]
Primary Food Applications Sugar substitute, flavor modifier in bakery products, beverages, candies, and medical foods[1]Sweetener, texturizer, stabilizer, humectant in beverages, cereals, confectionery, and dairy products[4][12][13]
Established Health Benefits Anti-hyperglycemic, anti-hypertensive, neuroprotective, antioxidant, and anti-inflammatory effects[7][14]Prebiotic effects, improves gut health, non-cariogenic (does not promote tooth decay), aids in managing blood sugar levels[4][12][15]
Potential Pharmaceutical Applications Anti-cancer/anti-tumor activity, cryoprotective effects, reduction of tissue injury, potential therapeutic for metabolic syndrome and parasitic diseases[7][16]Management of type 2 diabetes, obesity, anemia, and hemophilia[10][11][17]

Experimental Data and Methodologies

This compound: Inhibition of Glycolysis in Cardiomyocytes

Recent research has explored the therapeutic potential of this compound in cardiac hypertrophy. An experimental study demonstrated that this compound can attenuate the progression of cardiomyocyte hypertrophy by inhibiting glycolysis.[18]

Experimental Protocol:

  • Cell Culture: Isolated neonatal rat cardiomyocytes were stimulated with phenylephrine to induce hypertrophy.

  • Treatment: The stimulated cells were simultaneously treated with this compound for 48 hours.

  • Analysis: Cardiomyocyte size, cardiac remodeling markers, and intracellular glucose levels were measured. Metabolic flux analysis was performed to assess glycolysis and glycolytic capacity.

  • In Vivo Model: Mice were subjected to a 14-day continuous infusion of isoproterenol (ISO) to induce cardiac hypertrophy, with this compound administered in their drinking water.[18]

Key Findings: this compound treatment led to a significant reduction in cardiomyocyte size and markers of cardiac remodeling. It also caused a dramatic decrease in intracellular glucose levels and a notable inhibition of glycolysis.[18]

D-Tagatose: Impact on Postprandial Hyperglycemia

A randomized, double-blind, crossover study investigated the effect of D-Tagatose on postprandial blood glucose levels in human subjects.

Experimental Protocol:

  • Participants: Nineteen normal-weight male subjects were recruited for the study.

  • Intervention: Participants consumed a breakfast meal sweetened with either 29g of sucrose or 29g of D-Tagatose.

  • Measurements: Food intake was measured at lunch (4 hours post-breakfast), during an afternoon snack period, and at a supper buffet (9 hours post-breakfast).

  • Data Analysis: Energy intake after consuming the two different sugars was compared.

Key Findings: While energy intake at lunch and during the afternoon was similar for both groups, the group that consumed D-Tagatose had a 15% lower energy intake at supper compared to the sucrose group.[19] This suggests a potential role for D-Tagatose in appetite suppression and reduced energy intake.[19]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound Experimental Workflow for Cardiac Hypertrophy A Isolate Neonatal Rat Cardiomyocytes B Induce Hypertrophy (Phenylephrine) A->B C Treat with this compound B->C D Analyze Cardiomyocyte Size & Remodeling Markers C->D E Measure Intracellular Glucose & Glycolysis C->E

Caption: this compound Experimental Workflow

G cluster_1 Proposed Mechanism of D-Tagatose on Gut Health D-Tagatose Ingestion D-Tagatose Ingestion Partial Absorption in Small Intestine Partial Absorption in Small Intestine D-Tagatose Ingestion->Partial Absorption in Small Intestine Fermentation by Gut Bacteria in Large Intestine Fermentation by Gut Bacteria in Large Intestine Partial Absorption in Small Intestine->Fermentation by Gut Bacteria in Large Intestine Majority Production of Short-Chain Fatty Acids (SCFAs) Production of Short-Chain Fatty Acids (SCFAs) Fermentation by Gut Bacteria in Large Intestine->Production of Short-Chain Fatty Acids (SCFAs) Improved Gut Health Improved Gut Health Production of Short-Chain Fatty Acids (SCFAs)->Improved Gut Health

References

A Comparative Study of D-Allose and L-Allulose Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the physicochemical characteristics, metabolic fates, and biological activities of the rare sugars D-Allose and L-Allulose, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound and L-Allulose, two rare monosaccharides of interest to the scientific and pharmaceutical communities. While both are isomers of common sugars, they exhibit unique properties that make them subjects of ongoing research for therapeutic and nutraceutical applications. This document summarizes their key characteristics, presents available quantitative data in a comparative format, outlines experimental protocols for assessing their biological effects, and visualizes their metabolic pathways. It is important to note that information on L-Allulose is significantly more limited than on its D-isomer, D-Allulose.

Physicochemical Properties: A Head-to-Head Comparison

This compound and D-Allulose share the same chemical formula (C6H12O6) but differ in their stereochemistry, leading to distinct physical and chemical properties.[1] D-Allulose is a C-3 epimer of D-fructose, while this compound is a C-3 epimer of D-glucose.[2][3][4] The following table summarizes their key physicochemical characteristics based on available data.

PropertyThis compoundD-AlluloseL-AlluloseSucrose (for reference)
Molecular Formula C6H12O6[3]C6H12O6[2][4]C6H12O6[1]C12H22O11
Molar Mass 180.156 g/mol [3]180.16 g/mol [2]180.156 g/mol 342.3 g/mol
Sweetness (relative to sucrose) ~80%[5][6][7]~70%[2][8][9]Slightly less sweet than D-Allulose[1]100%
Caloric Value Non-caloric[5]0.2-0.4 kcal/g[8][9]Low-calorie (specific value not well-documented)[1]4 kcal/g
Water Solubility Soluble in water[10]Highly soluble in water[2]No specific data available2000 g/L (20 °C)
Melting Point 128 °C[3]96 °C[2][4]No specific data available186 °C
Appearance White crystalline solid[11]White crystalline substance[2]No specific data availableWhite crystalline solid

Biological Activities and Potential Therapeutic Applications

This compound and D-Allulose exhibit distinct biological activities that are of significant interest in drug development and nutritional science.

This compound: A Focus on Anti-Cancer and Anti-Inflammatory Properties

This compound has demonstrated notable anti-cancer and anti-inflammatory effects in various studies.[5][12] Its purported mechanisms of action include the induction of apoptosis in cancer cells and the suppression of inflammatory responses.[13] A key area of investigation is its ability to generate reactive oxygen species (ROS) within cancer cells, leading to cell death.[13]

D-Allulose: A Tool for Metabolic Regulation

D-Allulose is primarily recognized for its potential role in managing metabolic disorders.[14] It is a low-calorie sugar that is not significantly metabolized by the body, making it a promising sugar substitute for individuals with diabetes or those seeking to manage their weight.[8] Studies have shown that D-Allulose can help regulate blood glucose levels and improve insulin sensitivity.[15]

Metabolic Pathways and Fate in the Body

The distinct metabolic fates of this compound and D-Allulose are central to their unique biological effects.

This compound Metabolism

While this compound is not a primary energy source for humans, it can be transported into cells via the same transporters as glucose.[16] In microorganisms like E. coli, a specific metabolic pathway for this compound has been identified. This pathway involves a series of enzymatic reactions that convert this compound into intermediates of the Embden-Meyerhof-Parnas (EMP) pathway.[11]

D_Allose_Metabolism cluster_cell Cellular Metabolism This compound (extracellular) This compound (extracellular) This compound (intracellular) This compound (intracellular) This compound (extracellular)->this compound (intracellular) AlsABC transporter This compound-6-phosphate This compound-6-phosphate This compound (intracellular)->this compound-6-phosphate AlsK (Allose kinase) D-Psicose-6-phosphate D-Psicose-6-phosphate This compound-6-phosphate->D-Psicose-6-phosphate AlsI (Allose-6-phosphate isomerase) D-Fructose-6-phosphate D-Fructose-6-phosphate D-Psicose-6-phosphate->D-Fructose-6-phosphate AlsE (Psicose-6-phosphate 3-epimerase) EMP Pathway EMP Pathway D-Fructose-6-phosphate->EMP Pathway

Figure 1: Intracellular metabolic pathway of this compound in E. coli.

D-Allulose Absorption and Excretion

In contrast to this compound's intracellular metabolism in some organisms, D-Allulose is largely un-metabolized in the human body.[8] It is primarily absorbed in the small intestine, enters the bloodstream, and is then excreted largely unchanged in the urine.[5][17] This lack of metabolism is the reason for its very low caloric value.

D_Allulose_Pathway Ingestion Oral Ingestion of D-Allulose Small_Intestine Small Intestine Ingestion->Small_Intestine Bloodstream Bloodstream Small_Intestine->Bloodstream Absorption (~70%) Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed (~30%) Kidneys Kidneys Bloodstream->Kidneys Urine Excretion in Urine Kidneys->Urine Feces Excretion in Feces Large_Intestine->Feces

Figure 2: Absorption and excretion pathway of D-Allulose in humans.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound and D-Allulose.

Assessment of this compound's Anti-Cancer Effects

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[18] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[18] The amount of formazan produced is proportional to the number of viable cells.[6]

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound and a vehicle control for 24, 48, or 72 hours.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[19]

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[6]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[19]

    • Calculate cell viability as a percentage of the control group.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is used to determine if this compound induces oxidative stress in cancer cells.

  • Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH.[20] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[20]

  • Procedure:

    • Culture cancer cells in a suitable plate or dish.

    • Treat the cells with this compound for the desired time period.

    • Load the cells with DCFH-DA solution (typically 10-25 µM) and incubate in the dark at 37°C for 30-45 minutes.[20]

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[21]

    • Quantify the relative increase in ROS levels compared to untreated control cells.

Experimental_Workflow_D_Allose Start Cancer Cell Culture Treatment Treat with this compound Start->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay ROS_Assay DCFH-DA Assay for ROS Treatment->ROS_Assay Analysis Data Analysis MTT_Assay->Analysis ROS_Assay->Analysis Conclusion Determine Anti-Cancer Effect Analysis->Conclusion Experimental_Workflow_D_Allulose Start Participant Recruitment & Fasting Baseline Baseline Blood Sample Start->Baseline Intervention Administer Sucrose + D-Allulose/Placebo Baseline->Intervention Sampling Serial Blood Sampling (0, 30, 60, 90, 120 min) Intervention->Sampling Measurement Measure Plasma Glucose & Insulin Sampling->Measurement Analysis Calculate AUC for Glucose & Insulin Measurement->Analysis Conclusion Evaluate Impact on Glycemic Control Analysis->Conclusion

References

A Comparative-Analysis of D-Allose as a Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – This guide provides a comprehensive comparison of the rare sugar D-Allose's neuroprotective capabilities against cerebral ischemia-reperfusion (I/R) injury, with a focus on its performance relative to other potential therapeutic agents. This compound has demonstrated significant efficacy in preclinical models by mitigating key pathological cascades initiated by ischemic stroke, including neuroinflammation, oxidative stress, and apoptosis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Mechanisms of this compound Neuroprotection

This compound, a C-3 epimer of D-glucose, exerts its neuroprotective effects through a multi-faceted approach.[3][4] Primarily, it demonstrates potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[1][5] Studies indicate that this compound can suppress the production of reactive oxygen species (ROS), inhibit microglial activation, and reduce the infiltration of leukocytes into ischemic brain tissue.[3][6]

A key mechanism involves the modulation of critical signaling pathways. This compound has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4)/PI3K/AKT signaling pathway, which plays a crucial role in post-ischemic neuroinflammation and neuronal apoptosis.[1][2] By suppressing this pathway, this compound effectively reduces the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] Furthermore, evidence suggests this compound may activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a primary regulator of endogenous antioxidant defenses.[7][8][9]

G cluster_0 Ischemia/Reperfusion Injury cluster_1 This compound Intervention cluster_2 Cellular Pathways cluster_3 Cellular Response cluster_4 Overall Outcome ROS ↑ Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Inflammation_Signal ↑ Inflammatory Signals Gal3_TLR4 Gal-3/TLR4/ PI3K/AKT Pathway Inflammation_Signal->Gal3_TLR4 activates D_Allose This compound D_Allose->Gal3_TLR4 inhibits D_Allose->Nrf2_Keap1 promotes dissociation Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gal3_TLR4->Cytokines leads to Apoptosis ↓ Neuronal Apoptosis Gal3_TLR4->Apoptosis promotes Nrf2_Active Active Nrf2 Nrf2_Keap1->Nrf2_Active releases ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE translocates to nucleus & binds Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Neuroprotection Neuroprotection Cytokines->Neuroprotection Apoptosis->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound signaling pathways in neuroprotection.

Comparative Data: this compound vs. Vehicle in Ischemic Stroke Models

The neuroprotective efficacy of this compound has been quantified in various preclinical models of cerebral ischemia. The following table summarizes key findings from studies utilizing the transient Middle Cerebral Artery Occlusion (MCAO) model, a standard and robust method for simulating ischemic stroke in rodents.

ParameterThis compound Treated GroupVehicle/Control GroupModelReference
Infarct Volume 90.9 ± 13.5 mm³114.9 ± 15.3 mm³Rat MCAO[3]
Neurological Deficit Score Significantly ImprovedSevere DeficitsMouse MCAO[1]
Brain Edema Significantly ReducedSevere EdemaMouse MCAO[1]
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Significantly DecreasedMarkedly IncreasedMouse MCAO[1]
Oxidative Stress Marker (8-OHdG) Significantly ReducedMarkedly IncreasedRat MCAO[5]
Neuronal Apoptosis Significantly ReducedMarkedly IncreasedMouse MCAO[1]

Data presented as mean ± standard deviation where available. "Significantly" indicates a p-value < 0.05 in the cited studies.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

1. In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely accepted surgical procedure to induce focal cerebral ischemia.

  • Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Anesthesia: Animals are anesthetized, typically with pentobarbital or isoflurane.

  • Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. A nylon monofilament suture with a rounded tip is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia & Reperfusion: The suture remains in place for a period of 60-120 minutes to induce ischemia.[3][5] It is then withdrawn to allow for reperfusion.

  • Drug Administration: this compound (e.g., 300-400 mg/kg) is typically administered intravenously or intraperitoneally before ischemia or shortly after reperfusion.[3][5][10]

  • Outcome Measures: After a set reperfusion period (e.g., 22-24 hours), animals are assessed for neurological deficits, and brain tissue is collected for analysis of infarct volume (using TTC staining), edema, and biochemical markers.[1][3]

G cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_analysis Post-Operative Analysis Animal Rodent Model (Rat/Mouse) Anesthesia Anesthesia Animal->Anesthesia Incision Neck Incision & Artery Isolation Anesthesia->Incision Occlusion Insert Filament to Occlude MCA Incision->Occlusion Ischemia (60-120 min) Reperfusion Withdraw Filament for Reperfusion Occlusion->Reperfusion Reperfusion (≥22 hrs) Behavior Neurological Deficit Scoring Reperfusion->Behavior Treatment This compound or Vehicle Admin. Treatment->Occlusion Pre- or Post- Ischemia Tissue Brain Tissue Harvesting Behavior->Tissue Analysis Infarct Volume (TTC) Biochemical Assays Histology Tissue->Analysis

Caption: Experimental workflow for the in vivo MCAO model.

2. In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

The OGD/R model simulates ischemic conditions in cell culture.

  • Cell Lines: Mouse hippocampal neuronal cells (HT-22) or primary neuronal cultures are commonly used.[1]

  • OGD Procedure: Cells are washed with glucose-free medium (e.g., DMEM) and then incubated in this medium within a hypoxic chamber (e.g., 94% N₂, 5% CO₂, 1% O₂) for a specified duration to induce injury.

  • Reperfusion: Following the deprivation period, the glucose-free medium is replaced with normal, glucose-containing culture medium, and cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reperfusion period.

  • Drug Administration: this compound is added to the culture medium before, during, or after the OGD period.

  • Outcome Measures: Cell viability is assessed using assays like MTT or LDH release.[1] Apoptosis can be measured via TUNEL staining or caspase activity assays. Inflammatory and oxidative stress markers are quantified using ELISA, Western blot, or immunocytochemistry.[1]

3. Biochemical and Histological Assays

  • Infarct Volume Measurement: Brain slices are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution. Healthy, viable tissue stains red, while the infarcted area remains white. The unstained area is then quantified using image analysis software.

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils. Its activity in brain tissue homogenates is measured via ELISA to quantify neutrophil infiltration, a marker of inflammation.[3]

  • Immunohistochemistry: This technique is used to visualize the expression and localization of specific proteins in brain tissue slices, such as cyclooxygenase-2 (COX-2) for inflammation or cleaved caspase-3 for apoptosis.[3]

  • Oxidative Stress Markers: Levels of markers like 8-hydroxy-2'-deoxyguanosine (8-OHdG), a product of DNA oxidation, are measured in brain tissue to quantify oxidative damage.[5]

Conclusion

The experimental data robustly supports the neuroprotective effects of this compound in models of ischemic stroke. Its ability to concurrently target multiple injury pathways—inflammation, oxidative stress, and apoptosis—positions it as a promising candidate for further therapeutic development.[1][3][10] The significant reduction in infarct volume and improvement in neurological outcomes observed in preclinical studies underscore its potential clinical utility.[1][3] Future research should focus on direct, head-to-head comparisons with established or emerging neuroprotective agents to fully delineate its therapeutic window and relative efficacy.

References

A Comparative Analysis of Enzymes for D-Allose Production: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the enzymatic production of the rare sugar D-Allose presents a promising avenue for therapeutic innovation. This guide provides a detailed comparative analysis of the key enzymes utilized in this compound synthesis, supported by experimental data, protocols, and pathway visualizations to aid in the selection and optimization of biocatalysts.

This compound, a C-3 epimer of D-glucose, has garnered significant attention for its potential pharmaceutical applications, including anti-cancer, anti-inflammatory, and cryoprotective properties.[1] Its efficient production is paramount for further research and clinical development. The primary route for the biotechnological synthesis of this compound involves the isomerization of D-psicose (also known as D-allulose), which itself is produced from the abundant and inexpensive substrate, D-fructose. This conversion is catalyzed by a class of enzymes known as isomerases. This guide focuses on the comparative performance of the most prominent enzymes in this pathway: D-psicose 3-epimerase and L-rhamnose isomerase, with additional mention of other relevant enzymes.

Enzyme Performance Comparison

The selection of an appropriate enzyme is critical for optimizing this compound production. The following tables summarize the key performance indicators of D-psicose 3-epimerases and L-rhamnose isomerases from various microbial sources.

D-Psicose 3-Epimerase (DPEase) / D-Allulose 3-Epimerase (DAEase)

This enzyme catalyzes the initial step in the two-step conversion of D-fructose to this compound, by first producing D-psicose.

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementKey Findings
Ruminococcus sp.7.5 - 8.060Not dependent, but Mn²+ enhances thermostabilityHigh thermostability among DPEases.[2][3]
Blautia produca8.055Mn²+ or Co²+Km values for D-fructose and D-allulose were 235.7 and 150.7 mM, respectively.[4]
Agrobacterium tumefaciens8.050Mn²+Produces 230 g/L of D-psicose from 700 g/L of D-fructose.[5]
Shinella zoogloeoides NN66.580Co²+Produced alongside an L-rhamnose isomerase in the same organism.[6]
L-Rhamnose Isomerase (L-RI)

This enzyme is crucial for the conversion of D-psicose to this compound.

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementKey Findings
Bacillus subtilis9.070Mn²+Achieved a 37.51% conversion yield of D-psicose to this compound at equilibrium.[7]
Clostridium stercorarium7.075Mn²+Produced 199 g/L this compound from 600 g/L D-psicose with a 33% conversion yield.[8]
Paenibacillus baekrokdamisoli8.060Mn²+Km values for this compound and D-allulose were 33 mM and 45.24 mM, respectively.[9]
Shinella zoogloeoides NN69.060Mn²+Optimal conditions differ from the co-produced DAEase, impacting one-pot reaction design.[6]
Other Notable Enzymes
  • Ribose-5-phosphate isomerase (RPI) from Clostridium thermocellum has also been shown to effectively convert D-psicose to this compound. It exhibits maximal activity at pH 7.5 and 65°C, and a mutant (R132E) has demonstrated increased production of this compound.[1][10]

Enzymatic Pathways for this compound Production

The production of this compound from D-fructose can be achieved through a two-step enzymatic process or a more streamlined one-pot reaction.

Two_Step_D_Allose_Production D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-Psicose 3-Epimerase This compound This compound D-Psicose->this compound L-Rhamnose Isomerase

Two-step enzymatic conversion of D-fructose to this compound.

One_Pot_D_Allose_Production cluster_0 One-Pot Reaction Vessel D-Fructose D-Fructose D-Psicose D-Psicose D-Fructose->D-Psicose D-Psicose 3-Epimerase This compound This compound D-Psicose->this compound L-Rhamnose Isomerase

One-pot enzymatic synthesis of this compound from D-fructose.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments in the study of this compound production enzymes.

Enzyme Activity Assay for D-Psicose 3-Epimerase

This protocol is a generalized procedure for determining the activity of D-psicose 3-epimerase by measuring the amount of D-psicose produced from D-fructose.

Materials:

  • Purified D-psicose 3-epimerase

  • D-fructose solution (e.g., 20 mM in buffer)

  • Reaction buffer (e.g., 50 mM EPPS buffer, pH 8.0)

  • Metal ion solution (if required, e.g., 1 mM MnCl₂)

  • Stopping solution (e.g., 200 mM HCl)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, D-fructose solution, and metal ion solution (if necessary) in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50°C) for 5 minutes.

  • Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • Incubate the reaction for a specific time (e.g., 10 minutes) at the optimal temperature.

  • Terminate the reaction by adding the stopping solution.

  • Centrifuge the sample to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the concentration of D-psicose produced.

  • One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-psicose per minute under the specified conditions.[11]

Enzyme Activity Assay for L-Rhamnose Isomerase

This protocol outlines a general method for measuring the activity of L-rhamnose isomerase through the conversion of D-psicose to this compound.

Materials:

  • Purified L-rhamnose isomerase

  • D-psicose solution (e.g., 1% w/v in buffer)

  • Reaction buffer (e.g., 50 mM Glycine-NaOH buffer, pH 9.0)

  • Metal ion solution (e.g., 1 mM MnCl₂)

  • Stopping solution (e.g., 10% Trichloroacetic acid)

  • HPLC system for sugar analysis

Procedure:

  • Set up the reaction mixture containing the reaction buffer, D-psicose solution, and metal ion solution in a suitable reaction vessel.

  • Equilibrate the mixture at the enzyme's optimal temperature (e.g., 60°C).

  • Start the reaction by adding the purified L-rhamnose isomerase.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the stopping solution.[7]

  • Clarify the sample by centrifugation.

  • Quantify the amount of this compound formed using HPLC.

  • Calculate the enzyme activity, where one unit is the amount of enzyme that produces 1 µmol of this compound per minute.

One-Pot this compound Production from D-Fructose

This protocol describes a general approach for the simultaneous conversion of D-fructose to this compound using both D-psicose 3-epimerase and L-rhamnose isomerase.

Materials:

  • D-psicose 3-epimerase

  • L-rhamnose isomerase

  • D-fructose solution (e.g., 100-300 g/L in buffer)

  • Reaction buffer (e.g., pH 8.5)

  • Metal ion solution (e.g., 1 mM MnCl₂)

  • HPLC system for sugar analysis

Procedure:

  • Combine the D-fructose solution, reaction buffer, and metal ion solution in a reaction vessel.

  • Add both D-psicose 3-epimerase and L-rhamnose isomerase to the mixture. The ratio of the two enzymes may need to be optimized.

  • Incubate the reaction at the optimal temperature for the enzyme pair (e.g., 65°C).[4]

  • Take samples at various time points to monitor the concentrations of D-fructose, D-psicose, and this compound by HPLC.

  • Continue the reaction until the concentration of this compound reaches a plateau, indicating that the reaction has reached equilibrium.

  • The final product mixture will contain D-fructose, D-psicose, and this compound, which can then be separated and purified.[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization and application of a novel enzyme for this compound production.

Enzyme_Characterization_Workflow A Gene Cloning and Expression B Protein Purification A->B C Enzyme Activity Assay B->C F Immobilization (Optional) B->F G This compound Production (Batch or Continuous) B->G D Biochemical Characterization (pH, Temp, Metal Ions) C->D E Kinetic Analysis (Km, kcat) C->E F->G H Product Analysis (HPLC) G->H

General workflow for enzyme characterization and use in this compound production.

References

In Vivo Validation of D-Allose Anti-inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory properties of the rare sugar D-Allose against conventional non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on available preclinical experimental data, offering insights into the potential of this compound as a novel anti-inflammatory agent.

Comparative Performance of this compound

This compound has demonstrated significant anti-inflammatory effects across various in vivo models, primarily by reducing the expression of key pro-inflammatory cytokines and enzymes. While direct head-to-head in vivo comparisons with NSAIDs are limited in the current literature, this guide consolidates the existing data on this compound and presents a mechanistic comparison with well-established NSAIDs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in a Gerbil Model of Transient Forebrain Ischemia

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Sham1.8 ± 0.51.2 ± 0.32.1 ± 0.6
Ischemia + Vehicle12.5 ± 2.18.9 ± 1.515.3 ± 2.8
Ischemia + this compound (400 mg/kg)5.4 ± 1.24.1 ± 0.96.8 ± 1.5*

*p < 0.05 compared to Ischemia + Vehicle group. Data adapted from a study on transient global ischemia in gerbils[1].

Table 2: Effect of this compound on Inflammatory Markers in a Rat Model of Cerebral Ischemia/Reperfusion Injury

Treatment GroupInfarct Volume (mm³)Myeloperoxidase (MPO) Activity (U/g tissue)COX-2 Positive Cells/field
Vehicle114.9 ± 15.3Data not quantified, but significantly higher than this compound groupData not quantified, but significantly higher than this compound group
This compound (300 mg/kg)90.9 ± 13.5**Significantly suppressed compared to vehicleSignificantly decreased compared to vehicle

**p < 0.01 compared to Vehicle group. Data adapted from a study on transient middle cerebral artery occlusion in rats[2].

Mechanistic Comparison: this compound vs. Traditional NSAIDs

Traditional NSAIDs, such as diclofenac and ibuprofen, primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking the production of prostaglandins.[3][4][5] This mechanism is distinct from the currently understood pathways for this compound.

This compound appears to modulate inflammatory responses through more upstream signaling pathways. Evidence suggests that this compound can inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[6] Specifically, it has been shown to suppress the Galectin-3/TLR4/PI3K/AKT signaling cascade, leading to a downstream reduction in the activation of the transcription factor NF-κB.[6] NF-κB is a critical regulator of the genetic expression of numerous pro-inflammatory molecules, including TNF-α, IL-6, and IL-1β.[7]

This difference in mechanism suggests that this compound may offer a different therapeutic approach to inflammation, potentially with a different side-effect profile compared to COX inhibitors, which are associated with gastrointestinal and cardiovascular risks.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed anti-inflammatory signaling pathways of this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates D_Allose This compound D_Allose->TLR4 Inhibits ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->ProInflammatory_Genes Induces LPS LPS LPS->TLR4 Activates

This compound inhibits the TLR4/MyD88/NF-κB pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Downstream Effects Gal3 Galectin-3 TLR4 TLR4 Gal3->TLR4 Binds & Activates PI3K PI3K TLR4->PI3K AKT AKT PI3K->AKT Activates Inflammation Neuroinflammation & Apoptosis AKT->Inflammation Promotes D_Allose This compound D_Allose->Gal3 Inhibits

This compound suppresses Galectin-3 mediated signaling.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments that have been used to validate the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Rats (Standard NSAID Model)

This is a widely used model for acute inflammation where NSAIDs like diclofenac are often used as a positive control.[8][9] Although direct data for this compound in this model is not yet available, its investigation would be a crucial next step for direct comparison.

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound), positive control (e.g., Diclofenac 5-20 mg/kg), or vehicle is administered orally or intraperitoneally.[9]

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[9]

    • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection.[9]

  • Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation and is used to assess the effects of anti-inflammatory agents on cytokine production. Ibuprofen has been tested in this model.[10]

  • Animals: Male Balb/c mice.

  • Procedure:

    • Mice are pre-treated with the test compound (e.g., this compound), positive control (e.g., Ibuprofen 15-30 mg/kg), or vehicle via intraperitoneal injection.[10]

    • After 30 minutes, inflammation is induced by an intraperitoneal injection of LPS (e.g., 500 µg/kg).[10]

    • After a specific duration (e.g., 2-4 hours), animals are euthanized, and blood and brain tissues are collected.[10]

  • Endpoints: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 in serum and brain homogenates are measured by ELISA.[10]

Transient Forebrain Ischemia in Gerbils (Model Used for this compound)
  • Animals: Mongolian gerbils.

  • Procedure:

    • Transient forebrain ischemia is induced by the occlusion of both common carotid arteries for 5 minutes.[1]

    • This compound (400 mg/kg) or vehicle is administered intraperitoneally immediately after ischemia.[1]

    • Animals are sacrificed 3 days post-ischemia.[1]

  • Endpoints: Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and markers of oxidative stress in the hippocampus are measured. Behavioral deficits are also assessed.[1]

Experimental Workflow for In Vivo Anti-inflammatory Screening

G A Animal Acclimatization B Grouping & Baseline Measurement A->B C Administration of This compound / Vehicle / Positive Control B->C D Induction of Inflammation (e.g., Carrageenan, LPS, Ischemia) C->D E Measurement of Inflammatory Parameters (Edema, Cytokines, etc.) at various time points D->E F Data Analysis & Comparison E->F

A typical workflow for in vivo anti-inflammatory studies.

Conclusion and Future Directions

The available in vivo data suggests that this compound possesses potent anti-inflammatory properties, mediated through mechanisms distinct from traditional NSAIDs. Its ability to modulate upstream signaling pathways like TLR4 and NF-κB presents a promising avenue for the development of novel anti-inflammatory therapeutics.

However, the lack of direct comparative studies with established anti-inflammatory drugs in standardized models, such as the carrageenan-induced paw edema model, is a significant research gap. Future studies should focus on these head-to-head comparisons to better elucidate the relative potency and therapeutic potential of this compound. Furthermore, a more in-depth investigation into the safety profile of this compound, particularly concerning long-term administration, is warranted.

References

Safety Operating Guide

Proper Disposal Procedures for D-Allose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal of D-Allose, a rare monosaccharide used in various research and development applications, including pharmaceuticals and nutritional science.[1][2][3] The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[4][5] However, it is crucial to handle all laboratory chemicals with care and to be aware of potential hazards, however minimal.

Key Properties of this compound:

PropertyValueSource
Physical State White crystalline powder[1][6]
Molecular Formula C₆H₁₂O₆[4][5]
Molecular Weight 180.16 g/mol [4][7]
Hazard Classification Not a hazardous substance or mixture[4][5]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis, strong reducing agents[4][5][7]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:

  • Gloves: Wear appropriate protective gloves.[6]

  • Eye Protection: Use safety goggles with side protection.[5]

  • Lab Coat: A standard lab coat is recommended to protect clothing.

  • Respiratory Protection: If generating dust, a NIOSH- or CEN-certified respirator may be appropriate.[5][6]

Disposal Protocols

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded. Always consult and adhere to your institution's specific waste management policies and local, state, and federal regulations.[4][6]

Solid this compound waste, including unused product and contaminated materials like weighing paper, should be disposed of as non-hazardous solid waste.

Methodology:

  • Containment: Collect solid this compound waste in a suitable, well-sealed container to prevent dust formation.[6][7] The original container can be used if it is in good condition.[8]

  • Labeling: Clearly label the container as "this compound waste, non-hazardous" or with your institution's required labeling for non-hazardous chemical waste.

  • Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials.[8]

  • Disposal: Dispose of the container in the regular laboratory trash, unless your institution's guidelines or local regulations require a specific chemical waste stream for non-hazardous solids.[9]

Small quantities of dilute, aqueous solutions of this compound may be eligible for drain disposal, provided they meet specific criteria.

Methodology:

  • Verification: Confirm that your local wastewater treatment regulations and institutional policies permit the drain disposal of non-hazardous, water-soluble carbohydrates.[8][9] this compound is not known to be harmful to aquatic life.[10]

  • Neutralization (if applicable): Ensure the solution's pH is between 5.5 and 10.5 before disposal.[9] this compound solutions are expected to be near neutral, but if mixed with other reagents, pH adjustment may be necessary.

  • Dilution: Flush the solution down a laboratory sink with a large volume of cold water (at least 20 parts water).[10] This helps to dilute the substance further in the wastewater system.

  • Quantity Limits: Adhere to any daily limits on the quantity of chemicals that can be disposed of via the sanitary sewer system.[9][10] For larger volumes, consider disposal via the chemical waste stream as described for solids.

In the event of a this compound spill, follow these steps for cleanup and disposal.

Methodology:

  • Secure Area: Ensure adequate ventilation.[6]

  • Contain Spill: For solid spills, prevent further dispersal of dust.

  • Clean-up:

    • Solids: Carefully sweep or vacuum the spilled this compound. Avoid generating dust.[6][7]

    • Liquids: Absorb the solution with an inert material such as sand, diatomite, or universal binders.[4]

  • Disposal of Cleanup Materials: Place the collected this compound and any contaminated absorbent materials into a sealed container.[6] Label and dispose of it as non-hazardous solid waste, following Protocol 3.1.

  • Decontamination: Clean the spill area thoroughly with water.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

D_Allose_Disposal_Workflow start Start: this compound Waste waste_form Is the waste a solid or an aqueous solution? start->waste_form solid_waste Solid this compound Waste (Unused product, spills, contaminated items) waste_form->solid_waste Solid aqueous_waste Aqueous this compound Solution waste_form->aqueous_waste Aqueous check_local_regs_solid Consult institutional and local regulations for non-hazardous solid waste. solid_waste->check_local_regs_solid check_local_regs_drain Do institutional and local regulations permit drain disposal of this substance? aqueous_waste->check_local_regs_drain trash_disposal Dispose in designated non-hazardous solid waste stream (lab trash). check_local_regs_solid->trash_disposal end End of Process trash_disposal->end drain_disposal Flush down sanitary sewer with copious amounts of water. check_local_regs_drain->drain_disposal Yes treat_as_solid Treat as chemical waste. (Evaporation is not a permissible disposal method). check_local_regs_drain->treat_as_solid No drain_disposal->end collect_for_pickup Collect in a sealed, labeled container for waste pickup. treat_as_solid->collect_for_pickup collect_for_pickup->check_local_regs_solid

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

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